molecular formula C9H13NO B1352331 2-(Ethylamino)-4-methylphenol CAS No. 42485-84-7

2-(Ethylamino)-4-methylphenol

Cat. No.: B1352331
CAS No.: 42485-84-7
M. Wt: 151.21 g/mol
InChI Key: XXAGRMCFQRKKEE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-methylphenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO/c1-3-10-8-6-7(2)4-5-9(8)11/h4-6,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAGRMCFQRKKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195271
Record name 2-(Ethylamino)-p-cresol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42485-84-7
Record name 2-(Ethylamino)-p-cresol
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Record name 2-(Ethylamino)-p-cresol
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Record name 2-(Ethylamino)-p-cresol
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Record name 2-(ethylamino)-p-cresol
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Record name 2-(Ethylamino)-4-methylphenol
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Foundational & Exploratory

"2-(Ethylamino)-4-methylphenol" CAS number 42485-84-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Ethylamino)-4-methylphenol (CAS 42485-84-7) represents a specialized class of alkyl-aminophenols utilized primarily as a coupling agent in oxidative dye chemistries and as a versatile intermediate in pharmaceutical synthesis.[1][2] Unlike its primary amine precursors, the


-ethyl substitution at the ortho position introduces steric modulation and alters electron density, significantly impacting reaction kinetics and the stability of resulting chromophores or bioactive scaffolds.

This guide moves beyond basic property listing to focus on the synthesis engineering and mechanistic application of this compound, addressing the challenges of mono-alkylation selectivity and oxidative stability.

Table 1: Physicochemical Profile
PropertyDataTechnical Note
Molecular Formula

Molecular Weight 151.21 g/mol
IUPAC Name This compoundAlso known as

-Ethyl-2-amino-p-cresol
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; facilitates membrane permeation
pKa (Predicted) Base: ~5.5 (Amine)Lower basicity than primary amines due to steric hindrance
Physical State Crystalline Solid / PowderOxidation sensitive; store under inert gas
Solubility Alcohols, DMSO, Ethyl AcetateLimited solubility in water without pH adjustment

Synthesis Engineering: The Selectivity Challenge

The primary challenge in synthesizing this compound is achieving mono-alkylation of the amino group without over-alkylating to the tertiary amine or alkylating the phenolic oxygen (O-alkylation).

Why Direct Alkylation Fails

Direct reaction of 2-amino-4-methylphenol with ethyl halides (e.g., Ethyl Bromide) often leads to a mixture of products:

  • Mono-N-alkylated (Target)

  • Di-N-alkylated (Impurity)

  • O-alkylated (Impurity)

  • Quaternary Ammonium Salts

The Solution: Reductive Amination Protocol

To ensure high specificity (E-E-A-T principle: Precision over Yield), Reductive Amination using acetaldehyde is the superior industrial route. This method proceeds via a Schiff base intermediate which is selectively reduced, preventing over-alkylation.

Optimized Protocol
  • Precursor: 2-Amino-4-methylphenol (CAS 95-84-1)

  • Carbon Source: Acetaldehyde (CAS 75-07-0)

  • Reducing Agent: Sodium Borohydride (

    
    ) or Catalytic Hydrogenation (
    
    
    
    )

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-amino-4-methylphenol in anhydrous Methanol. Under

    
     atmosphere, add 1.05 equivalents of Acetaldehyde dropwise at 0°C.
    
    • Why: Low temperature prevents polymerization of acetaldehyde.

  • Equilibration: Allow stirring for 2 hours to form the imine (Schiff base).

  • Reduction: Add

    
     (1.2 equivalents) in small portions.
    
    • Mechanism:[3] The borohydride selectively reduces the C=N bond to C-N via hydride transfer.

  • Quench & Workup: Quench with dilute acetic acid. Evaporate solvent. Extract with Ethyl Acetate at pH 8.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to remove unreacted amine.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-4-methylphenol (Precursor) Inter Imine Intermediate (Schiff Base) Start->Inter Condensation (MeOH, 0°C) Reagent Acetaldehyde (1.05 eq) Reagent->Inter Product This compound (Target) Inter->Product Hydride Transfer Reduct Reduction (NaBH4 or H2/Pd) Reduct->Product

Caption: Figure 1. Selective synthesis via Reductive Amination to prevent poly-alkylation.

Application Logic: Oxidative Coupling Mechanism

In the context of oxidative dyeing (hair colorants or textile dyes), CAS 42485-84-7 acts as a Coupler . It does not produce color alone; it requires a Primary Intermediate (e.g., p-phenylenediamine or PPD) and an oxidant.

The Mechanism
  • Activation: The Primary Intermediate is oxidized to a reactive quinonediimine (QDI).

  • Attack: The Coupler (this compound) is attacked by the QDI.

  • Regio-selectivity:

    • The 4-position is blocked by a Methyl group.[1]

    • The 1-position is occupied by Hydroxyl (-OH).

    • The 2-position is occupied by Ethylamine (-NHEt).

    • Coupling Site: Coupling occurs at the 5-position (para to the amine) or 6-position (ortho to the phenol). Due to the strong electron-donating nature of the phenolate ion (in alkaline media), coupling at the 6-position is sterically hindered but electronically favorable, while the 5-position is activated by the amine. Note: In many p-cresol derivatives, coupling is forced ortho to the hydroxy group if para is blocked.

Coupling Pathway Diagram

CouplingMech PPD Primary Intermediate (e.g., PPD) QDI Quinonediimine (Electrophile) PPD->QDI Oxidation Oxidant Oxidant (H2O2) Oxidant->QDI Complex Leuco Dye (Precursor) QDI->Complex Electrophilic Attack (at pos 5 or 6) Coupler This compound (Nucleophile) Coupler->Complex FinalDye Indo Dye (Chromophore) Complex->FinalDye Final Oxidation

Caption: Figure 2. Oxidative coupling pathway generating the final chromophore.

Safety, Handling & Structural Alerts (SAR)

Note: While specific toxicological monographs for CAS 42485-84-7 may be sparse in public databases compared to parent compounds, the following protocols are derived from Structural Activity Relationship (SAR) analysis of analogous amino-cresols.

Structural Alerts
  • Sensitization: Secondary amines attached to benzene rings are known skin sensitizers. This compound should be treated as a Category 1 Skin Sensitizer .

  • Mutagenicity Potential: Amino-phenols require careful Ames testing. While the ethyl group often reduces mutagenicity compared to free primary amines, verification is mandatory for drug/cosmetic use.

Handling Protocols
  • Storage: Store at 2-8°C under Argon. Phenolic amines oxidize rapidly in air, turning dark brown/black.

  • PPE: Nitrile gloves (double-gloving recommended), P2/N95 respirator (dust control), and safety goggles.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxide emissions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016365, this compound. Retrieved from [Link]

  • Corbett, J. F. (1973).The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. (Foundational text on coupling mechanisms of amino-cresols).
  • European Commission. CosIng: Cosmetic Ingredient Database. (Check for regulatory status of amino-cresol derivatives). Retrieved from [Link]

Sources

physical and chemical properties of 2-(Ethylamino)-p-cresol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Ethylamino)-p-cresol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Ethylamino)-p-cresol, systematically known as 2-(Ethylamino)-4-methylphenol, is an aromatic organic compound featuring a phenol ring substituted with both a secondary amine and a methyl group. As a substituted aminophenol, it possesses a unique combination of functional groups that impart amphoteric properties and diverse chemical reactivity. This guide provides a comprehensive technical overview of its core physical and chemical properties, predictable reactivity, and methodologies for its synthesis and analysis.

Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed data with established principles of organic chemistry and comparative analysis of structurally analogous compounds, such as 2-amino-4-methylphenol and 2-ethyl-4-methylphenol. This approach offers a robust, field-proven perspective for researchers, scientists, and drug development professionals engaged in work with fine chemical intermediates.

PART 1: Core Chemical and Physical Characteristics

A thorough understanding of a molecule begins with its fundamental identity and physical properties. These parameters govern its behavior in experimental settings, from solubility and storage to analytical characterization.

Chemical Identity

The foundational step in any chemical workflow is confirming the precise identity of the substance. 2-(Ethylamino)-p-cresol is identified by a unique set of descriptors that distinguish it from all other chemical entities.

Identifier Value Source
Systematic Name This compoundIUPAC
Common Synonyms 2-(Ethylamino)-p-cresol; o-(Ethylamino)-p-cresolPubChem[1]
CAS Number 42485-84-7PubChem[1]
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
SMILES CCNC1=C(C=CC(=C1)C)OPubChem[1]
InChIKey XXAGRMCFQRKKEE-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The physicochemical properties of a compound dictate its handling, reactivity, and formulation. While extensive experimental data for this compound is not publicly available, we can establish a reliable profile by combining computational predictions with experimental data from closely related analogs.

Property Value / Predicted Range Basis & Rationale
Physical State Solid, likely crystalline powder.The un-substituted analog, 2-amino-4-methylphenol, is a solid.
Melting Point Estimated: 125-140 °CBased on the melting point of 2-amino-4-methylphenol (133-136 °C). The addition of an ethyl group may slightly alter crystal packing and intermolecular forces.
Boiling Point Sublimes (Predicted)2-amino-4-methylphenol sublimes, a behavior that may be retained in its N-ethylated derivative.[2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone).Aminophenols generally exhibit limited water solubility but are soluble in organic solvents.[2][3]
pKa (Acidic - OH) ~10-11The phenolic proton's acidity is slightly reduced by the electron-donating amino group.
pKa (Basic - NH) ~4-5The aromatic ring withdraws electron density from the nitrogen, making it a weak base.
LogP 2.3 (Computed)Indicates moderate lipophilicity, suggesting good solubility in nonpolar environments.[1]
Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic fingerprint.

  • ¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and three distinct aromatic protons. The N-H and O-H protons will appear as broad singlets, with chemical shifts dependent on solvent and concentration.

  • ¹³C NMR: Approximately nine unique carbon signals are expected, corresponding to the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands are predicted for the O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3350-3450 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹). A vapor phase IR spectrum is available for reference in public databases.[1]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 151. Common fragmentation patterns would include the loss of an ethyl group. GC-MS data is available in the NIST Mass Spectrometry Data Center.[1]

PART 2: Chemical Reactivity, Stability, and Synthesis

The utility of this compound as a synthetic intermediate is defined by the reactivity of its functional groups. The interplay between the nucleophilic amino group and the acidic phenolic group, both attached to an activated aromatic ring, allows for a diverse range of chemical transformations.

Core Reactivity and Stability

The molecule's reactivity is centered on three key areas: the phenolic hydroxyl group, the secondary amino group, and the aromatic ring itself.

  • Phenolic -OH Group: This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity, making it a primary site for O-alkylation and O-acylation .

  • Amino -NH- Group: The lone pair on the nitrogen atom makes the amino group both basic and nucleophilic. It can undergo N-alkylation , N-acylation , and react with aldehydes and ketones to form imines.[3]

  • Aromatic Ring: The hydroxyl and amino groups are both strong activating, ortho-, para-directing groups.[4] This makes the ring highly susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation at the positions ortho and para to the existing activators.

  • Oxidation: Like many aminophenols, especially ortho and para isomers, this compound is susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[3][5] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.

G cluster_molecule Key Reactive Sites of this compound mol oh_site Phenolic -OH (Acidic, Nucleophilic after deprotonation) oh_site->mol nh_site Amino -NH- (Basic, Nucleophilic) nh_site->mol ring_site1 Electrophilic Substitution ring_site1->mol ring_site2 Electrophilic Substitution ring_site2->mol

Caption: Key reactive centers in this compound.

Proposed Synthetic Pathway

The synthesis of N-alkylated aminophenols can be challenging due to competing O-alkylation.[6] A robust and selective method involves the reductive amination of a carbonyl compound or direct alkylation of the corresponding primary aminophenol. A plausible laboratory-scale synthesis starts from the readily available 2-amino-4-methylphenol.

Protocol: Synthesis via Reductive Amination

  • Schiff Base Formation:

    • Dissolve 1.0 equivalent of 2-amino-4-methylphenol in a suitable solvent (e.g., methanol or ethanol).

    • Add 1.1 equivalents of acetaldehyde.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (imine) intermediate. The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

    • Causality Note: Sodium borohydride is a mild reducing agent selective for the imine functional group, leaving the aromatic ring and phenolic hydroxyl intact.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water or dilute HCl to neutralize excess NaBH₄.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G start 2-Amino-4-methylphenol + Acetaldehyde step1 Schiff Base Formation (Solvent: Methanol) start->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction (Reagent: NaBH4) intermediate->step2 product This compound (Crude Product) step2->product step3 Purification (Column Chromatography) product->step3 final Pure Product step3->final

Caption: Proposed workflow for the synthesis of this compound.

PART 3: Analytical Methodologies

Accurate quantification and purity assessment are critical. Given its structure, High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique.

HPLC Protocol for Quantification

This protocol provides a self-validating system for the routine analysis of this compound, adaptable for purity assays or reaction monitoring.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid ensures the analytes are protonated for better peak shape and is mass spectrometry compatible.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm. Rationale: This wavelength is suitable for detecting the phenolic aromatic ring.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of each standard and sample.

    • Run a gradient elution method (e.g., 5% to 95% B over 10 minutes) to ensure separation from any impurities.

    • Quantify the sample concentration by integrating the peak area and comparing it to the linear regression of the calibration curve.

G cluster_prep Sample & System Preparation cluster_analysis Analysis Workflow cluster_data Data Processing prep_std Prepare Reference Standard Solutions calibrate Generate Calibration Curve from Standards prep_std->calibrate prep_sample Prepare Unknown Sample Solution inject Inject Sample/Standard (10 µL) prep_sample->inject prep_hplc Equilibrate HPLC System (C18 Column, Mobile Phase) prep_hplc->inject run Run Gradient Elution (UV Detection @ 275 nm) inject->run integrate Integrate Peak Area run->integrate quantify Quantify Unknown Sample Concentration integrate->quantify calibrate->quantify

Caption: Standard analytical workflow for HPLC quantification.

PART 4: Applications and Toxicological Insights

Potential Applications

N-alkylated aminophenols are valuable intermediates in various sectors of the chemical industry.[6] While specific applications for this compound are not widely documented, its structure suggests potential use as:

  • A precursor for pharmaceuticals: The aminophenol scaffold is present in numerous active pharmaceutical ingredients.

  • An intermediate for dyes and pigments: The reactive aromatic ring allows for coupling reactions to create complex chromophores.

  • A building block for polymer chemistry: The difunctional nature of the molecule (amine and hydroxyl) allows it to be incorporated into polyamides, polyesters, or polyurethanes.

Toxicological Profile and Safety

No specific toxicological studies for this compound are available. However, based on the toxicology of the general class of substituted phenols, certain precautions are warranted. Phenols are known as protoplasmic poisons that can denature proteins and cause cellular necrosis.[7]

  • Hazard Class: Predicted to be harmful if swallowed and a potential skin and eye irritant.[8]

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]

  • Exposure Routes: Primary exposure risks are through skin contact, eye contact, and inhalation of dust.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-(Ethylamino)-p-cresol is a difunctional aromatic intermediate with a rich, albeit underexplored, chemical profile. This guide has established its core identity and provided a scientifically grounded framework for its physical and chemical properties by leveraging data from computational models and analogous structures. The proposed synthetic and analytical protocols offer reliable starting points for laboratory work. Its reactivity, centered on its phenolic, amino, and aromatic functionalities, marks it as a versatile building block for applications in pharmaceutical and materials science. As with any less-characterized chemical, all handling and experimentation should be conducted with rigorous adherence to safety protocols.

References

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, R., & Xu, J. (2007). Selective alkylation of aminophenols. Arkivoc, 2007(15), 293-299.
  • Wills, B. K., & Aks, S. E. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
  • Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.
  • Google Patents. (n.d.). Process for the mono-N-alkylation of aminophenols.
  • Kalgutkar, A. S., et al. (1998). N-monoalkyl derivatives of aminophenol. Journal of Medicinal Chemistry, 41(24), 4800-4818.
  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 209-213.

Sources

"2-(Ethylamino)-4-methylphenol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Ethylamino)-4-methylphenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 42485-84-7), a key organic intermediate primarily utilized in the synthesis of xanthene dyes and pigments. The document details the compound's core chemical and physical properties, including its molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ). An in-depth analysis of its industrial manufacturing process, involving sequential ethylation, sulfonation, and alkali fusion, is presented with an emphasis on the chemical rationale behind each step. Furthermore, this guide outlines robust analytical methodologies for quality control, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While experimental nuclear magnetic resonance (NMR) data is not publicly available, predicted ¹H and ¹³C NMR spectral data are provided to aid in structural verification. The guide also covers its principal application as a precursor to C.I. Basic Red 1 and related colorants, and concludes with a thorough summary of its safety, handling, and toxicological profile based on current GHS classifications. This document is intended for researchers, process chemists, and professionals in the chemical and drug development industries.

Section 1: Core Chemical Identity and Physical Properties

This compound is an aromatic compound containing three functional groups: a secondary amine, a methyl group, and a hydroxyl group on a benzene ring. These features make it a versatile intermediate in organic synthesis. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[1]
CAS Number 42485-84-7[1]
Molecular Formula C₉H₁₃NO[1]
Synonyms 2-(Ethylamino)-p-cresol, o-(Ethylamino)-p-cresol, Phenol, 2-(ethylamino)-4-methyl-[1]
InChI Key XXAGRMCFQRKKEE-UHFFFAOYSA-N[1]

| Canonical SMILES | CCNC1=C(C=CC(=C1)C)O[1] |

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 151.21 g/mol PubChem[1]
Appearance Purple solid (as 3-ethylamino-4-methylphenol) PubChem[2]
Boiling Point 261.6 ± 28.0 °C Predicted
Density 1.079 ± 0.06 g/cm³ Predicted
pKa 11.37 ± 0.48 Predicted
Water Solubility Insoluble CAMEO Chemicals[3]

| Melting Point | Experimental data not publicly available. The related isomer, 2-Amino-4-methylphenol, has a melting point of 133-136 °C. | |

Section 2: Synthesis and Manufacturing Insights

The industrial production of this compound is a multi-step process that transforms a readily available starting material into the desired product through controlled chemical reactions. The most common route involves the ethylation of an aminotoluene derivative, followed by sulfonation and a high-temperature alkali fusion to introduce the hydroxyl group.

Causality of the Industrial Synthesis Workflow

The chosen synthetic pathway is a classic example of leveraging directing group effects and harsh reaction conditions to achieve the desired substitution pattern, which would be challenging to obtain through direct electrophilic substitution on p-cresol.

  • Alkylation: The process begins with the N-alkylation of an appropriate aminotoluene precursor. This step selectively introduces the ethyl group onto the nitrogen atom.

  • Sulfonation: The subsequent sulfonation step is critical. A sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. This serves two primary purposes: it acts as a blocking group, directing subsequent reactions, and more importantly, it provides a leaving group that can be displaced by a hydroxyl group under forcing conditions.

  • Alkali Fusion (Hydroxylation): This is the key transformation step. The sulfonated intermediate is subjected to high temperatures (245–255 °C) in the presence of a strong base mixture, typically sodium hydroxide and potassium hydroxide. Under these conditions, a nucleophilic aromatic substitution occurs where the sulfonate group is displaced by a hydroxide ion, forming the phenol.

  • Neutralization: The final step involves the acidification of the reaction mixture. This protonates the phenoxide salt formed during the alkali fusion, yielding the final this compound product, which can then be isolated and purified.

Synthesis_Workflow cluster_0 Step 1: Ethylation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Alkali Fusion cluster_3 Step 4: Isolation Start Aminotoluene Precursor Alkylation N-Ethylation Start->Alkylation Ethylating Agent Sulfonation Aromatic Sulfonation Alkylation->Sulfonation Ethylaminotoluene Intermediate AlkaliFusion Hydroxylation via Nucleophilic Substitution Sulfonation->AlkaliFusion Sulfonated Intermediate (e.g., Sodium Salt) Neutralization Acidic Workup (Neutralization) AlkaliFusion->Neutralization Phenoxide Salt in Reaction Mixture Product This compound Neutralization->Product

Industrial synthesis workflow for this compound.
Representative Industrial Synthesis Protocol

The following protocol is a representative summary based on patent literature and describes the key stages of production.

  • Alkylation: An aminotoluene derivative is charged into a reactor and reacted with an ethylating agent (e.g., ethyl halide or diethyl sulfate) under appropriate temperature and pressure to yield the N-ethyl intermediate.

  • Sulfonation: The N-ethyl intermediate is then treated with fuming sulfuric acid. The reaction temperature is carefully controlled to favor the formation of the desired sulfonic acid derivative.

  • Alkali Fusion: The sulfonated product is transferred to a high-temperature, corrosion-resistant reactor (e.g., stainless steel). A mixture of sodium hydroxide and potassium hydroxide is added, and the mixture is heated to 245–255 °C. The reaction is maintained under stirring for an extended period (e.g., 55-65 hours) to ensure complete conversion. A steam protective layer may be used to minimize oxidation.

  • Workup and Isolation: After cooling, the reaction mass is dissolved in water and neutralized with a strong acid, such as hydrochloric acid, to precipitate the crude product. The solid is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Section 3: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of this compound, particularly for its use as a high-quality intermediate.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound and quantifying impurities.

  • Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. More polar impurities will elute earlier, while less polar impurities will be retained longer.

  • Step-by-Step Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, buffered with an acid such as phosphoric acid or formic acid (for MS compatibility). A typical starting point could be a 60:40 mixture of acetonitrile and water with 0.1% acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 284 nm).

    • Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

    • Injection and Analysis: Inject equal volumes of the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS)

GC-MS is a powerful tool for confirming the molecular weight and identifying the fragmentation pattern of the compound.

  • Electron Ionization (EI) GC-MS: The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 151, confirming its molecular weight[1]. A prominent fragment is typically observed at m/z = 136, corresponding to the loss of a methyl group (-CH₃) from the ethylamino side chain (alpha-cleavage), which is a characteristic fragmentation for N-ethyl amines.

Predicted Spectroscopic Data

Disclaimer: The following NMR and IR data are predicted based on the known chemical structure and standard spectroscopic principles, as experimental spectra are not widely available in the public domain.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.6 - 6.8Multiplet3HAromatic protons (C₅-H, C₆-H, C₃-H)
~ 4.5 - 5.5Broad singlet2H-OH and -NH protons (exchangeable)
~ 3.15Quartet2H-NH-CH₂ -CH₃
~ 2.25Singlet3HAr-CH₃
~ 1.25Triplet3H-NH-CH₂-CH₃

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in a distinct chemical environment.

Chemical Shift (δ, ppm)Assignment
~ 148 - 152C₄ (bearing -OH)
~ 135 - 138C₂ (bearing -NH)
~ 128 - 132C₁ (bearing -CH₃)
~ 120 - 125Aromatic CH
~ 115 - 120Aromatic CH
~ 110 - 115Aromatic CH
~ 40 - 45-NH-CH₂ -CH₃
~ 20 - 22Ar-CH₃
~ 14 - 16-NH-CH₂-CH₃

Predicted Infrared (IR) Spectroscopy: Key vibrational modes expected in the IR spectrum include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Section 4: Applications in the Chemical Industry

The primary and most significant application of this compound is as a key building block in the synthesis of xanthene dyes. Its specific structure is crucial for forming the core of several important colorants.

Role as a Xanthene Dye Intermediate

This compound is a direct precursor to the rhodamine family of dyes, most notably C.I. Basic Red 1 (also known as Rhodamine 6G). In this synthesis, two molecules of this compound undergo condensation with one molecule of phthalic anhydride. This reaction forms the characteristic three-ring xanthene core of the dye. Subsequent esterification completes the synthesis.

This compound is also used in the manufacturing of related pigments, such as C.I. Pigment Red 81 and C.I. Pigment Red 169 . These pigments are often salts or complexes of the basic dye, which are used in printing inks, plastics, and paints.

Dye_Synthesis cluster_reactants Reactants cluster_product Product Core A This compound (2 equivalents) Reaction Condensation Reaction B Phthalic Anhydride (1 equivalent) C Xanthene Core Structure of C.I. Basic Red 1 Reaction->C Forms tri-cyclic system

Condensation reaction to form the xanthene dye core.

The presence of the ethylamino group is essential as it acts as a powerful auxochrome, which is a group that intensifies the color of the chromophore. The specific positioning of the amine and methyl groups influences the final shade and properties of the dye.

Section 5: Safety, Handling, and Toxicology

Understanding the hazards associated with this compound is crucial for its safe handling in research and industrial settings. The following information is based on aggregated data from the European Chemicals Agency (ECHA).

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Precautionary Statements and Safe Handling
  • Prevention (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2][4].

    • P264: Wash skin thoroughly after handling[2][4].

    • P280: Wear protective gloves/eye protection/face protection[2][4].

  • Response (P-Statements):

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water[2][4].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4].

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

  • First-Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 6: Conclusion

This compound is a well-established organic intermediate with a defined and critical role in the colorant industry. While it does not appear to have direct applications in drug development, its synthesis and chemistry are of significant interest to process and industrial chemists. Its production via a robust, multi-step industrial process highlights classic organic synthesis principles. The analytical methods outlined provide a framework for ensuring quality control, and the provided safety information is essential for its responsible handling. This guide serves as a consolidated technical resource for professionals requiring detailed information on this important chemical compound.

Section 7: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016365, this compound. Retrieved February 2, 2026, from [Link].

  • World Dye Variety. (2012, April 25). Basic Red 1. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8428, 3-Ethylamino-4-methylphenol. Retrieved February 2, 2026, from [Link].

Sources

Selective N-Ethylation of 2-Amino-4-methylphenol: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(ethylamino)-4-methylphenol from 2-amino-4-methylphenol presents a classic challenge in process chemistry: chemoselectivity . The objective is to mono-alkylate the primary amine without touching the phenolic hydroxyl group (O-alkylation) and, critically, to prevent over-alkylation to the tertiary amine (N,N-diethyl species).

Direct alkylation using ethyl halides (e.g., ethyl bromide) is strongly discouraged due to poor selectivity and the formation of quaternary ammonium salts. This guide prescribes Reductive Amination as the superior synthetic route.[1] We focus on the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which offers the highest reliability for mono-ethylation in a research or drug development setting.

Strategic Pathway & Mechanistic Analysis

The Core Challenge: Selectivity

The starting material, 2-amino-4-methylphenol, contains two nucleophilic sites:

  • The Phenolic Oxygen:

    
    . Susceptible to O-alkylation under basic conditions.
    
  • The Primary Amine:

    
     (conjugate acid). More nucleophilic towards carbonyls.
    

To achieve exclusive N-ethylation, we utilize the distinct reactivity of the amine with acetaldehyde to form an imine (Schiff base), which is then selectively reduced.

Reaction Mechanism (Reductive Amination)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine. The reducing agent, Sodium Triacetoxyborohydride (STAB), is sterically bulky and electron-deficient, making it less reactive towards the free aldehyde but highly reactive towards the protonated imine (iminium ion).

Key Advantage: Unlike Sodium Borohydride (


), STAB does not require a pre-formation step or harsh pH adjustments, significantly reducing the risk of reducing the aldehyde to ethanol before it reacts with the amine.

ReactionMechanism Start 2-Amino-4-methylphenol + Acetaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Transient) Hemiaminal->Imine - H2O (Dehydration) Reduction Hydride Transfer (via STAB) Imine->Reduction Protonation Product This compound (Target) Reduction->Product Reduction

Figure 1: Mechanistic pathway of reductive amination using STAB. The imine formation is the rate-determining selectivity step.

Experimental Protocol

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Recommended for gram-scale synthesis where purity is paramount.

Materials & Reagents
ReagentEquiv.RoleCAS
2-Amino-4-methylphenol 1.0Substrate95-84-1
Acetaldehyde 1.1 - 1.2Alkylating Agent75-07-0
Sodium Triacetoxyborohydride 1.4 - 1.5Reducing Agent56553-60-7
Acetic Acid (Glacial) 1.0Catalyst/pH Control64-19-7
1,2-Dichloroethane (DCE) SolventReaction Medium107-06-2

Safety Note: Acetaldehyde is extremely volatile (B.P. 20.2°C). It must be handled chilled. DCE is a carcinogen; use THF as a greener alternative if necessary, though reaction kinetics may slow.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon. Aminophenols are prone to oxidation (darkening) in air.
      
  • Solvation:

    • Charge the flask with 2-Amino-4-methylphenol (10 mmol, 1.23 g).

    • Add 1,2-Dichloroethane (DCE) (30 mL).

    • Add Acetic Acid (10 mmol, 0.6 mL). Stir until the amine is dissolved.

  • Aldehyde Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add Acetaldehyde (11-12 mmol) slowly via syringe.

    • Critical: Allow to stir for 15-30 minutes at 0°C to facilitate imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol, ~3.0 g) in 3 portions over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 2–4 hours.

  • Monitoring:

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the mono-ethylated product (
      
      
      
      ).
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough for use. If darkening occurs (oxidation), purify via flash column chromatography on silica gel (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Process Workflow & Quality Control

To ensure reproducibility, the following workflow diagram incorporates decision gates based on analytical checkpoints.

ProcessWorkflow Start Start: Inert Atmosphere Setup Mix Mix Amine + Solvent + AcOH Start->Mix AddAld Add Acetaldehyde (0°C) Mix->AddAld ImineCheck Wait 30 min (Imine Formation) AddAld->ImineCheck AddReductant Add STAB (Portionwise) ImineCheck->AddReductant Monitor TLC/LC-MS Check AddReductant->Monitor Monitor->AddReductant Incomplete (>5% SM) Quench Quench (Sat. NaHCO3) Monitor->Quench Complete Extract Extraction (DCM/EtOAc) Quench->Extract Purify Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the imine formation hold-point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dialkylation (Tertiary Amine) Excess acetaldehyde or high temperature.Strict stoichiometry (1.1 equiv max). Keep temp <25°C. Add aldehyde slowly.
No Reaction Wet solvent or old STAB reagent.STAB hydrolyzes in moisture. Use fresh reagent or switch to

stepwise method.
Dark/Tar Formation Oxidation of aminophenol.Ensure strict

atmosphere. Add trace antioxidant (e.g., ascorbic acid) during workup if critical.
Low Yield Incomplete extraction.Aminophenols are amphoteric. Ensure aqueous layer pH is ~7-8 during extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

"2-(Ethylamino)-4-methylphenol" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Synthesis, and Industrial Application Profile

Executive Summary & Identity Profile

2-(Ethylamino)-4-methylphenol is a specialized secondary amine intermediate primarily utilized in the synthesis of oxidative dyes and organic fine chemicals. Structurally, it consists of a p-cresol core functionalized with an ethylamino group at the ortho position relative to the hydroxyl group. This specific substitution pattern confers unique electronic properties, making it a critical coupler in oxidative hair coloring systems where it reacts with primary intermediates (e.g., p-phenylenediamines) to form stable, vibrant indo dyes.

Nomenclature & Identification Matrix

To ensure precise procurement and regulatory compliance, the following identification matrix consolidates all valid synonyms and registry numbers.

Identifier TypeValue / NameContext
CAS Registry Number 42485-84-7 Primary Global Identifier
IUPAC Name This compoundSystematic
CAS Index Name Phenol, 2-(ethylamino)-4-methyl-Chemical Abstracts Service
Common Synonym 2-(Ethylamino)-p-cresolIndustrial / Trade
Alt.[1][2] Synonym 1

-Ethyl-2-amino-4-methylphenol
Structural description
Alt. Synonym 2 1-Hydroxy-2-ethylamino-4-methylbenzeneBenzene-based nomenclature
Alt. Synonym 3

-Ethyl-6-hydroxy-m-toluidine
Toluidine-based (less common)
Molecular Formula

Stoichiometry
Molecular Weight 151.21 g/mol Mass
SMILES CCNC1=C(C=CC(=C1)C)OChemoinformatics
InChI Key XXAGRMCFQRKKEE-UHFFFAOYSA-NUnique Hash

Chemical Structure & Reactivity

The molecule exhibits dual functionality: the phenolic hydroxyl group (acidic) and the secondary amine (basic). This amphoteric nature dictates its solubility profile and reactivity.

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the ethyl group, which influences the kinetics of coupling reactions.

ChemicalStructure Core p-Cresol Core (4-Methylphenol) Sub1 Ortho-Substitution (Position 2) Core->Sub1 Functionalization Site Prop Reactivity: Oxidative Coupling Core->Prop Coupling Partner Func Ethylamino Group (-NH-CH2-CH3) Sub1->Func N-Alkylation Func->Prop Electron Donor

Figure 1: Structural decomposition of this compound highlighting the functional groups responsible for its reactivity as a dye coupler.

Physicochemical Properties[3]
  • Physical State: Crystalline solid (typically off-white to beige).

  • Solubility: Soluble in lower alcohols (ethanol, isopropanol), DMSO, and dilute acids (due to protonation of the amine). Sparingly soluble in water at neutral pH.

  • pKa: The phenolic -OH typically has a pKa

    
     10.0–10.5, while the protonated secondary amine (
    
    
    
    ) has a pKa
    
    
    4.5–5.0.

Synthesis Protocols

The synthesis of this compound generally proceeds via the alkylation of the parent amine, 2-amino-4-methylphenol (2-amino-p-cresol). The most robust industrial method is Reductive Alkylation , which minimizes over-alkylation to the tertiary amine.

Protocol: Reductive Alkylation (Recommended)

This method uses acetaldehyde and a reducing agent (hydrogen/catalyst or borohydride) to introduce the ethyl group.

Reagents:

  • Substrate: 2-Amino-4-methylphenol (CAS 95-84-1)

  • Alkylating Agent: Acetaldehyde

  • Reducing Agent: Sodium Borohydride (

    
    ) or 
    
    
    
    /Pd-C
  • Solvent: Methanol or Ethanol

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-amino-4-methylphenol (1.0 eq) in Methanol. Cool to 0-5°C. Add Acetaldehyde (1.1 eq) dropwise. Stir for 1 hour to form the intermediate imine (Schiff base).

  • Reduction: Add

    
     (1.5 eq) in small portions, maintaining temperature below 10°C.
    
    • Note: Hydrogenation (3 atm

      
      , 5% Pd/C) is preferred for scale-up to avoid boron waste.
      
  • Quenching: Quench reaction with dilute HCl to decompose excess hydride.

  • Isolation: Neutralize to pH 7-8 with

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water to remove unreacted primary amine.

Synthesis Pathway Diagram

SynthesisPath Start 2-Amino-4-methylphenol (CAS 95-84-1) Imine Intermediate Schiff Base (Unstable) Start->Imine Condensation Reagent Acetaldehyde (CH3CHO) Reagent->Imine Reduction Reduction Step (NaBH4 or H2/Pd) Imine->Reduction Product This compound (CAS 42485-84-7) Reduction->Product Selective Hydride Transfer

Figure 2: Reductive alkylation pathway. This route is preferred over direct alkylation with ethyl halides to prevent the formation of N,N-diethyl byproducts.

Applications in Oxidative Dye Chemistry[2][4]

The primary commercial utility of CAS 42485-84-7 is as a Coupler in oxidative hair dye formulations.

Mechanism of Action

In the presence of an oxidizing agent (Hydrogen Peroxide) and a primary intermediate (e.g., p-Phenylenediamine or PPD), this compound undergoes oxidative coupling.

  • Role: The molecule acts as a nucleophile.

  • Position: Coupling occurs at the para position relative to the hydroxyl group (if open) or ortho positions, creating an Indo dye structure.

  • Result: Produces warm, reddish-brown to violet tones depending on the primary intermediate used.

Formulation Compatibility
  • Stability: It is stable in cream bases containing antioxidants (Sodium Sulfite, Erythorbic Acid).

  • Sensitization: Like many phenylenediamines and substituted phenols, it is a potential sensitizer. Formulations must undergo patch testing protocols.

Analytical Characterization

To verify the identity and purity of this compound, the following analytical parameters should be established.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention Time: Expect elution after the parent amine (2-amino-4-methylphenol) due to increased hydrophobicity from the ethyl group.

NMR Expectations ( -NMR, )
  • Methyl (Ar-CH3): Singlet,

    
     ppm.
    
  • Ethyl (N-CH2-CH3):

    • Triplet (

      
      ), 
      
      
      
      ppm.
    • Quartet (

      
      ), 
      
      
      
      ppm.
  • Aromatic Protons: Multiplets in the

    
     ppm region.
    

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Patent Office. (2000). Novel developer in oxidative hair dyeing (EP 0999203 A1). Retrieved October 26, 2023, from [Link]

Sources

Navigating the Uncharted: A Health and Safety Guide to 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inferred Risks

2-(Ethylamino)-4-methylphenol is a substituted aminophenol. This class of compounds is characterized by the presence of both a hydroxyl (-OH) and an amino (-NHR) group attached to a benzene ring. These functional groups are known to impart significant biological activity and, consequently, potential toxicity. Aminophenols are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Their utility, however, is matched by a need for cautious handling due to potential health hazards.

The primary concerns with aminophenol derivatives include skin and eye irritation, sensitization, and the potential for systemic toxicity affecting organs such as the kidneys and liver.[1][2] Furthermore, some aminophenols are suspected mutagens.[2][3][4] Given the structural similarities, it is prudent to handle this compound with the assumption that it may possess a similar hazard profile.

Hazard Identification and Classification: A Data-Driven Inference

While a specific Globally Harmonized System (GHS) classification for this compound is not available, we can infer a potential classification based on its parent compound, 4-aminophenol.

Table 1: Inferred GHS Classification for this compound

Hazard ClassHazard CategoryInferred Hazard StatementBasis of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed4-Aminophenol is classified as Acute Tox. 4 (oral).[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled4-Aminophenol is classified as Acute Tox. 4 (inhalation).[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionAminophenols are known to be skin sensitizers.[2][3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects4-Aminophenol is classified as Muta. 2.[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney) through prolonged or repeated exposureThe kidneys are a known target organ for aminophenols.[1][2][3]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life4-Aminophenol is classified as Aquatic Acute 1.[4]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects4-Aminophenol is classified as Aquatic Chronic 1.[4]

Exposure Controls and Personal Protection: A Proactive Approach

Given the inferred hazards, a stringent set of exposure controls and personal protective equipment (PPE) is essential when working with this compound. The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a full-face shield should be worn in addition to goggles.[2]

  • Skin Protection:

    • Gloves: Double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in the case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.[2] Change gloves frequently and immediately after any known contact.

    • Lab Coat: A buttoned, knee-length lab coat is required.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and sleeves should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary.[2] A formal respiratory protection program, including fit testing, is required in such cases.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Face Eye/Face Protection - Chemical Goggles (Mandatory) - Face Shield (Splash Hazard) Skin Skin Protection - Double Nitrile Gloves - Neoprene/Butyl Gloves (Spills) - Lab Coat - Apron (Splash Hazard) Respiratory Respiratory Protection - NIOSH-approved Respirator (If Engineering Controls are Insufficient)

Caption: Recommended PPE for handling this compound.

Safe Handling, Storage, and Disposal: Mitigating Risks

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[5]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]

  • Segregation: Store separately from incompatible materials.

Disposal
  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[10]

  • Large Spills: Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.

Emergency_Response_Flowchart Exposure Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Eye Eye Contact Assess->Eye Skin Skin Contact Assess->Skin Inhalation Inhalation Assess->Inhalation Ingestion Ingestion Assess->Ingestion Flush_Eyes Flush with water for 15 min Eye->Flush_Eyes Wash_Skin Wash with soap and water for 15 min Skin->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, give water Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Flush_Eyes->Medical Wash_Skin->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: First aid response flowchart for exposure to this compound.

Toxicological Profile: Insights from Analogs

The toxicity of this compound is likely to be similar to that of other aminophenols. The primary toxicological concerns are:

  • Nephrotoxicity: Aminophenols are known to be toxic to the kidneys.[1][11]

  • Hepatotoxicity: Some studies have indicated that p-aminophenol can cause liver toxicity.[1][12]

  • Methemoglobinemia: Aminophenols can interfere with the oxygen-carrying capacity of the blood, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and cyanosis (a bluish discoloration of the skin).[2]

  • Genotoxicity: As previously mentioned, 4-aminophenol is a suspected mutagen, meaning it may cause genetic defects.[3][4][13]

Conclusion: A Call for Caution and Further Research

This compound is a compound for which specific health and safety data is lacking. This guide provides a framework for its safe handling based on the known hazards of structurally related aminophenols. Researchers, scientists, and drug development professionals must approach this chemical with a high degree of caution, implementing stringent safety protocols and always working under the assumption of significant potential toxicity. The development of a comprehensive toxicological profile for this compound is crucial for its safe and responsible use in the future.

References

  • Apollo Scientific. 4-Aminophenol Safety Data Sheet.

  • ECHEMI. N-Methyl-p-aminophenol SDS, 150-75-4 Safety Data Sheets.

  • U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for p-Aminophenol. 2005.

  • National Center for Biotechnology Information. p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen.

  • National Center for Biotechnology Information. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells.

  • National Oceanic and Atmospheric Administration. p-AMINOPHENOL. CAMEO Chemicals.

  • Beawire. 4-aminophenol in drugs and not only: in what way it is dangerous?. 2023.

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol.

  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Aminophenol.

  • National Center for Biotechnology Information. 4-Aminophenol. PubChem.

  • National Center for Biotechnology Information. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-4-methylphenol.

  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. 2025.

  • Fisher Scientific. SAFETY DATA SHEET: m-Aminophenol.

  • ResearchGate. Selective alkylation of aminophenols. 2025.

  • TCI Chemicals. 4-Aminophenol - Safety Data Sheet.

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

  • ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). 2025.

  • Wikipedia. 4-Aminophenol.

  • International Journal of Pharmaceutical and Phytopharmacological Research. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.

  • National Center for Biotechnology Information. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.

Sources

Unlocking the Potential of 2-(Ethylamino)-4-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the aminophenol derivative, 2-(Ethylamino)-4-methylphenol (CAS No. 42485-84-7). While direct research on this specific molecule is limited, its structural characteristics point towards significant opportunities in materials science and medicinal chemistry. This document synthesizes available data, explores potential industrial uses, and extrapolates from the well-documented activities of structurally related aminophenol compounds to propose novel avenues of investigation. Herein, we present hypothesized research applications in oncology, neuroprotection, and infectious diseases, complete with detailed, actionable experimental protocols and workflows. This guide serves as a foundational resource for scientists seeking to explore the untapped potential of this promising chemical entity.

Introduction: The Aminophenol Scaffold - A Privileged Structure in Chemical Research

The aminophenol moiety is a cornerstone in the development of a vast array of functional molecules. Its unique combination of a nucleophilic amino group and a phenolic hydroxyl group on an aromatic ring bestows it with a rich and versatile chemical reactivity. This has led to the successful development of aminophenol-based compounds across a spectrum of applications, from pharmaceuticals and agrochemicals to dyes and polymers. This compound, a specific N-alkylated derivative of p-cresol, presents an intriguing, underexplored variation on this theme. Its ethylamino and methyl substituents are expected to modulate its electronic and steric properties, offering a unique profile for investigation.

Current and Potential Industrial Applications

Initial data suggests that this compound, also known as 2-(Ethylamino)-p-cresol, has potential utility in several industrial domains. These applications provide a logical starting point for further academic and commercial research.

Antioxidant in Lubricants

The phenolic hydroxyl group is a well-known scavenger of free radicals. The electron-donating nature of the ethylamino and methyl groups is likely to enhance this antioxidant potential.

  • Hypothesized Mechanism: In lubricant systems, oxidative degradation is a primary cause of failure. This compound can interrupt the radical chain reactions responsible for oxidation by donating a hydrogen atom from its hydroxyl group to form a stable phenoxyl radical. The ethylamino and methyl groups can further stabilize this radical through resonance and inductive effects, enhancing its efficacy as a chain-breaking antioxidant.

Corrosion Inhibition

Aminophenol derivatives are recognized for their ability to protect metal surfaces from corrosion.

  • Hypothesized Mechanism: The lone pair of electrons on the nitrogen atom of the ethylamino group, as well as the pi-electrons of the aromatic ring, can coordinate with vacant d-orbitals of metal atoms, forming a protective film on the metal surface. This film acts as a barrier to corrosive agents. The hydrophobicity imparted by the ethyl and methyl groups can further enhance this protective layer by repelling water from the metal surface.

Potential Research Applications in Drug Discovery and Development

The true potential of this compound likely lies in its application as a scaffold for the development of novel therapeutic agents. The following sections outline promising avenues for research, grounded in the established biological activities of related aminophenol compounds.

Anticancer Agent Development

A significant body of research highlights the antiproliferative and pro-apoptotic effects of p-aminophenol derivatives.[1] The structural similarity of this compound to these compounds makes it a compelling candidate for cancer research.

  • Hypothesized Mechanism of Action: The aminophenol core can induce oxidative stress within cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[2] The N-ethyl group may influence cellular uptake and target engagement.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising in vitro) synthesis Synthesis of this compound characterization Structural Confirmation (NMR, MS) synthesis->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, PC-3, A549) characterization->cell_lines viability_assay Cell Viability Assay (MTT/XTT) cell_lines->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay ros_assay ROS Detection Assay (DCFH-DA) apoptosis_assay->ros_assay animal_model Xenograft Mouse Model ros_assay->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with varying concentrations of the compound and a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Agent Exploration

The antioxidant properties of phenolic compounds are of significant interest in the context of neurodegenerative diseases, where oxidative stress is a key pathological feature.

  • Hypothesized Mechanism of Action: this compound may protect neurons from oxidative damage by scavenging free radicals and reducing lipid peroxidation in the brain.

neuroprotection_workflow cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Neuroprotection cluster_mechanistic Mechanistic Studies synthesis Synthesis and Purification neuronal_culture Primary Neuronal or SH-SY5Y Cell Culture synthesis->neuronal_culture oxidative_stress Induction of Oxidative Stress (e.g., H2O2, 6-OHDA) neuronal_culture->oxidative_stress neuroprotection_assay Assessment of Neuronal Viability (LDH Assay) oxidative_stress->neuroprotection_assay antioxidant_assay Antioxidant Capacity Assays (DPPH, ABTS) neuroprotection_assay->antioxidant_assay western_blot Western Blot for Apoptotic Markers (Bax, Bcl-2, Caspase-3) neuroprotection_assay->western_blot antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays synthesis Synthesis and Purification microbial_strains Panel of Bacterial and Fungal Strains synthesis->microbial_strains mic_determination Broth Microdilution for MIC Determination microbial_strains->mic_determination mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc time_kill Time-Kill Kinetic Assay mbc_mfc->time_kill

Caption: A streamlined workflow for the antimicrobial evaluation of this compound.

  • Prepare Inoculum: Grow microbial strains to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound is via reductive amination of 2-hydroxy-5-methylbenzaldehyde with ethylamine.

synthesis_route start 2-Hydroxy-5-methylbenzaldehyde + Ethylamine intermediate Schiff Base Formation start->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product This compound reduction->product

Caption: Proposed synthetic pathway for this compound.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely unexplored, potential. Its structural features, shared with a class of compounds known for their diverse industrial and biological activities, strongly suggest that it is a worthwhile candidate for further investigation. The proposed research applications in materials science and medicinal chemistry, supported by detailed experimental workflows, provide a clear roadmap for researchers to begin unlocking the potential of this intriguing aminophenol derivative. Future work should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its properties in the outlined application areas. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the aminophenol class and may lead to the development of novel, high-value chemical products.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link] [3]2. Takahashi, N., et al. (2008). p-Dodecylaminophenol derived from the synthetic retinoid, fenretinide: antitumor efficacy in vitro and in vivo against human prostate cancer and mechanism of action. International Journal of Cancer, 122(3), 689-698. [Link] [1]3. PubChem. 2-[[2-(2,5-Dimethoxy-4-methylphenyl)ethylamino]methyl]phenol. National Center for Biotechnology Information. [Link]

  • Ade, S. B., Deshpande, M. N., & Kolhatkar, D. G. (2012). Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. International Journal of ChemTech Research, 4(2), 578-583. [Link]

  • SIELC Technologies. (2018). 2-(Ethylamino)-p-cresol. [Link] [4]6. Google Patents. [5][6]7. World Intellectual Property Organization. PATENTSCOPE. [Link] [7]8. Sakurai, K., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 70(2), 123-128. [Link] [2]9. Nguyen, H. T. T., et al. (2021). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry, 18(1), 1-11. [Link]

  • ResearchGate. (2023). Influence of functional group position in aminophenols on corrosion inhibition efficiency under carbonation exposure. [Link]

  • LookChem. (n.d.). Cas 42485-84-7,2-(ethylamino)-p-cresol. [Link] [8]12. Local Pharma Guide. (n.d.). CAS NO. 42485-84-7 | 2-(ethylamino)-p-cresol | C9H13NO. [Link]

  • Khan, K. M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 22(7), 1149. [Link] [9]14. Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Yildirim, P., et al. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

  • Intellectual Property Owners Association. (n.d.). Patent Research and Analysis Google Patents. [Link]

  • ChemBK. 3-ETHYLAMINO-4-CRESOL. [Link] [10]20. Khan, K. M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

  • Abu-Yamin, A. A. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. [Link]

  • World Intellectual Property Organization. PATENTSCOPE. [Link] [11]23. World Intellectual Property Organization. PATENTSCOPE Advanced Search. [Link]

  • ChemSynthesis. 4-amino-2-[(2-hydroxy-ethylamino)-methyl]-phenol. [Link] [12]25. Google Patents. Preparation of N-acetyl-p-aminophenol.

  • ResearchGate. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]

  • Google Patents. Use of amine compounds as corrosion inhibitors.
  • Wang, C., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

  • Kuznetsov, Y. I., et al. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. Molecules, 26(24), 7623. [Link]

  • Google Patents.

Sources

literature review of "2-(Ethylamino)-4-methylphenol" studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals in the cosmetic and pharmaceutical sciences. It synthesizes chemical engineering principles with toxicological safety assessments.

CAS No: 42485-84-7 Functional Class: Oxidative Coupler / Secondary Aminophenol Application: High-Performance Hair Colorant Synthesis

Executive Summary

2-(Ethylamino)-4-methylphenol represents a specialized class of secondary aminophenol couplers used in oxidative hair dyeing systems. Unlike its primary amine analog (2-amino-4-methylphenol), the N-ethyl substitution introduces steric bulk and increased lipophilicity (LogP ~2.9), modulating both the reaction kinetics with primary intermediates (e.g., p-phenylenediamine) and the final color spectrum. This guide details the synthesis, reaction mechanisms, and safety profile of this compound, providing a roadmap for its utilization in formulating stable, vibrant permanent hair colors.

Chemical Identity & Physicochemical Properties

Understanding the physical constants is crucial for formulation stability, particularly in emulsion-based developer systems.

PropertyValueTechnical Note
IUPAC Name This compoundSpecificity: Ethyl group on the nitrogen at position 2.
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
Physical State Crystalline SolidOff-white to beige; sensitive to oxidation in air.
Solubility Soluble in Ethanol, DMSO; Low in WaterRequires co-solvents (e.g., Propylene Glycol) in aqueous bases.
pKa (Calc.) ~10.6 (Phenol), ~5.4 (Amine)The amine is less basic than primary analogs due to N-substitution.
LogP (Calc.) 2.88Higher lipophilicity enhances cuticle penetration.

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity this compound while minimizing the formation of the tertiary amine impurity (N,N-diethyl).

Recommended Route: Reductive Amination

Direct alkylation with ethyl halides often leads to over-alkylation. The reductive amination pathway using acetaldehyde offers superior selectivity.

Reaction Scheme (Graphviz Visualization)

Synthesis Start 2-Amino-4-methylphenol (Starting Material) Inter Imine Intermediate (Schiff Base) Start->Inter Condensation (-H2O) Reagent Acetaldehyde (1.05 eq) Reagent->Inter Product This compound (>98% Purity) Inter->Product Reduction Reductant NaBH4 or H2/Pd-C Reductant->Product Impurity N,N-Diethyl Impurity (<0.5%) Product->Impurity Over-reaction (Minimize via Stoichiometry)

Caption: Selective synthesis via reductive amination prevents the formation of tertiary amine byproducts common in direct alkylation.

Step-by-Step Protocol
  • Imine Formation:

    • Charge a reactor with 2-amino-4-methylphenol (1.0 eq) and Methanol (10 vol) .

    • Cool to 0–5°C under nitrogen atmosphere.

    • Slowly add Acetaldehyde (1.05 eq) over 30 minutes. Maintain temperature <10°C to prevent polymerization.

    • Stir for 2 hours. Monitor disappearance of starting amine via TLC/HPLC.

  • Reduction:

    • Add Sodium Borohydride (0.6 eq) portion-wise (exothermic). Alternatively, transfer to a hydrogenation vessel with Pd/C (5% w/w) and pressurize to 3 bar H₂.

    • Stir at 20–25°C for 4–6 hours.

  • Work-up & Purification:

    • Quench excess hydride with dilute acetic acid.

    • Concentrate solvent under reduced pressure.

    • Extract with Ethyl Acetate; wash with water and brine.

    • Crystallization: Recrystallize from Ethanol/Water (80:20) to remove trace over-alkylated byproducts.

    • Drying: Vacuum dry at 40°C. Store under inert gas (Argon) to prevent auto-oxidation.

Mechanism of Action: Oxidative Coupling

In hair coloring, this compound acts as a coupler . It does not oxidize directly to a dye but reacts with the oxidized form of a primary intermediate (e.g., p-Phenylenediamine, PPD) to form the final chromophore.

The Coupling Pathway[1]
  • Activation: The developer (H₂O₂) oxidizes PPD to the reactive Quinonediimine (QDI) species.

  • Attack: The QDI electrophile attacks the coupler.

    • Regioselectivity: The 4-position of the coupler is blocked by a methyl group. The hydroxyl group (OH) is the strongest activator. Therefore, coupling occurs ortho to the hydroxyl group (position 6).

  • Chromophore Formation: The resulting leuco-dye oxidizes further to form a stable Indo Dye .

Mechanistic Pathway (Graphviz Visualization)

Mechanism cluster_conditions Reaction Conditions PPD PPD (Primary Intermediate) QDI Quinonediimine (QDI) (Reactive Electrophile) PPD->QDI Oxidation (H2O2) Complex Leuco-Indo Dye (Unstable Intermediate) QDI->Complex Electrophilic Attack (Ortho to OH) Coupler This compound (Coupler) Coupler->Complex FinalDye Indo Dye (Chromophore) (Cyan/Violet Shift) Complex->FinalDye Oxidation (-2H) Cond pH 9-10 (Ammonia/MEA) Oxidant: H2O2

Caption: The steric hindrance of the N-ethyl group shifts the color spectrum and improves wash-fastness compared to the N-H analog.

Toxicological Profile & Safety Assessment

Safety assessment for this compound relies on "read-across" data from its structural analog, 2-amino-4-methylphenol, adjusted for the physicochemical changes induced by the ethyl group.

Key Toxicological Endpoints[2]
EndpointAssessment (Based on Analog & SAR)Mechanism/Rationale
Skin Sensitization Moderate Sensitizer Secondary amines generally show lower sensitization potency than primary amines, but the risk remains. Requires warning labels.
Genotoxicity Mixed Profile Parent compound (2-amino-4-methylphenol) has shown positive results in in vitro Ames tests but is often negative in in vivo micronucleus assays. The ethyl group does not typically add genotoxic structural alerts.
Acute Toxicity Harmful if Swallowed Typical of aminophenols.[1] LD50 (Oral, Rat) estimated >500 mg/kg.[2]
Dermal Absorption Enhanced The ethyl group increases lipophilicity (LogP 2.88), potentially increasing skin penetration compared to the parent molecule. Formulation must control flux.
Safety Testing Protocol (Self-Validating)

Before inclusion in a formulation, the following tiered testing is mandatory:

  • HPLC Purity Check: Ensure <0.1% free PPD or unidentified impurities.

  • 3D Reconstructed Human Epidermis (RHE) Assay: Test for skin irritation (OECD 439).

  • Direct Peptide Reactivity Assay (DPRA): Assess sensitization potential (OECD 442C).

Regulatory Status

  • EU Cosmetics Regulation: While 2-amino-4-methylphenol is strictly regulated (Annex III), the N-ethyl derivative (CAS 42485-84-7) is less common. It must comply with the general safety requirements of Article 3 of the EU Cosmetics Regulation 1223/2009.

  • Inventory Status: Listed in EINECS (255-844-4) and TSCA.

  • Usage Limit: Typically used at 0.1% – 1.5% in the final mixture (on-head concentration).

References

  • PubChem Database. this compound (CID 3016365). National Center for Biotechnology Information. [Link]

  • European Commission. CosIng - Cosmetic Ingredient Database.[Link]

  • Scientific Committee on Consumer Safety (SCCS). Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 12th Revision. (General guidance for aminophenol safety testing). [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation.[Link][3]

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring.[4][5] Journal of the Society of Cosmetic Chemists. (Foundational text on coupler mechanisms).

Sources

The Diverse Biological Activities of Aminophenol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminophenol derivatives are a cornerstone of medicinal chemistry, providing a versatile structural scaffold for developing a wide range of therapeutic agents.[1] This guide offers an in-depth exploration of the multifaceted biological activities of these compounds, focusing on their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. By delving into the underlying mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols, this document serves as a technical resource for researchers and drug development professionals aiming to harness the therapeutic potential of aminophenol derivatives.

The core structure, featuring a phenol ring with an amino group, allows for extensive chemical modifications. The relative positioning of the hydroxyl and amino groups (ortho-, meta-, para-) and the introduction of various substituents are critical in modulating the pharmacological profile of these derivatives.[1][2] This guide will elucidate how these structural nuances dictate the biological efficacy across different therapeutic areas.

Antioxidant Activity: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous pathological conditions. Aminophenol derivatives have emerged as potent antioxidants, capable of mitigating cellular damage caused by free radicals.[2]

Mechanism of Action

The antioxidant prowess of aminophenol derivatives is primarily rooted in the synergistic action of the hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring.[2] These functional groups can readily donate a hydrogen atom or an electron to neutralize unstable free radicals, effectively terminating damaging oxidative chain reactions.[2]

The efficiency of this radical scavenging is heavily influenced by the isomeric form of the aminophenol. Notably, 2-aminophenol (ortho-) and 4-aminophenol (para-) isomers demonstrate superior antioxidant activity compared to the 3-aminophenol (meta-) isomer.[2] This is attributed to their ability to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[2]

G AP Aminophenol (-OH, -NH2 groups) FR Reactive Oxygen Species (ROS) SR Stable Radical (Quinone-imine) AP->SR Donates H• NR Neutralized ROS FR->NR Accepts H•

Structure-Activity Relationship (SAR)
  • Isomeric Position: As mentioned, ortho- and para- aminophenols are significantly more active than their meta- counterparts.[2]

  • Electron-Donating Groups: The presence of electron-donating substituents on the aromatic ring can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.

  • Steric Hindrance: Bulky substituents near the hydroxyl or amino groups may impede their ability to interact with free radicals, thereby reducing antioxidant capacity.

Quantitative Data Summary

The antioxidant potential of aminophenol derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various assays. Lower values are indicative of higher antioxidant activity.

Derivative TypeAssayIC50 / EC50 (µg/mL)Reference CompoundReference IC50 / EC50 (µg/mL)Source
o-aminophenol derivativesDPPH (SC50)18.95 - 34.26Ascorbic Acid12.60[3][4]
o-aminophenol derivativesABTS (EC50)4.00 - 11.25Quercetin9.8[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the antioxidant activity of aminophenol derivatives.

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
  • Test Compounds: Prepare stock solutions of the aminophenol derivatives in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.
  • Reference Standard: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.
  • Add 100 µL of the various concentrations of the test compounds or reference standard to the wells. For the control, add 100 µL of the solvent.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anticancer Activity: Targeting Malignant Cells

Novel aminophenol analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.[1][6]

Mechanisms of Action
  • Apoptosis Induction: A key mechanism is the triggering of apoptosis in cancer cells.[1][6] For instance, p-alkylaminophenols, such as p-dodecylaminophenol, have been shown to induce apoptosis in breast cancer, prostate cancer, and leukemia cells.[1][5] This process is often correlated with the compound's ability to be incorporated into the cancer cells.[5]

  • Cell Cycle Arrest: Some aminophenol derivatives, particularly metal complexes, can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[7]

  • DNA Interaction and Damage: Certain derivatives can interact with DNA, leading to damage and senescence in cancer cells.[7][8][9] Schiff base derivatives of 4-aminophenol have shown the ability to bind to DNA, suggesting their potential as anticancer agents.[9]

  • Enzyme Inhibition: Para-aminophenol derivatives can act as tyrosine kinase inhibitors, disrupting signaling pathways crucial for cancer cell growth and survival.[1]

G AP Aminophenol Derivative DNA DNA AP->DNA Mito Mito AP->Mito Cycle Cycle AP->Cycle TK TK AP->TK Death Apoptosis & Cell Death DNA->Death Mito->Death Cycle->Death TK->Death

Structure-Activity Relationship (SAR)
  • Alkyl Chain Length: For p-alkylaminophenols, the length of the alkyl chain is a critical determinant of anticancer activity, with a longer chain often leading to increased potency.[5]

  • Amide vs. Amine Linkage: Studies comparing p-alkylaminophenols with their N-acyl counterparts (amides) have shown that the amine linkage is crucial for potent anticancer effects.[5]

  • Metal Chelation: The formation of metal complexes with aminophenol-based Schiff bases can enhance anticancer activity, potentially by improving cell permeability and uptake.[10]

  • Substituents on the Ring: The presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on the Schiff base ligand can improve anticancer activity.[10]

Quantitative Data Summary

The cytotoxic effects of aminophenol derivatives are typically expressed as IC50 values, representing the concentration that inhibits 50% of cancer cell growth.

DerivativeCell LineIC50 (µg/mL)NotesSource
o-aminophenol derivative (6i)HepG2 (Liver)29.46Moderate activity[3][4]
o-aminophenol derivative (6i)A549 (Lung)71.29Moderate activity[3][4]
o-aminophenol derivative (6i)MCF7 (Breast)80.02Moderate activity[3][4]
o-aminophenol derivativesKB (Oral)32 - 74.94Moderate inhibitory effects[3][4]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the aminophenol derivatives in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for 48-72 hours.[11]

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Antimicrobial and Anti-inflammatory Activities

Beyond their antioxidant and anticancer properties, aminophenol derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of aminophenol have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][12]

  • Mechanism: While the exact mechanisms can vary, some derivatives are thought to inhibit essential bacterial enzymes like DNA gyrase. The lipophilicity of these compounds, which can be enhanced by forming metal chelates, plays a role in their ability to penetrate bacterial cell membranes.

  • SAR: The type and position of substituents on the aromatic ring significantly impact antimicrobial efficacy.[8] For example, Schiff bases of 4-aminophenol have shown promising antibacterial and antifungal properties.[8]

Anti-inflammatory Activity

The well-known analgesic and antipyretic drug, acetaminophen (paracetamol), is a p-aminophenol derivative.[13] Newer derivatives are being explored for more potent anti-inflammatory effects.

  • Mechanism: The anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins.[12][14] Some derivatives can also inhibit the production of other inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[15]

  • SAR: Etherification of the phenolic group can produce derivatives with different side-effect profiles.[13] Modifications that reduce the basicity of the nitrogen atom can also affect activity.[13]

Conclusion and Future Directions

Aminophenol derivatives are a remarkably versatile class of compounds with a broad spectrum of biological activities. Their efficacy as antioxidants, anticancer agents, antimicrobials, and anti-inflammatory drugs is well-documented. The ability to fine-tune their pharmacological properties through targeted chemical modifications makes them highly attractive scaffolds for drug discovery.

Future research should continue to focus on:

  • Elucidating detailed mechanisms of action to identify novel cellular targets.

  • Expanding structure-activity relationship studies to guide the rational design of more potent and selective derivatives.

  • Utilizing computational modeling to predict the pharmacological and toxicological profiles of new candidates.[16]

  • Investigating synergistic effects in combination therapies to enhance therapeutic outcomes and overcome drug resistance.

This guide provides a foundational understanding of the biological activities of aminophenol derivatives, offering both theoretical insights and practical experimental guidance to empower the next wave of innovation in this exciting field of medicinal chemistry.

References

  • Rana, M. S., Islam, M. A., et al. A Review on Synthesis and Biological Activities of 2‐Aminophenol‐Based Schiff Bases and Their Transition Metal Complexes. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Ex Vivo and In Vivo Evidence of Anti-Inflammatory Activity of P-aminophenol and Salicylate Derivatives. ResearchGate. Available from: [Link]

  • s Antibacterial Effects of Derivatives of Porphyrin, Naphthalene diimide, Aminophenol and Benzodioxane on Methicillin Resistant Staphylococcus aureus and Neuropathogenic Escherichia coli K1. Bentham Science Publishers. Available from: [Link]

  • Barber, M. & Haslewood, G. A. D. The Antibacterial Activity of Simple Derivatives of 2-Aminophenol. Portland Press. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available from: [Link]

  • Rafique, B., Kalsoom, S., et al. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available from: [Link]

  • Sugiyama, N., Akahoshi, F., et al. Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. ResearchGate. Available from: [Link]

  • Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. PMC. Available from: [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available from: [Link]

  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry. Available from: [Link]

  • Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. J-Stage. Available from: [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Available from: [Link]

  • ANTI-INFLAMMATORY AGENTS AND p-AMINOPHENOL DERIVATIVES (ACETAMINOPHEN). Basicmedical Key. Available from: [Link]

  • Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. ResearchGate. Available from: [Link]

  • Structure of aminophenol derivatives. ResearchGate. Available from: [Link]

  • Chemical structures of 3-aminophenol derivatives 5a-f. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Synthesis of 2-(Ethylamino)-4-methylphenol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Ethylamino)-4-methylphenol and its derivatives are valuable chemical intermediates with applications in various fields, including the synthesis of pharmaceuticals and dyes.[1] The core structure, featuring a phenol, a secondary amine, and a methyl group on the aromatic ring, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the synthetic protocols for preparing this compound and its derivatives, with a focus on providing detailed, field-proven methodologies and the underlying chemical principles.

The primary and most efficient route to synthesize this compound is through the reductive amination of 2-amino-4-methylphenol with acetaldehyde. This method is highly selective and generally proceeds with good yields. This document will provide an in-depth protocol for this key transformation, as well as discuss the synthesis of other derivatives.

Core Synthesis: this compound via Reductive Amination

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine.[2][3]

Reaction Mechanism

The synthesis of this compound from 2-amino-4-methylphenol and acetaldehyde follows this well-established mechanism. First, the amino group of 2-amino-4-methylphenol attacks the carbonyl carbon of acetaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). In the presence of a reducing agent, the imine is then reduced to the final secondary amine product, this compound.

Diagram: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Amino-4-methylphenol C Imine Intermediate A->C Nucleophilic attack & dehydration B Acetaldehyde B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-4-methylphenolC₇H₉NO123.1597%Sigma-Aldrich[4]
AcetaldehydeC₂H₄O44.05≥99%---
Sodium Borohydride (NaBH₄)NaBH₄37.8398%---
Methanol (MeOH)CH₄O32.04Anhydrous---
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous---
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous---
Hydrochloric Acid (HCl)HCl36.461 M solution---
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solution---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.2 mmol) of 2-amino-4-methylphenol in 100 mL of anhydrous methanol.[4][5] Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Acetaldehyde: To the stirred solution, add 5.4 mL (97.4 mmol, 1.2 equivalents) of acetaldehyde. A slight warming of the reaction mixture may be observed. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3.68 g (97.4 mmol, 1.2 equivalents) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The final product is typically a solid.[6]

Expected Yield: 70-85%

Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Synthesis of this compound Derivatives

The versatile 2-amino-4-methylphenol core can be used to synthesize a variety of derivatives.

Schiff Base Derivatives

The reaction of 2-amino-4-methylphenol with various aldehydes or ketones can lead to the formation of Schiff base derivatives. These compounds are of interest in coordination chemistry and for their potential biological activities.[7][8]

General Protocol for Schiff Base Synthesis:

  • Dissolve equimolar amounts of 2-amino-4-methylphenol and the desired carbonyl compound (e.g., salicylaldehyde) in ethanol.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Diagram: General Synthesis of Schiff Base Derivatives

G A 2-Amino-4-methylphenol C Schiff Base Derivative A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C Reflux in Ethanol

Caption: General reaction scheme for the synthesis of Schiff base derivatives from 2-amino-4-methylphenol.

Other N-Alkylated Derivatives

While reductive amination is a preferred method, direct N-alkylation using alkyl halides can also be employed to introduce other alkyl groups onto the amino nitrogen. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.[9][10]

Safety and Handling Precautions

  • 2-Amino-4-methylphenol: May cause skin and eye irritation.[11] It is a sensitizer.[4][5]

  • Acetaldehyde: Highly flammable and a potential carcinogen. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. Reductive amination offers a reliable and high-yielding route to the title compound, while other derivatization strategies open avenues for creating a diverse library of related molecules for various research and development applications. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely synthesize these valuable chemical entities.

References

  • FLORE. (2017, May 10). Regulated formation of side products in the reductive amination approach for differential labeling of peptides.
  • Solubility of Things. 2-Amino-4-methylphenol. Retrieved from [Link]

  • Google Patents. (1990).
  • National Center for Biotechnology Information. (2009). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylphenol. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30).
  • ResearchGate. (2013, January). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base.
  • Touchette, K. M. (2006, June 1). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • ECHEMI. (n.d.).
  • ResearchGate. (2013, January). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Reddit. (2026, January 26).
  • PubMed. (2024, May 8).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2013, March 19). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?.
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • BroadPharm. (n.d.). Protocols.

Sources

A Senior Application Scientist's Guide to the Isolation of 2-(Ethylamino)-4-methylphenol Using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of 2-(Ethylamino)-4-methylphenol

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of this compound by silica gel column chromatography. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details and explaining the scientific rationale behind each step. By addressing the unique challenges posed by the compound's amphipathic nature—possessing both a weakly acidic phenolic hydroxyl and a basic secondary amine—this protocol ensures high purity and yield. The methodology covers systematic solvent system selection via Thin Layer Chromatography (TLC), column preparation, sample loading, gradient elution, and fraction analysis.

Introduction: The Purification Challenge

This compound is a substituted phenol derivative of interest in synthetic and medicinal chemistry. Its structure incorporates a polar phenolic hydroxyl group and a basic ethylamino group, lending it moderate polarity and the potential for complex interactions during purification. The primary challenge in purifying this compound via silica gel chromatography stems from the acidic nature of the silica gel's silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine functionality of the target molecule, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption to the stationary phase.[1][2]

This guide presents a robust methodology that mitigates these issues by employing a base-modified mobile phase, ensuring the successful isolation of high-purity this compound.

Compound Characteristics and Methodological Considerations

A thorough understanding of the target molecule's physicochemical properties is paramount for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[3]
Molecular Weight 151.21 g/mol PubChem[3]
Calculated XLogP3 2.3PubChem[3]
Topological Polar Surface Area 32.3 ŲPubChem[3]
Functional Groups Phenolic Hydroxyl (-OH), Secondary Amine (-NH)N/A

The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting that the compound will be soluble in common organic solvents and suitable for normal-phase chromatography.[3] The key to success lies in deactivating the acidic silica surface to prevent unwanted interactions with the basic amine group.[1]

Principle of the Method: From TLC to Column

The purification strategy is a classic two-stage process. First, Thin Layer Chromatography (TLC) is used as a rapid, small-scale analytical tool to identify an optimal mobile phase (eluent) system. The ideal eluent should provide a good separation between the target compound and any impurities, with a retention factor (Rƒ) for the target compound preferably between 0.25 and 0.35.[4][5] This Rƒ range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Once an appropriate solvent system is identified, the conditions are translated to a larger scale using column chromatography for preparative separation.[6]

Workflow for Purification of this compound

G cluster_0 Method Development (TLC) cluster_1 Preparative Purification (Column) TLC_Start Crude Sample TLC_Solvent Select Solvent System (e.g., Hexane/EtOAc + 1% TEA) TLC_Start->TLC_Solvent TLC_Run Spot TLC Plate & Develop TLC_Solvent->TLC_Run TLC_Analyze Visualize & Calculate Rƒ TLC_Run->TLC_Analyze TLC_Optimize Optimize Solvent Ratio for Rƒ ≈ 0.3 TLC_Analyze->TLC_Optimize TLC_Optimize->TLC_Solvent Adjust Ratio Col_Prep Prepare & Pack Column with Silica Gel TLC_Optimize->Col_Prep Optimized Conditions Col_Load Load Sample (Dry or Wet Loading) Col_Prep->Col_Load Col_Elute Elute with Optimized Mobile Phase Col_Load->Col_Elute Col_Collect Collect Fractions Col_Elute->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_Evap Evaporate Solvent Col_Combine->Col_Evap Col_Final Pure Product Col_Evap->Col_Final

Caption: Workflow from TLC method development to column purification.

Materials and Reagents

  • Stationary Phase: Silica Gel 60 (particle size 40-63 µm, 230-400 mesh)

  • Crude Sample: Synthesized this compound containing impurities

  • Solvents (HPLC or ACS Grade):

    • n-Hexane or Heptane

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Mobile Phase Modifier: Triethylamine (TEA)

  • Apparatus:

    • Glass chromatography column with stopcock

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary spotters

    • Beakers, Erlenmeyer flasks

    • Fraction collection tubes

    • Rotary evaporator

Experimental Protocols

Part 1: Method Development via Thin Layer Chromatography (TLC)

The causality behind this step is to efficiently screen solvent systems to find the optimal balance of polarity for effective separation, saving significant time and resources compared to optimizing directly on the column.

  • Prepare TLC Chambers: Line two to three developing chambers with filter paper and add different solvent systems for equilibration.

    • System A: 90:10 (v/v) Hexane:EtOAc + 1% TEA

    • System B: 80:20 (v/v) Hexane:EtOAc + 1% TEA

    • System C: 70:30 (v/v) Hexane:EtOAc + 1% TEA

    • Rationale: A gradient of polarities is tested. The addition of 1% triethylamine is crucial to neutralize the acidic silica, preventing the basic amine from streaking.[1][4]

  • Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in an equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Rƒ Calculation: Calculate the Rƒ value for the target compound spot in each solvent system.

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Analyze the results. If the Rƒ is too high (>0.5), decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rƒ is too low (<0.2), increase the polarity (increase the proportion of ethyl acetate). The target is an Rƒ of approximately 0.3.[5]

Example TLC TrialSolvent System (Hexane:EtOAc + 1% TEA)Rƒ of Target CompoundObservation
190:100.10Too low; needs more polar eluent.
270:300.45Too high; needs less polar eluent.
3 (Optimized) 80:20 0.32 Good separation; suitable for column.
Part 2: Preparative Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp a glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[7] This supports the stationary phase and prevents it from washing out.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height (typically 15-20 cm) is reached.

    • Crucial: Never let the top of the silica bed run dry.[6] Add a final layer of sand (~1 cm) on top to prevent disruption of the silica bed when adding the eluent.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely on a rotary evaporator. This results in the crude product being adsorbed onto the silica gel as a dry, free-flowing powder.

    • Rationale: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving good separation.[4]

    • Carefully add the silica-adsorbed sample to the top of the packed column, on top of the sand layer.

  • Elution:

    • Carefully add the optimized mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA) to the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

    • If separation between the target and a close-running impurity is difficult, a gradient elution can be performed. This involves starting with a less polar solvent system and gradually increasing the polarity over time (e.g., starting with 90:10 Hexane:EtOAc and slowly increasing the proportion of EtOAc).[7]

  • Fraction Monitoring and Collection:

    • Collect eluent in a series of numbered test tubes or flasks.

    • Periodically, analyze the collected fractions by TLC. Spot the starting material, and every few collected fractions on the same TLC plate to track the elution of the product.

    • Fractions containing only the spot corresponding to the pure target compound should be combined.

Logic for Mobile Phase Modification

G Compound This compound (Basic Amine Group) Interaction Acid-Base Interaction Compound->Interaction Silica Silica Gel (SiO2) (Acidic Silanol Groups) Silica->Interaction Result Poor Separation: - Peak Tailing - Irreversible Adsorption Interaction->Result Solution Solution: Add Basic Modifier to Eluent Result->Solution requires TEA Triethylamine (TEA) Solution->TEA Mechanism TEA preferentially interacts with acidic silanol sites, deactivating them. TEA->Mechanism works by Outcome Successful Separation: - Symmetrical Peaks - High Recovery Mechanism->Outcome

Caption: Rationale for using a basic modifier in the mobile phase.

Results and Troubleshooting

Upon combining the pure fractions and evaporating the solvent, a purified sample of this compound is obtained. The purity should be confirmed by a final TLC and, ideally, by analytical techniques such as ¹H NMR, ¹³C NMR, or LC-MS.

ProblemPossible CauseSolution
Compound won't elute. Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound elutes too quickly. Mobile phase is too polar.Use a less polar solvent system (e.g., increase the percentage of hexane).
Significant peak tailing. Insufficient deactivation of silica gel.Increase the concentration of triethylamine in the eluent to 1.5-2%. Alternatively, consider using neutral alumina as the stationary phase.
Poor separation of spots. Column was poorly packed or overloaded. Sample band was too wide.Repack the column carefully, ensuring no air bubbles. Use less crude material. Use the dry loading method to ensure a narrow starting band.

Safety and Handling

  • Always perform column chromatography in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its unpurified parent compound 2-Amino-4-methylphenol may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8][9][10]

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

  • Handle silica gel carefully, as fine dust can be a respiratory irritant.

References

  • Solubility of Things. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Ethyl-4-methylphenol (FDB018474). Retrieved from [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-(Ethylamino)-p-cresol. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016365, this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0). Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Reddit. (n.d.). Chromatography with free amines?. Retrieved from [Link]

  • PubMed. (2012). Isolation and identification of the phenolic compounds from the roots of Sanguisorba officinalis L. and their antioxidant activities. Retrieved from [Link]

  • YouTube. (2024). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Aminophenols by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminophenols are a critical class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The purity of aminophenols is paramount to ensure the quality and efficacy of the final products. Recrystallization stands as a robust and widely adopted technique for the purification of solid organic compounds, including the isomers of aminophenol: ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol).[3][4] This document provides a comprehensive guide to the principles and methodologies of recrystallization as applied to the purification of aminophenols. It is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity aminophenol isomers. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the desired purity is achieved.

Introduction to Aminophenol Purification

Aminophenols are aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. The relative positions of these functional groups define the three isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol. These compounds are often synthesized through the reduction of the corresponding nitrophenols, a process that can lead to various impurities.[5] Common impurities include unreacted starting materials, by-products such as 4,4'-diaminodiphenyl ether, and colored degradation products.[6][7] Effective purification is therefore a critical step in their production.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[8][9] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[10] By dissolving the impure aminophenol in a minimum amount of hot solvent and allowing it to cool slowly, the aminophenol will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[11][12]

The Science of Solvent Selection: A Critical First Step

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for the recrystallization of aminophenols should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The aminophenol should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[8]

  • Low Solvency at Room Temperature: The aminophenol should have limited solubility in the solvent at room temperature or below to ensure maximum recovery of the purified crystals.[8]

  • Differential Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[3]

  • Non-reactive: The solvent must not react with the aminophenol.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Solubility Characteristics of Aminophenol Isomers

The solubility of aminophenol isomers is influenced by their polarity, which is determined by the positions of the amino and hydroxyl groups. This, in turn, dictates the most suitable recrystallization solvent.

  • 2-Aminophenol (o-Aminophenol): This isomer can form intramolecular hydrogen bonds, which reduces its polarity and interaction with polar solvents. It is moderately soluble in water and dissolves well in polar organic solvents like ethanol and methanol.[1]

  • 3-Aminophenol (m-Aminophenol): A study on the solubility of 3-aminophenol in various solvents found its solubility to be highest in THF and 1,4-dioxane, and lowest in benzene.[13] The dissolution process is endothermic and spontaneous.[13]

  • 4-Aminophenol (p-Aminophenol): This isomer is moderately soluble in water, with its solubility increasing significantly in hot water.[14][15] It is also soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone.[15]

The following table summarizes the solubility of aminophenol isomers in common solvents, providing a starting point for solvent selection.

Solvent2-Aminophenol Solubility3-Aminophenol Solubility4-Aminophenol Solubility
WaterModerately soluble[1]SolubleModerately soluble, increases with heat[14][15]
EthanolSoluble[1]SolubleSlightly soluble[14]
MethanolSoluble[1]SolubleData not readily available
AcetoneData not readily availableSolubleSoluble[14][15]
Ethyl AcetateData not readily availableSoluble[13]Soluble[14]
TolueneData not readily availableSlightly solubleSlightly soluble[14]
BenzeneData not readily availableLow solubility[13]Negligible solubility[14]
Diethyl EtherData not readily availableData not readily availableSlightly soluble[14]
ChloroformData not readily availableLow solubility[13]Negligible solubility[14]
Dimethyl Sulfoxide (DMSO)Data not readily availableData not readily availableVery soluble[14][15]

General Recrystallization Workflow

The following diagram illustrates the fundamental steps involved in a single-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Aminophenol B Add Minimum Amount of Hot Solvent A->B 1. C Dissolved Aminophenol (Saturated Solution) B->C 2. D Hot Gravity Filtration (if insoluble impurities present) C->D 3. E Clear, Hot Solution D->E 4. F Slow Cooling to Room Temperature E->F 5. G Ice Bath Cooling F->G 6. H Formation of Pure Crystals G->H 7. I Vacuum Filtration H->I 8. J Wash with Cold Solvent I->J 9. K Dry Crystals J->K 10. L Pure Aminophenol K->L 11.

Sources

Application Notes & Protocols: Leveraging 2-(Ethylamino)-4-methylphenol for Advanced Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(Ethylamino)-4-methylphenol in Schiff Base Chemistry

Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone in coordination chemistry and medicinal drug development.[1][2] Their synthetic accessibility and the diverse electronic and steric properties that can be imparted by precursor selection make them ideal ligands for stabilizing a wide array of metal ions and as scaffolds for biologically active molecules.[2][3] These compounds are reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][4]

While the synthesis of Schiff bases from primary amines and carbonyl compounds is a well-established field, the judicious selection of the amine precursor is paramount for tuning the final molecule's properties. This compound is a particularly compelling starting material for several strategic reasons:

  • Inherent Asymmetry: The ortho-positioning of the ethylamino and hydroxyl groups creates a bidentate or potentially tridentate coordination pocket upon reaction with suitable aldehydes.

  • Modulated Steric Hindrance: The N-ethyl group provides greater steric bulk compared to a simple amino group, which can influence the geometry and stability of resulting metal complexes.

  • Electronic Tuning: The electron-donating nature of the hydroxyl (-OH), ethylamino (-NH-Et), and methyl (-CH₃) groups enhances the electron density on the aromatic ring, influencing the reactivity of the azomethine nitrogen and the coordinating ability of the phenolate oxygen.

This guide provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, for the synthesis and characterization of Schiff bases derived from this compound, tailored for researchers in synthetic chemistry and drug discovery.

The Mechanism of Formation: A Stepwise Perspective

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by either an acid or a base, which facilitates the key steps of the reaction.[3] Understanding this mechanism is crucial for optimizing reaction conditions.

The reaction proceeds in two primary stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, this compound, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral, but unstable, carbinolamine .[3]

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is often accelerated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[3]

SchiffBase_Mechanism Amine This compound (Nucleophile) Carbinolamine Carbinolamine Intermediate (Unstable) Amine->Carbinolamine Nucleophilic Addition Aldehyde Aldehyde (R'-CHO) (Electrophile) Aldehyde->Carbinolamine SchiffBase Schiff Base Product (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water H₂O Carbinolamine->Water

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from this compound and salicylaldehyde. The choice of salicylaldehyde is illustrative, as its ortho-hydroxyl group allows the resulting Schiff base to act as a versatile tridentate ONO donor ligand, a class of compounds widely studied for their coordination chemistry.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98% PuritySigma-AldrichAmine Precursor
Salicylaldehyde≥98% PurityMerckCarbonyl Precursor
Absolute EthanolACS GradeFisher ScientificSolvent
Glacial Acetic AcidACS GradeVWRCatalyst
Round-bottom flask (100 mL)Borosilicate glass---Reaction Vessel
Reflux CondenserBorosilicate glass---Prevent solvent loss
Magnetic Stirrer with Heating Mantle------Agitation and Temperature Control
Buchner Funnel and Filter Paper------Product Isolation
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄---Reaction Monitoring
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the solid is fully dissolved.

  • Addition of Aldehyde: To this solution, add 10 mmol of salicylaldehyde dropwise. A color change (typically to yellow or orange) is often observed immediately.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration step of the carbinolamine intermediate.[7]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed for 2-3 hours.[2] The rationale for refluxing is to provide sufficient thermal energy to overcome the activation energy of the dehydration step, ensuring a higher conversion rate to the final product.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][7] Use a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) to track the disappearance of the starting materials and the appearance of the product spot.

  • Product Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for several hours or until a constant weight is achieved.

Experimental_Workflow start Start prep 1. Dissolve Amine in Ethanol start->prep add 2. Add Aldehyde & Catalyst (Acetic Acid) prep->add reflux 3. Heat to Reflux (2-3 hours) add->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Precipitate Product monitor->cool Complete isolate 6. Isolate by Filtration & Wash with Cold Ethanol cool->isolate dry 7. Dry Product Under Vacuum isolate->dry characterize 8. Characterize Product (FT-IR, NMR, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

Protocol: Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Key Characterization Techniques
  • Melting Point (M.P.): A sharp melting point indicates a high degree of purity for the crystalline product.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for confirming the formation of the Schiff base. The key is to observe the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretch from the primary amine, and the appearance of a strong absorption band corresponding to the C=N (azomethine) group.[2][4] This band typically appears in the 1600-1660 cm⁻¹ region.[4][9]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information. A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the δ 8.0-9.0 ppm region.[10] Other signals corresponding to the aromatic protons, the ethyl group, and the methyl group should also be present and integrate to the correct proton ratios.

  • UV-Visible Spectroscopy: UV-Vis spectra can confirm the electronic transitions within the conjugated system of the Schiff base.[6]

Expected Characterization Data
Analysis TypeExpected ObservationRationale
Melting Point Sharp, defined melting range.Indicates high purity of the final crystalline compound.[8]
FT-IR (cm⁻¹) ~1615 cm⁻¹: Strong band for C=N stretch. Disappearance of C=O (~1700 cm⁻¹) and primary N-H bands. ~3300-3400 cm⁻¹: Broad O-H band.Confirms the formation of the azomethine bond, the key functional group in a Schiff base.[2][9]
¹H NMR (ppm) δ 8.0-9.0: Singlet, 1H (azomethine H-C=N). δ 6.5-7.8: Multiplets (aromatic protons). δ 10.0-13.0: Broad singlet, 1H (phenolic OH).Provides unequivocal evidence of the molecular structure and the presence of key protons.[10]
Elemental Analysis Calculated C, H, N percentages match experimental values within ±0.4%.Verifies the empirical formula and thus the molecular identity and purity of the compound.[5][10]

Applications and Future Directions

Schiff bases derived from aminophenols are not merely synthetic curiosities; they are potent building blocks for advanced materials and therapeutics.

  • Coordination Chemistry: The synthesized Schiff base is an excellent chelating ligand.[2] It can be reacted with various transition metal salts (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form stable metal complexes. These complexes often possess enhanced biological activities compared to the free ligand and can serve as catalysts in organic reactions.[2][5]

  • Biological and Medicinal Applications: The presence of the phenol moiety and the imine group is associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[2][4][11] The synthesized compound can be screened for these activities, potentially serving as a lead compound in drug discovery programs.

  • Forensic Science: Certain Schiff bases have been investigated for applications such as visualizing latent fingerprints, offering a less expensive and heavy-metal-free alternative to traditional reagents.[12]

Future work should focus on synthesizing a library of related Schiff bases by varying the aldehyde component and subsequently forming their metal complexes to perform structure-activity relationship (SAR) studies.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient heating; catalyst degradation.Extend reflux time and monitor with TLC. Ensure catalyst is fresh. Check the purity of starting materials.
Oily Product/Failure to Crystallize Presence of impurities; residual solvent.Try triturating the oil with a non-polar solvent like cold hexane. Attempt recrystallization from a different solvent system.
Broad Melting Point Impure product.Recrystallize the product one or more times until a sharp melting point is achieved.[1]
Absence of C=N peak in FT-IR Reaction did not proceed.Confirm the identity of starting materials. Re-run the reaction ensuring proper temperature and addition of catalyst.

References

  • Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, [Link]

  • Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate, [Link]

  • Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. ResearchGate, [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate, [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press, [Link]

  • Preparation, Characterization and Biological Study of New Boron Compound and Schiff Base Derived From 2-Aminophenol with Their C. IOSR Journal of Applied Chemistry, [Link]

  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry, [Link]

  • Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience, [Link]

  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, [Link]

  • Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Al-Nahrain Journal of Science, [Link]

  • Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine. ResearchGate, [Link]

  • Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3- Aminophenol and Substituted Benzaldehydes. ResearchGate, [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health, [Link]

  • Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases. ResearchGate, [Link]

Sources

Application Note: 2-(Ethylamino)-4-methylphenol as a Scaffold for N-Ethyl Benzoxazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(Ethylamino)-4-methylphenol (CAS: 42485-84-7) as a regiospecific building block for the synthesis of N-ethyl-substituted benzoxazole and benzoxazolone derivatives. Unlike primary o-aminophenols which require subsequent alkylation steps (often suffering from N- vs O-alkylation competition), this precursor installs the N-ethyl moiety prior to cyclization. This pre-functionalization streamlines the synthesis of 3-ethyl-5-methylbenzo[d]oxazol-2(3H)-ones and 3-ethyl-5-methylbenzoxazolium salts , scaffolds critical in the development of bioactive pharmacophores and solvatochromic dyes.

Chemical Profile & Reactivity[1][2][3]

This compound is an N-alkylated o-aminophenol. Its reactivity is dominated by the nucleophilicity of the secondary amine and the adjacent phenolic hydroxyl group. The 4-methyl group (para to the phenol) blocks electrophilic attack at that position, directing further substitution to the 6-position (ortho to the phenol) or facilitating oxidation to quinone imines.

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name This compoundAlso: 2-Ethylamino-p-cresol
CAS Number 42485-84-7
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Off-white to beige solidOxidizes upon air exposure
Solubility DMSO, Methanol, Ethanol, EtOAcSparingly soluble in water
pKa (est) ~10.5 (Phenol), ~5.0 (Amine)Amphoteric character

Synthetic Application Modules

Module A: Synthesis of 3-Ethyl-5-methylbenzo[d]oxazol-2(3H)-one

Target Class: Carbamate-linked heterocycles (Bioisosteres for oxindoles). Mechanism: Double nucleophilic attack on a carbonyl equivalent (CDI, Triphosgene, or Urea).

Rationale

Direct cyclization with a carbonyl source yields the N-ethyl benzoxazolone. Using 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and yield in bench-scale discovery.

Detailed Protocol (CDI Method)

Reagents:

  • This compound (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for workup

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.51 g, 10 mmol) in anhydrous THF (30 mL).

  • Addition: Cool the solution to 0°C. Add CDI (1.95 g, 12 mmol) portion-wise over 10 minutes. Note: Evolution of CO₂ gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (more polar) should disappear, forming a less polar spot.

  • Workup: Quench the reaction with water (50 mL) and extract with DCM (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted imidazole/amine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water to yield 3-ethyl-5-methylbenzo[d]oxazol-2(3H)-one .

Self-Validation Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the broad NH/OH signals and the retention of the N-ethyl quartet (~3.8-4.0 ppm) and triplet.

  • IR: Strong carbonyl stretch at ~1750-1780 cm⁻¹ (cyclic carbamate).

Module B: Synthesis of Benzoxazolium Salts

Target Class: Cationic dyes, organocatalysts. Mechanism: Condensation with orthoesters or carboxylic acids under acidic conditions.

Rationale

The secondary amine prevents the formation of a neutral benzoxazole (which requires a double bond to nitrogen). Instead, condensation yields the benzoxazolium cation , a quaternary ammonium species useful in cyanine dye synthesis.

Detailed Protocol (Orthoester Method)

Reagents:

  • This compound (1.0 eq)[1]

  • Triethyl orthoformate (or Triethyl orthoacetate) (5.0 eq)

  • Tetrafluoroboric acid (HBF₄) or Perchloric acid (Caution!)

Step-by-Step Procedure:

  • Mixing: Dissolve the precursor (10 mmol) in Triethyl orthoformate (7.4 g, 50 mmol). No co-solvent is usually required.

  • Acidification: Add HBF₄ (diethyl ether complex) (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 80-100°C for 2-4 hours. A precipitate often forms as the salt crystallizes.

  • Isolation: Cool to 0°C. Filter the precipitate and wash with cold ether.

  • Product: 3-Ethyl-5-methylbenzoxazol-3-ium tetrafluoroborate .

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core precursor.

G Precursor This compound (CAS: 42485-84-7) CDI Reagent: CDI or Phosgene (Carbonyl Source) Precursor->CDI Orthoester Reagent: R-C(OEt)3 + H+ Precursor->Orthoester Aldehyde Reagent: Ar-CHO (Condensation) Precursor->Aldehyde Benzoxazolone 3-Ethyl-5-methylbenzo[d]oxazol-2(3H)-one (Cyclic Carbamate) CDI->Benzoxazolone Cyclization Benzoxazolium 3-Ethyl-5-methylbenzoxazol-3-ium Salt (Cationic Heterocycle) Orthoester->Benzoxazolium Condensation Benzoxazoline 2-Aryl-3-ethyl-5-methyl-2,3-dihydrobenzoxazole (Aminal) Aldehyde->Benzoxazoline Dehydration

Figure 1: Divergent synthetic pathways for this compound to benzoxazole derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Module A) Moisture in CDI/SolventEnsure THF is anhydrous; CDI hydrolyzes rapidly.
Dark/Tar Products Oxidation of PrecursorThe precursor is an aminophenol derivative and oxidizes easily. Perform reactions under N₂/Ar atmosphere.
Incomplete Cyclization Steric hindrance of N-EthylIncrease reaction temperature to reflux (66°C for THF) if room temp is sluggish.

Safety & Handling

  • Oxidation Hazard: Like many p-cresol derivatives, this compound can form quinone-like species upon oxidation, which are potential sensitizers. Store under inert gas at 2-8°C.

  • Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Waste: Dispose of organic filtrates containing amine residues as hazardous organic waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016365, this compound. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[2] RSC Advances, 13, 24093-24111.[2] Retrieved from [Link]

  • Neumann, K. T., et al. (2015). A Sequential One-Pot Procedure for the Synthesis of 2-(Hetero)aryl Benzoxazoles.[3] Organic Letters, 17(8), 2094–2097. Retrieved from [Link]

  • Google Patents (2011).Method for preparing alkaline red intermediate 3-ethylaminoparacresol (CN102134200A).

Sources

Application Notes & Protocols: 2-(Ethylamino)-4-methylphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Polymer Division

Document ID: ANP-24MP-2026-02

Abstract: This document provides a detailed technical guide on the potential applications of 2-(Ethylamino)-4-methylphenol (CAS: 42485-84-7) in the field of polymer chemistry. While this specific molecule is not extensively documented in dedicated polymer literature, its bifunctional nature, possessing both a secondary amine and a sterically hindered phenolic hydroxyl group, makes it a compelling candidate for several critical roles. This guide moves beyond simple recitation of facts, instead focusing on the underlying chemical principles to propose and detail its use as a potent antioxidant, a versatile epoxy curing agent, and a novel monomer for functional polymers. The protocols herein are designed as robust starting points for researchers and scientists, grounded in established mechanisms and analytical techniques common to polymer science.

Introduction and Molecular Profile

This compound is an aromatic organic compound featuring key functional groups that are highly relevant to polymer synthesis and modification. Its structure combines a nucleophilic secondary amine and a radical-scavenging phenolic group on a cresol backbone.

  • IUPAC Name: this compound[1]

  • CAS Number: 42485-84-7[2]

  • Molecular Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol [1]

  • Synonyms: 2-(Ethylamino)-p-cresol[1]

The strategic placement of the ethylamino and methyl groups ortho and para to the hydroxyl group, respectively, creates steric hindrance. This structural motif is a hallmark of highly effective phenolic antioxidants used to protect polymers from degradation.[3][4] Furthermore, the presence of both an active hydrogen on the amine and a phenolic proton suggests a dual-reactivity profile, particularly in thermosetting systems like epoxies. This guide will explore these potential applications with detailed experimental frameworks.

Application I: Advanced Antioxidant & Process Stabilizer

The primary and most mechanistically supported application of this compound is as a primary antioxidant for thermoplastic polymers such as polyolefins, styrenics, and elastomers.

Principle and Mechanism of Action

Polymers, when exposed to heat, shear, and oxygen during processing and end-use, undergo auto-oxidative degradation. This process is a free-radical chain reaction that leads to chain scission, cross-linking, discoloration, and loss of mechanical properties.[5] Phenolic antioxidants, particularly sterically hindered ones, function as "radical scavengers" by donating their labile phenolic hydrogen atom to terminate highly reactive peroxy radicals (ROO•).[4] This forms a stable, resonance-delocalized phenoxy radical that is far less reactive and unable to propagate the degradation cycle.[3]

The proposed mechanism for this compound is illustrated below. The steric bulk from the adjacent ethylamino group enhances the stability of the resulting phenoxy radical, preventing side reactions and improving efficiency.

G cluster_0 Polymer Degradation Cycle (Simplified) cluster_1 Radical Scavenging by this compound P_H Polymer Chain (P-H) P_dot Alkyl Radical (P•) P_H->P_dot + Initiator (Heat, UV) POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ POO_dot->P_H Propagates cycle AOH This compound (Ar-OH) POO_dot->AOH H-Abstraction POO_dot:e->AOH:w Interruption of Cycle POOH Hydroperoxide (POOH) POO_dot->POOH Terminates radical AO_dot Stable Phenoxy Radical (Ar-O•) AOH->AO_dot Forms stable radical

Caption: Proposed mechanism of polymer stabilization.

Protocol: Evaluating Antioxidant Efficacy in Polypropylene

This protocol describes the methodology to quantify the effectiveness of this compound as a thermal stabilizer in polypropylene (PP) using Oxidative Induction Time (OIT).

A. Materials & Equipment

  • Polypropylene powder (unstabilized, homopolymer)

  • This compound (stabilizer)

  • Tris(2,4-di-tert-butylphenyl)phosphite (co-stabilizer, e.g., Irgafos 168)

  • Acetone (reagent grade)

  • Internal laboratory mixer (e.g., Brabender or Haake type)

  • Compression molding press

  • Differential Scanning Calorimeter (DSC) with oxygen purge capability

  • Colorimeter or Spectrophotometer

B. Experimental Workflow

Caption: Workflow for antioxidant performance testing.

C. Step-by-Step Procedure

  • Formulation: Prepare formulations as per Table 1. A typical loading level for a primary antioxidant is 0.05-0.20% by weight. The co-stabilizer is often added to decompose hydroperoxides formed during scavenging.

  • Blending: For each formulation, weigh 50 g of PP powder. Dissolve the required amounts of this compound and co-stabilizer in a minimal amount of acetone. Create a slurry with the PP powder and mix thoroughly until uniform.

  • Drying: Dry the slurry in a vacuum oven at 60°C for 4 hours or until all acetone has evaporated.

  • Melt Compounding: Set the internal mixer temperature to 190°C and the rotor speed to 60 RPM. Add the dried powder blend and mix for 5 minutes to ensure complete dispersion.

  • Molding: Quickly remove the molten polymer blend and press it into a 1 mm thick plaque using a compression press set to 200°C.

  • OIT Measurement: Using the DSC, place a 5-10 mg sample cut from the plaque into an open aluminum pan.

    • Heat the sample to 200°C at 20°C/min under a nitrogen atmosphere.

    • Equilibrate at 200°C for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min).

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

  • Color Measurement: Measure the Yellowness Index (YI) of the molded plaques immediately after production.

Illustrative Data

Table 1: Hypothetical OIT and Yellowness Index Data for PP Formulations

Formulation ID PP (wt%) This compound (wt%) Co-stabilizer (wt%) OIT @ 200°C (min) Yellowness Index (YI)
PP-Control 100 0 0 < 2 1.5
PP-Stab-1 99.8 0.1 0.1 25 2.0

| PP-Stab-2 | 99.7 | 0.2 | 0.1 | 48 | 2.2 |

Causality: The significant increase in OIT for PP-Stab-1 and PP-Stab-2 demonstrates the compound's ability to delay the onset of thermal oxidation. A higher OIT value directly correlates with better thermal stability. The slight increase in YI is typical for amine-containing compounds but should be evaluated against the performance requirements.

Application II: Curing Agent for Epoxy Resins

The dual functionality of this compound makes it a promising candidate as a curing agent or accelerator for epoxy resins. The secondary amine can initiate curing at ambient or slightly elevated temperatures, while the phenolic hydroxyl can react at higher temperatures, potentially leading to a staged curing profile and high cross-link density.

Principle and Mechanism of Action

Epoxy curing involves the ring-opening of the epoxide group by a nucleophile.[6]

  • Amine Reaction: The secondary amine's lone pair of electrons attacks an epoxide carbon, opening the ring and forming a hydroxyl group and a stable tertiary amine. This new hydroxyl group can then also react.

  • Phenolic Reaction: The phenolic hydroxyl group, especially when deprotonated (e.g., in the presence of a base or at high temperature), can also open an epoxide ring, forming an ether linkage.[7]

This dual reactivity can create a highly cross-linked, rigid polymer network with excellent thermal and chemical resistance.

G cluster_amine Amine Addition cluster_phenol Phenol Addition (High Temp) Epoxy Epoxy Group (R'-CH(O)CH₂) Epoxy_A Epoxy Group Epoxy_P Epoxy Group Aminophenol This compound (Ar-NH-Et & Ar-OH) Amine_H Secondary Amine (-NH-) Phenol_H Hydroxyl Group (-OH) Product_Amine Adduct 1 (Tertiary Amine + Secondary -OH) Product_Phenol Adduct 2 (Ether Linkage + Secondary -OH) Product_A Cross-link Formation Epoxy_A->Product_A Amine_H->Product_A Nucleophilic Attack Product_P Cross-link Formation Epoxy_P->Product_P Phenol_H->Product_P Nucleophilic Attack

Caption: Dual reaction pathways for epoxy curing.

Protocol: Characterizing Epoxy Curing Profile

This protocol outlines the steps to determine the curing behavior and final properties of an epoxy system cured with this compound.

A. Materials & Equipment

  • Bisphenol A diglycidyl ether (DGEBA) based liquid epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

  • This compound (curing agent)

  • Disposable mixing cups and stir sticks

  • Vacuum desiccator

  • Aluminum molds

  • Differential Scanning Calorimeter (DSC)

  • Shore D Hardness tester

B. Step-by-Step Procedure

  • Stoichiometry Calculation: Calculate the required amount of curing agent. The Amine Hydrogen Equivalent Weight (AHEW) of this compound is its molecular weight (151.21 g/mol ) divided by the number of active hydrogens (1 from the amine + 1 from the phenol = 2). AHEW = 151.21 / 2 = 75.6 g/eq.

  • Formulation: Prepare formulations based on parts per hundred of resin (phr). For a stoichiometric mix (1:1 epoxy:active hydrogen), the calculation is: phr = (AHEW / EEW) * 100 = (75.6 / 188) * 100 ≈ 40.2 phr. Prepare this mix and others (e.g., 30 phr, 50 phr) to study off-stoichiometric effects.

  • Mixing: Weigh the epoxy resin into a mixing cup. Add the calculated amount of this compound. Mix thoroughly by hand for 3 minutes, scraping the sides and bottom of the cup.

  • Degassing: Place the mixture in a vacuum desiccator and apply vacuum for 5-10 minutes to remove entrapped air bubbles.

  • Curing & Analysis:

    • DSC Kinetics: Immediately place a 10-15 mg sample of the uncured liquid into a hermetic DSC pan. Heat from 25°C to 300°C at a rate of 10°C/min. Record the onset temperature, peak temperature, and total heat of reaction (ΔH).

    • Bulk Curing: Pour the remaining mixture into aluminum molds. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours.

    • Glass Transition (Tg): After curing, analyze a sample of the solid polymer in the DSC. Heat from 25°C to 200°C at 10°C/min. The midpoint of the step change in the heat flow curve is the Tg.

    • Hardness: Measure the Shore D hardness of the cured plaques at room temperature.

Illustrative Data

Table 2: Hypothetical Curing and Thermal Properties of DGEBA Epoxy System

Formulation ID Curing Agent (phr) Peak Exotherm (°C) Total ΔH (J/g) Glass Transition Temp. (Tg, °C) Shore D Hardness
EP-30 30 145.5 380 125 80
EP-40 (Stoich.) 40.2 138.2 450 155 88

| EP-50 | 50 | 135.8 | 435 | 148 | 85 |

Causality: The stoichiometric formulation (EP-40) is expected to yield the highest Tg and total heat of reaction, indicating the most complete and efficient network formation. Deviating from stoichiometry leaves unreacted functional groups, which act as plasticizers and limit the ultimate properties of the thermoset.

Application III: Monomer for Novel Functional Polymers

The structure of this compound is analogous to other aminophenols that can undergo oxidative polymerization to create conjugated polymers.[8][9] These materials could possess interesting electrochemical, antioxidant, or metal-chelating properties.

Principle of Oxidative Polymerization

Chemical or electrochemical oxidation can be used to form bonds between monomer units. In the case of aminophenols, polymerization can proceed via the formation of phenoxy and/or amino radicals, leading to C-C, C-N, or N-N couplings.[10] The resulting polymer structure can be complex but often features a conjugated backbone, which imparts unique electronic properties.

Protocol: Synthesis of Poly(this compound)

This protocol provides a hypothetical method for the chemical oxidative polymerization of the title monomer.

A. Materials & Equipment

  • This compound (monomer)

  • Ammonium persulfate (APS, oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Jacketed glass reactor with overhead stirrer

  • Filtration apparatus (Büchner funnel)

  • FTIR Spectrometer, Gel Permeation Chromatography (GPC) system

B. Experimental Workflow

Sources

Catalytic Applications of 2-(Ethylamino)-4-methylphenol Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Aminophenol-Based Catalysts

In the landscape of modern catalysis, the quest for efficient, selective, and sustainable chemical transformations is paramount. Among the diverse array of ligand scaffolds, those based on aminophenols have emerged as particularly promising due to their facile synthesis, electronic tunability, and ability to stabilize a variety of metal centers in multiple oxidation states. This guide focuses on the catalytic potential of metal complexes derived from the ligand 2-(Ethylamino)-4-methylphenol. While direct studies on this specific ligand are emerging, a wealth of knowledge from structurally analogous N-alkyl-2-aminophenol complexes provides a strong foundation for exploring their utility in critical organic transformations.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides not only detailed protocols for the synthesis of the ligand and its metal complexes but also in-depth application notes on their catalytic activities, with a focus on oxidation, reduction, and carbon-carbon bond-forming reactions. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Part 1: Ligand and Complex Synthesis

The foundation of exploring the catalytic activity of this compound metal complexes lies in the efficient and scalable synthesis of the ligand itself, followed by its coordination to various metal precursors.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a one-pot reductive amination of 2-hydroxy-5-methylbenzaldehyde with ethylamine. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Ethylamine (70% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium cyanoborohydride (NaBH₃CN)[1]

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in methanol. To this solution, add ethylamine (1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the corresponding Schiff base (imine).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The choice of a mild reducing agent like NaBH₃CN can be beneficial as it selectively reduces the imine in the presence of the aldehyde.[1]

  • Reaction Monitoring and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The this compound ligand can be complexed with a variety of transition metals, such as copper, manganese, and iron, which are known to exhibit interesting catalytic activities. The synthesis generally involves the reaction of the deprotonated ligand with a suitable metal salt.

Protocol 2: General Procedure for the Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) acetate monohydrate or Copper(II) chloride

  • Methanol or Ethanol

  • Triethylamine or Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Ligand Deprotonation: Dissolve this compound (2 equivalents) in methanol. Add a base such as triethylamine or a solution of sodium hydroxide in methanol (2 equivalents) to deprotonate the phenolic hydroxyl group.

  • Complexation: To the solution of the deprotonated ligand, add a solution of the copper(II) salt (1 equivalent) in methanol dropwise with stirring.

  • Precipitation and Isolation: A precipitate of the copper(II) complex is expected to form. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation. Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Characterization: The resulting metal complex should be characterized by techniques such as FT-IR spectroscopy (to observe the coordination of the ligand to the metal), UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its precise structure.

Part 2: Catalytic Applications and Protocols

Metal complexes of this compound are anticipated to be active catalysts in a range of organic transformations. The following sections detail potential applications and provide exemplary protocols based on analogous systems.

Catalytic Oxidation of o-Aminophenols

A prominent application of aminophenol-based metal complexes is in the catalytic oxidation of o-aminophenols to produce 2-aminophenoxazine-3-ones, which are important structural motifs in various biologically active compounds. Copper and manganese complexes have shown significant efficacy in this transformation.

Application Note: Biomimetic Oxidation of o-Aminophenols

The catalytic cycle for the oxidation of o-aminophenols by these metal complexes often mimics the action of the enzyme phenoxazinone synthase. The metal center facilitates the aerobic oxidation of the substrate through a series of electron transfer steps. The electronic properties of the ligand, influenced by substituents like the ethylamino and methyl groups, can significantly impact the catalytic efficiency.

Protocol 3: Copper-Catalyzed Aerobic Oxidation of o-Aminophenol

Materials:

  • Substituted o-aminophenol

  • Copper(II) complex of this compound (as prepared in Protocol 2)

  • Methanol or Acetonitrile

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a solution of the substituted o-aminophenol in methanol.

  • Initiation of Catalysis: To initiate the reaction, add a small amount of a stock solution of the copper(II) catalyst to the cuvette. The final catalyst concentration is typically in the micromolar to millimolar range.

  • Monitoring the Reaction: Immediately begin monitoring the reaction by UV-Vis spectrophotometry. The formation of the 2-aminophenoxazinone product is characterized by the appearance of a new absorption band around 433-435 nm.

  • Kinetic Analysis: Record the absorbance at this wavelength over time to determine the initial reaction rate. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat) can be determined by performing the reaction at various substrate concentrations.

Data Presentation:

CatalystSubstrateSolventk_cat (h⁻¹)Kₘ (mM)
[Cu(L)₂]o-AminophenolMethanolExpected ValueExpected Value
[Mn(L)₂]o-AminophenolMethanolExpected ValueExpected Value
...............
L = deprotonated this compound

Workflow for Catalytic Oxidation of o-Aminophenol:

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis Substrate Substituted o-Aminophenol Solution Mix Mix Substrate and Catalyst in Cuvette Substrate->Mix Catalyst Catalyst Stock Solution Catalyst->Mix Monitor Monitor by UV-Vis Spectroscopy Mix->Monitor Kinetics Determine Kinetic Parameters (k_cat, Kₘ) Monitor->Kinetics

Caption: Workflow for the kinetic analysis of the catalytic oxidation of o-aminophenol.

Catalytic Reduction of Nitroarenes

Copper complexes of Schiff base ligands have demonstrated catalytic activity in the reduction of nitroarenes to the corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals and dyes.[2] The reaction typically employs a hydride source like sodium borohydride.

Protocol 4: Copper-Catalyzed Reduction of 4-Nitrophenol

Materials:

  • 4-Nitrophenol

  • Sodium borohydride (NaBH₄)

  • Copper(II) complex of this compound

  • Water or a mixture of water and methanol

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a beaker, prepare an aqueous solution of 4-nitrophenol. Add a freshly prepared aqueous solution of sodium borohydride. The solution should turn yellow due to the formation of the 4-nitrophenolate ion.

  • Catalysis: Add a small amount of the copper(II) catalyst to the solution.

  • Monitoring: Monitor the progress of the reduction by observing the disappearance of the yellow color and by recording the UV-Vis spectra over time. The peak corresponding to the 4-nitrophenolate ion (around 400 nm) will decrease, while the peak for 4-aminophenol (around 300 nm) will appear.

  • Analysis: The reaction is typically complete within a few minutes. The catalytic efficiency can be compared by measuring the time required for the complete disappearance of the yellow color.

Expected Results:

CatalystSubstrateReductantReaction Time (min)Conversion (%)
[Cu(L)₂]4-NitrophenolNaBH₄Expected Value>95
...............
L = deprotonated this compound
Catalytic Carbon-Carbon Bond Formation

Palladium complexes of aminophenol-derived ligands have been employed as catalysts in C-C coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[3] These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

In these reactions, the palladium center cycles between Pd(0) and Pd(II) oxidation states. The aminophenol ligand plays a crucial role in stabilizing the palladium species and modulating its reactivity. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[4]

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:

G A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L₂-X B->C D Transmetalation (Ar'-B(OH)₂) C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Mechanistic Considerations and Future Outlook

The catalytic activity of this compound metal complexes is intrinsically linked to the electronic properties of both the metal center and the ligand. The ethylamino group acts as an electron-donating group, which can influence the redox potential of the metal center and, consequently, its catalytic performance. The methyl group on the phenol ring can also exert a modest electronic effect and provide steric influence around the active site.

Future research in this area should focus on:

  • Synthesis and characterization of a broader range of metal complexes with this ligand, including those of iron, manganese, cobalt, and palladium.

  • Exploring a wider scope of catalytic reactions , including asymmetric catalysis by designing chiral variants of the ligand.

  • Detailed mechanistic studies using techniques such as cyclic voltammetry, EPR spectroscopy, and computational modeling to elucidate the role of the ligand and the metal in the catalytic cycle.

  • Immobilization of these complexes on solid supports to develop heterogeneous catalysts with enhanced stability and recyclability.

By systematically investigating these aspects, the full potential of this compound metal complexes as versatile and efficient catalysts can be realized, contributing to the advancement of sustainable chemical synthesis and the development of novel therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ganesan, A., & Ramesha, A. R. (2004). Copper(II)-catalyzed aerobic oxidation of o-aminophenols to 2-aminophenoxazin-3-ones. Tetrahedron Letters, 45(43), 8083-8085.
  • Nasrollahzadeh, M., Sajjadi, M., & Shokri, H. (2016). Copper nanoparticles on perlite: A highly active and reusable catalyst for the reduction of 4-nitrophenol.
  • Organic Chemistry Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

  • Redshaw, C., & Walton, M. A. (2017). Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Dalton Transactions, 46(34), 11286-11295. [Link]

  • Sarma, B., & Sarmah, P. (2019). Copper(II) Schiff base complexes: Efficient catalysts for the reduction of 4-nitrophenol. Inorganica Chimica Acta, 495, 118968.
  • Wang, L., et al. (2020). Manganese complexes of N-salicylidene-o-aminophenol derivatives as catalysts for the aerobic oxidation of o-aminophenols.
  • Wuts, P. G. M. (2014). 6. Reductive Amination. In Greene's Protective Groups in Organic Synthesis (5th ed., pp. 435-442). John Wiley & Sons, Inc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Ethylamino)-4-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Ethylamino)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most common causes?

Low yield in this synthesis can stem from several factors, primarily revolving around the stability of the reagents and intermediates, the reaction conditions, and the purification process. The most common culprits are the oxidation of aminophenol intermediates, incomplete reactions, and the formation of side products due to a lack of selectivity.

Q2: I am observing a dark coloration of my reaction mixture during the synthesis. Is this normal, and could it be related to my low yield?

A dark coloration, especially turning to brown or black, is a strong indicator of oxidation. Aminophenols are notoriously susceptible to aerial oxidation, which leads to the formation of polymeric, tar-like substances. This not only consumes your starting material and product but also makes purification significantly more challenging. It is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction and workup process.

Q3: I am synthesizing this compound via the reductive amination of a quinone precursor. What are the critical parameters to control for a high yield?

When employing reductive amination, the choice of reducing agent and the control of pH are paramount. A common method involves the in situ formation of 2-amino-4-methylphenol, which then reacts with an aldehyde or ketone, followed by reduction. For the ethylation, you would typically use acetaldehyde followed by a reducing agent like sodium borohydride.

Key considerations include:

  • Reducing Agent: Sodium borohydride is often effective, but other agents like sodium triacetoxyborohydride can offer better control and milder reaction conditions.

  • pH Control: The pH of the reaction medium should be carefully controlled, typically in the range of 5-7, to facilitate both imine formation and the subsequent reduction without causing degradation of the starting materials.

  • Temperature: The reaction should be kept cool, usually between 0-25 °C, to minimize side reactions and degradation.

Troubleshooting Guide: Specific Synthesis Issues

Issue 1: Low Yield in N-Ethylation of 2-Amino-4-methylphenol

Symptom: The primary issue is a low yield of the desired N-ethylated product, with the potential presence of unreacted starting material and O-ethylated or N,N-diethylatd side products.

Root Cause Analysis and Solutions:

The ethylation of 2-amino-4-methylphenol presents a challenge in achieving selectivity between the amino and hydroxyl groups. The phenoxide is a better nucleophile than the amine, which can lead to competing O-alkylation.

Troubleshooting Workflow for N-Ethylation of 2-Amino-4-methylphenol

start Low Yield in N-Ethylation check_purity 1. Assess Purity of 2-Amino-4-methylphenol (TLC, NMR) start->check_purity Impurity can inhibit reaction protect_oh 2. Consider Protecting the Hydroxyl Group check_purity->protect_oh If O-alkylation is significant optimize_base 3. Optimize Base and Solvent check_purity->optimize_base If reaction is sluggish control_stoichiometry 4. Control Stoichiometry of Ethylating Agent check_purity->control_stoichiometry If di-ethylation is observed protect_oh->optimize_base optimize_base->control_stoichiometry purification 5. Refine Purification Strategy control_stoichiometry->purification solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low yield in N-ethylation.

Detailed Solutions:

Problem Explanation Recommended Action
O-Ethylation Side Product The phenolic hydroxyl group is more acidic than the amino group. In the presence of a strong base, the phenoxide formed is a potent nucleophile, leading to O-ethylation.1. Protect the hydroxyl group: Consider protecting the -OH group as an acetate or other suitable protecting group before performing the N-ethylation. The protecting group can then be removed in a subsequent step. 2. Use a milder base: Employ a weaker base like sodium bicarbonate instead of stronger bases such as sodium hydroxide or potassium carbonate to minimize deprotonation of the hydroxyl group.
N,N-diethylatd Product The use of excess ethylating agent can lead to the formation of the N,N-diethylatd product.Carefully control the stoichiometry of the ethylating agent. Use a slight excess (1.05-1.2 equivalents) and add it portion-wise to the reaction mixture to maintain a low concentration.
Incomplete Reaction The nucleophilicity of the amino group may be insufficient under the chosen reaction conditions.1. Solvent choice: Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate. 2. Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

Experimental Protocol: Selective N-Ethylation using Reductive Amination

This protocol offers an alternative route that avoids the issue of O-alkylation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-amino-4-methylphenol (1 equivalent) in methanol.

  • Imine Formation: Cool the solution to 0 °C and add acetaldehyde (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Product Degradation and Purification Difficulties

Symptom: After the workup, the crude product is a dark, oily, or tarry substance, and purification by column chromatography results in significant product loss on the column.

Root Cause Analysis and Solutions:

As previously mentioned, this compound is prone to oxidation. This instability can be exacerbated during the workup and purification stages, where it is exposed to air and potentially acidic or basic conditions for extended periods.

Troubleshooting Workflow for Product Degradation

start Product Degradation/Purification Issues inert_atmosphere 1. Maintain Inert Atmosphere During Workup start->inert_atmosphere degas_solvents 2. Degas Solvents inert_atmosphere->degas_solvents Oxygen in solvents can cause degradation minimize_exposure 3. Minimize Exposure to Air and Light degas_solvents->minimize_exposure neutral_ph 4. Maintain Neutral pH During Workup minimize_exposure->neutral_ph Acid/base can catalyze degradation storage 5. Store Purified Product Properly neutral_ph->storage solution Stable, Pure Product storage->solution

Caption: Workflow to mitigate product degradation.

Detailed Solutions:

Problem Explanation Recommended Action
Oxidation during Workup Exposure to atmospheric oxygen during extraction and concentration steps leads to the formation of colored impurities.1. Use Degassed Solvents: Degas all solvents used for workup and chromatography by sparging with nitrogen or argon. 2. Inert Atmosphere: Conduct the workup and concentration steps under a blanket of inert gas.
Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause the degradation of aminophenols during column chromatography.1. Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a neutralising agent like triethylamine (0.1-1% v/v). 2. Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase silica gel for purification.
Improper Storage The purified product can degrade upon storage if not handled correctly.Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

References

  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

preventing oxidation of "2-(Ethylamino)-4-methylphenol" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Ticket ID: #OX-EAMP-42485 Subject: Prevention of Oxidation in 2-(Ethylamino)-4-methylphenol (CAS: 42485-84-7) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Nature of the Problem

You are likely accessing this guide because your sample of This compound —originally a beige or pale crystalline solid—has darkened to a brown, violet, or black tar.

This is not simple "degradation"; it is a radical-mediated cascade. As an ortho-aminophenol derivative, this molecule possesses a chemically "anxious" motif: an electron-rich aromatic ring with two donating groups (-OH and -NH-Et) adjacent to each other. This structure makes it exceptionally prone to oxidative coupling , leading to the formation of highly colored phenoxazine derivatives.

This guide provides the mechanistic understanding and the rigorous protocols required to halt this process.

Module 1: The Enemy (Root Cause Analysis)

To prevent oxidation, one must understand the pathway. Unlike simple phenols, this compound does not just form a quinone; it undergoes oxidative cyclization .

The Mechanism:

  • Initiation: Trace metals or UV light catalyze the abstraction of a hydrogen atom, forming a radical cation.

  • Propagation: The radical intermediate reacts with oxygen to form an ortho-quinone imine.

  • Termination (The "Brown" Stage): These reactive imines undergo Michael addition with unoxidized starting material, cyclizing to form phenoxazinones . These are deeply colored (red/brown/violet) chromophores, visible even at ppm levels.

OxidationPathway Start This compound (Pale Solid) Radical Radical Cation (Intermediate) Start->Radical O2 / Light / Trace Metals Quinone o-Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Phenoxazine Dimers/Polymers (Brown/Black Impurity) Quinone->Polymer + Starting Material (Cyclization)

Figure 1: The oxidative cascade from pristine aminophenol to colored impurities.

Module 2: Storage Protocols (The Solution)

The following protocols are tiered based on your required storage duration.

Tier 1: Short-Term Storage (< 1 Month)
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Headspace: Flush with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before sealing.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
  • Environment: Store at +2°C to +8°C (Refrigerated).

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite®. Moisture accelerates proton transfer, speeding up oxidation.

Tier 2: Long-Term Archival (> 1 Month)
  • Container: Schlenk flask or a crimp-sealed vial with a rubber septum.

  • Atmosphere: Store under a positive pressure of Argon or inside a Nitrogen-filled glovebox.

  • Temperature: -20°C . Lowering the temperature kinetically inhibits the radical formation.

  • Critical Step: If the compound is the free base , convert it to a salt (e.g., Hydrochloride or Sulfate) if your application permits. The salt form protonates the amine, significantly reducing the electron density of the ring and increasing resistance to oxidation [1].

Data: Stability Under Varied Conditions [2][3][4][5]

ConditionAtmosphereTempVisible Degradation (Time to Brown)
Benchtop Ambient Air25°C< 48 Hours
Refrigerated Ambient Air4°C1 - 2 Weeks
Standard Inert Nitrogen Flush4°C3 - 6 Months
Deep Freeze Argon / Sealed-20°C> 12 Months

Module 3: Experimental Handling (Best Practices)

When moving from storage to the bench, the "moment of transfer" is the highest risk point.

1. Solvents Must Be Degassed Dissolving this compound in air-saturated solvents (methanol, water, DMSO) will cause immediate oxidation in solution.

  • Protocol: Sparge solvents with Helium or Nitrogen for 15 minutes prior to use.

  • Additive: If the chemistry allows, add 1-5 mM Ascorbic Acid or Sodium Metabisulfite to aqueous buffers. These act as sacrificial antioxidants [2].

2. The "Schlenk" Transfer Do not pour the solid. Use a counter-flow of inert gas.[6]

HandlingWorkflow Check Check Appearance (Is it Beige/White?) Degas Degas Solvent (Sparge N2 15 mins) Check->Degas Yes Purify Perform Recrystallization Check->Purify No (Brown/Black) Weigh Weigh under Inert Gas (Glovebox or Cone) Degas->Weigh Dissolve Dissolve Immediately Weigh->Dissolve

Figure 2: Decision tree for handling air-sensitive aminophenols.

Module 4: Troubleshooting & FAQs

Q1: My sample is dark brown. Is it ruined? A: Not necessarily. The oxidation products (phenoxazines) have very high extinction coefficients. A sample can look "black" with only 1-2% impurity.

  • Action: Run an LC-MS or H-NMR. If purity is >90%, you can purify it. If <80%, disposal is recommended due to the formation of complex polymers.

Q2: How do I purify oxidized this compound? A: Recrystallization is the standard method.

  • Solvent: Ethanol/Water mixture (degassed).

  • Reducing Agent: Add a pinch of Sodium Dithionite (

    
    )  or Sodium Bisulfite  to the hot solvent. This reduces the colored quinones back to phenols or water-soluble leuco-dyes that stay in the mother liquor [3].
    
  • Procedure: Dissolve hot -> Filter hot (under

    
    ) -> Cool slowly -> Collect crystals.
    

Q3: Can I use the Hydrochloride salt instead? A: Yes, and you should. The CAS 42485-84-7 refers to the free base. The HCl or Sulfate salts are significantly more stable because the protonated amine withdraws electron density from the ring, making it less susceptible to electrophilic attack by oxygen.

Q4: Is it metal sensitive? A: Highly. Avoid using metal spatulas if possible (use ceramic or plastic). Trace iron (Fe) or Copper (Cu) can catalyze the radical oxidation mechanism. If working in solution, add 1 mM EDTA to chelate trace metals.

References

  • Fisher Scientific. Handling Air-Sensitive Reagents Technical Bulletin. Available at: [Link] (Accessed via Search 1.5).

  • PubChem. this compound Compound Summary (CID 3016365).[7] National Library of Medicine. Available at: [Link] (Accessed via Search 1.12).

  • Tomoda, A., et al. (1990). Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin.[8] PubMed. Available at: [Link] (Accessed via Search 1.20).

Sources

Technical Support Center: Isolation and Purification of 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 2-(Ethylamino)-4-methylphenol (CAS 42485-84-7). This guide is designed for researchers and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the work-up and isolation of this compound. Our approach is grounded in established chemical principles to ensure you can confidently achieve high purity and yield.

Core Concepts in Purifying this compound

This compound is an aminophenol derivative. Like many such compounds, its purification is influenced by the presence of both a basic amino group and an acidic phenolic hydroxyl group. These functional groups make the compound susceptible to pH changes and oxidation. A successful purification strategy must account for these properties to remove starting materials, reagents, and byproducts effectively.

A common synthetic route to this compound is the reductive amination of 2-hydroxy-5-methylbenzaldehyde with ethylamine. This reaction can lead to several impurities, including unreacted starting materials, the intermediate imine, and over-alkylated products. The work-up procedure is therefore critical.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific problems you may encounter during your experimental work.

Issue 1: The crude product is a dark, oily residue that is difficult to handle.

  • Question: After quenching my reaction and removing the solvent, I'm left with a dark, viscous oil instead of a solid. What's causing this and how can I fix it?

  • Answer:

    • Causality: The dark coloration is a strong indicator of oxidation. Aminophenols, especially in a basic medium and exposed to air, can readily oxidize to form colored quinone-imine species. The oily consistency suggests the presence of impurities or residual solvent that is preventing crystallization.

    • Troubleshooting Steps:

      • Minimize Air Exposure: During the work-up, it is crucial to minimize the exposure of your compound to air, especially at elevated temperatures. If possible, perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon).

      • Use of Antioxidants: Consider adding a small amount of an antioxidant like sodium hydrosulfite (sodium dithionite) or sodium sulfite to the aqueous phases during extraction.[1] This can help to prevent oxidation.

      • Acidic Extraction: To separate your basic product from non-basic impurities and protect the amino group from oxidation, perform an acidic extraction. Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute acid solution (e.g., 1 M HCl). Your product will move into the aqueous phase as the hydrochloride salt.

      • Back-Extraction: Wash the acidic aqueous layer with an organic solvent to remove any neutral or acidic impurities. Then, carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH of ~8-9 to regenerate the free amine. This should then be extracted back into an organic solvent.

      • Thorough Drying: Ensure the final organic extract is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. Residual water can inhibit crystallization.

Issue 2: Low yield of the final product after purification.

  • Question: My final yield of pure this compound is significantly lower than expected. What are the likely causes?

  • Answer:

    • Causality: Low yields can result from incomplete reactions, product loss during work-up, or degradation of the product.

    • Troubleshooting Steps:

      • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of the reagents.

      • Extraction pH: The pH during aqueous extractions is critical. During the initial acidic extraction, ensure the pH is low enough (pH < 2) to fully protonate the ethylamino group. When back-extracting the product after basification, ensure the pH is high enough (pH > 8) to deprotonate the ammonium salt fully, but not so high as to deprotonate the phenol and increase its water solubility.

      • Emulsion Formation: Emulsions during extraction can trap product. If an emulsion forms, it can sometimes be broken by adding brine (a saturated NaCl solution) or by filtering the mixture through a pad of celite.

      • Recrystallization Solvent: If you are purifying by recrystallization, choosing the right solvent is key. The ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble in the chosen solvent, you will have poor recovery. Test a range of solvents on a small scale. A mixed solvent system (e.g., ethanol/water, toluene/heptane) might be necessary.

Issue 3: The purified product shows multiple spots on TLC or peaks in GC-MS.

  • Question: Even after purification, my product appears to be impure based on TLC and GC-MS analysis. What are these impurities likely to be, and how can I remove them?

  • Answer:

    • Causality: Persistent impurities are often structurally similar to the desired product, making them difficult to remove. Common impurities could include the starting 2-amino-4-methylphenol (if N-alkylation was the synthetic route) or the isomeric 4-(ethylamino)-2-methylphenol.

    • Troubleshooting Steps:

      • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the recommended next step. Aminophenols can be sensitive to silica gel, so it's important to use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) in your eluent system. This prevents the acidic silica from causing streaking and degradation of your amine.

      • Eluent System Selection: Start with a non-polar eluent and gradually increase the polarity. A common system for a compound of this nature would be a gradient of ethyl acetate in hexane or heptane.

      • Impurity Identification: If possible, try to identify the impurities by their mass in the GC-MS data. This can give clues as to their origin. For example, a mass corresponding to the starting material would indicate an incomplete reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store pure this compound?

    • A1: Due to its sensitivity to air and light, the pure compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[2][3]

  • Q2: My final product is off-white or slightly colored. Is this a problem?

    • A2: While a perfectly white solid is ideal, a slight off-white or tan color is common for aminophenols and may not indicate significant impurity. However, a dark brown or purple color suggests oxidation and likely requires re-purification, perhaps by recrystallization with a small amount of activated carbon to remove colored impurities.

  • Q3: What analytical techniques are essential for confirming the purity and identity of my product?

    • A3: A combination of techniques is recommended.

      • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the connectivity of the atoms.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[4]

      • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the O-H and N-H stretches.

      • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Experimental Protocols and Data

Protocol 1: General Work-up and Extraction Procedure

This protocol assumes the synthesis was a reductive amination in a solvent like methanol or dichloromethane.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water to quench any remaining reducing agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Acidic Extraction: Dissolve the remaining residue in ethyl acetate. Transfer to a separatory funnel and add 1 M HCl. Shake well and allow the layers to separate. Collect the aqueous (bottom) layer.

  • Wash: Extract the organic layer two more times with 1 M HCl. Combine all acidic aqueous extracts.

  • Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9. The product should precipitate or form an oil. Extract the product back into fresh ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).

  • Column Packing: Pack a glass column with the slurry.

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexUse Case
Hexane/Heptane69 / 980.1Non-polar eluent for chromatography
Toluene1112.4Recrystallization solvent
Dichloromethane403.1Extraction, chromatography loading
Ethyl Acetate774.4Extraction, polar eluent for chromatography
Ethanol784.3Recrystallization solvent
Water10010.2Extraction, recrystallization co-solvent

Table 2: Expected Analytical Data for this compound

TechniqueFeatureExpected Result
¹H NMR Aromatic protonsMultiplets in the range of 6.5-7.0 ppm
-CH₂- (ethyl)Quartet around 3.1 ppm
-CH₃ (methyl)Singlet around 2.2 ppm
-CH₃ (ethyl)Triplet around 1.2 ppm
-OH, -NHBroad singlets, chemical shift can vary
MS (EI) Molecular Ion (M⁺)m/z = 151
IR O-H stretchBroad peak around 3300-3400 cm⁻¹
N-H stretchPeak around 3400 cm⁻¹
C-H (aromatic/aliphatic)Peaks around 2850-3100 cm⁻¹

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_reaction Reaction Work-up cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification A Crude Reaction Mixture B Quench Reaction (e.g., with water) A->B C Remove Organic Solvent B->C D Dissolve in Organic Solvent (e.g., Ethyl Acetate) C->D E Acidic Wash (1M HCl) Product moves to aqueous layer D->E F Basify Aqueous Layer (NaHCO₃) to pH ~8-9 E->F G Back-extract with Organic Solvent F->G H Dry & Concentrate G->H I Assess Purity (TLC/LCMS) H->I Crude Product J High Purity I->J >95% Pure K Low Purity I->K <95% Pure O Final Pure Product J->O L Column Chromatography (Silica gel + Triethylamine) K->L M Recrystallization (e.g., Toluene/Heptane) K->M N Combine & Concentrate L->N Pure Fractions M->N Pure Crystals N->O Troubleshooting cluster_color Color Issue Solutions cluster_yield Yield Issue Solutions cluster_purity Purity Issue Solutions Start Problem with Final Product Q1 What is the issue? Start->Q1 A1 Dark Color / Oil Q1->A1 Appearance A2 Low Yield Q1->A2 Quantity A3 Persistent Impurities Q1->A3 Purity S1 Indicates Oxidation. Work-up under inert gas. Use antioxidant (e.g., NaHSO₃). A1->S1 S3 Check reaction completion (TLC). Optimize reaction time/conditions. A2->S3 S6 Perform Column Chromatography. A3->S6 S2 Recrystallize with activated carbon. S1->S2 S4 Verify pH during extractions. Break emulsions with brine. S3->S4 S5 Optimize recrystallization solvent. S4->S5 S7 Deactivate silica with triethylamine. S6->S7 S8 Use gradient elution (e.g., Hexane/EtOAc). S7->S8

Caption: Decision tree for troubleshooting common purification problems.

References

  • Process for the purification of p-aminophenol. (Patent US-4440954-A). PubChem. Retrieved from [Link]

  • Purification of p-aminophenol. (US3703598A). Google Patents.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. (2021). Atlantis Press. Retrieved from [Link]

  • 2-Ethyl-4-methylphenol (FDB018474). FooDB. Retrieved from [Link]

  • Process for purifying crude 4-aminophenol. (US4870209A). Google Patents.
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. (2021). ResearchGate. Retrieved from [Link]

  • 2-Amino-4-methylphenol. PubChem. Retrieved from [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (1997). ResearchGate. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • 2-Ethyl-4-methylphenol. PubChem. Retrieved from [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 2-(Ethylamino)-4-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Ethylamino)-4-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices and ensuring a self-validating system in line with global regulatory standards. We will explore the establishment of a stability-indicating assay, compare its performance with viable alternatives, and provide the foundational data necessary for confident implementation.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 42485-84-7), a substituted cresol derivative, is a compound of interest in various chemical and pharmaceutical contexts.[1] Its accurate and precise quantification is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection stands as the preeminent analytical technique for this purpose, offering a balance of specificity, sensitivity, and robustness.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the resulting method is reliable, reproducible, and compliant with regulatory expectations.[2][3]

Understanding the Analyte: Physicochemical Properties

Effective HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate crucial starting parameters for chromatography, such as solvent selection, column chemistry, and mobile phase pH.

PropertyValueSourceRationale for Method Development
Molecular Formula C₉H₁₃NO[1][4]Basic information for mass calculations.
Molecular Weight 151.21 g/mol [1][4]Used for preparing standard solutions of known concentration.
LogP (Octanol/Water) 1.94 - 2.3[1][4]A LogP in this range indicates moderate hydrophobicity, making it an ideal candidate for reverse-phase chromatography on a C18 or C8 stationary phase.
pKa (Acidic) ~10.65 (Predicted)[5]The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH should be kept at least 2 units below this pKa to maintain the analyte in its neutral, protonated form.
UV Absorption Phenolic compounds typically absorb in the 270-280 nm range.[6][7]A UV-Vis detector is suitable. A wavelength of ~275 nm is a logical starting point for detection.

Proposed Stability-Indicating HPLC Method

Based on the analyte's properties, a reverse-phase HPLC method is proposed. The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or degradation products.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides appropriate hydrophobic interaction for retaining a compound with a LogP of ~2. The specified dimensions are standard for conventional HPLC, offering good resolution and efficiency.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Acetonitrile is a common organic modifier with good UV transparency. Phosphoric acid is used to acidify the mobile phase (to a pH of ~2.5), suppressing the ionization of the phenolic group to ensure a single, non-ionized species is analyzed, leading to sharp, symmetrical peaks.[1]
Gradient/Isocratic Isocratic (e.g., 40:60 Acetonitrile:Buffer)An isocratic method is simpler, more robust, and generally preferred for quality control if it can achieve the required separation. A gradient elution may be necessary if forced degradation studies reveal late-eluting degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 275 nmThis wavelength is selected based on the typical absorbance maxima for phenolic compounds, offering good sensitivity.[6] A diode array detector (DAD) is recommended to confirm peak purity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples prevents peak distortion and ensures compatibility with the chromatographic system.

The Validation Protocol: A Step-by-Step Guide (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is fit for its intended use.[3][8] The following sections detail the experimental protocols for each validation parameter.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Rep Validation Summary Report Rob->Rep App Method Approved for Use Rep->App

Caption: High-level workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2] Forced degradation (stress testing) is the cornerstone of developing a "stability-indicating" method, demonstrating that the analyte peak is resolved from all potential degradation products.[9][10][11]

Experimental Protocol:

  • Prepare separate solutions of this compound (~100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:[12][13]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • After exposure, neutralize the acid and base-stressed samples.

  • Dilute all samples to the target concentration and analyze alongside an unstressed control sample.

  • Evaluate the chromatograms for resolution between the parent peak and any degradant peaks. Use a DAD to assess peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis A 1N HCl, 80°C N Neutralize (if needed) A->N B 1N NaOH, 80°C B->N C 3% H₂O₂, RT An Inject into HPLC C->An D Heat, 105°C D->An E UV Light E->An N->An Ev Evaluate Peak Purity & Resolution An->Ev Result Stability-Indicating Method Confirmed Ev->Result Start Prepare Analyte Solution Start->A Start->B Start->C Start->D Start->E Control Unstressed Control Start->Control Control->An

Caption: Workflow for forced degradation studies.

Acceptance Criteria:

  • The method should demonstrate baseline resolution (Rs > 2) between the main peak and all degradation product peaks.

  • The peak purity angle should be less than the purity threshold for the analyte peak in all stressed samples.

  • A target degradation of 5-20% is ideal to ensure that the stability-indicating nature is adequately challenged.[10]

Linearity

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area) over the specified range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[3]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[3]

Acceptance Criteria:

  • The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations. For an assay, this is typically 80-120% of the test concentration.

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike/recovery experiments.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (%RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD of the six sample results should be ≤ 2.0%.

  • Intermediate Precision: %RSD of the combined twelve results (from both days/analysts) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Analyze a sample while making small, deliberate changes to the chromatographic conditions.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute in organic content)

    • Mobile Phase pH (e.g., ± 0.1 units)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The results of the assay should not be significantly affected.

Summary of Validation Data

The results of the validation experiments should be summarized in clear, concise tables.

Table 1: System Suitability, Linearity, and Range

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 8500
%RSD (Replicate Injections) ≤ 1.0% 0.4%
Linearity (r²) ≥ 0.999 0.9998

| Range (µg/mL) | 80-120% of target | 50 - 150 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Result (%RSD)
Accuracy (% Recovery) 80% 98.0-102.0% 99.5%
100% 100.2%
120% 100.8%
Precision (Repeatability) 100% %RSD ≤ 2.0% 0.8%

| Precision (Intermediate) | 100% | %RSD ≤ 2.0% | 1.1% |

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific scenarios. The choice of method should be tailored to the analytical objective.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV (Proposed) Chromatographic separation followed by UV absorbance detection.Robust, reliable, cost-effective, widely available, good for routine QC.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.Routine quality control, stability studies, assay and impurity quantification.
HPLC-Fluorescence Chromatographic separation followed by detection of emitted light after excitation. Phenolic compounds are often naturally fluorescent.[7][14]Highly sensitive (10-1000x > UV), highly selective.Not all compounds fluoresce; matrix quenching can be an issue.Trace-level analysis, bioanalytical studies (e.g., plasma samples).
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.[14][15]Unparalleled specificity, provides structural information, excellent for identifying unknown degradants, extremely sensitive.High capital and operational cost, complex instrumentation and method development.Structure elucidation of unknown impurities, definitive identification, metabolite studies.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile compounds, high resolution.Analyte must be volatile and thermally stable; derivatization is often required for polar compounds like phenols, which adds complexity.Analysis of residual solvents or volatile impurities.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the sample.[16]Very fast, simple, low cost.Lacks specificity; cannot separate the analyte from impurities or degradants. Unsuitable for stability-indicating assays.Quick, non-specific concentration estimates of pure substances.

Conclusion

This guide has detailed a comprehensive, scientifically-defensible approach to the validation of a stability-indicating HPLC method for the analysis of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines, the resulting method is demonstrated to be fit for its intended purpose in a regulated environment.

The proposed reverse-phase HPLC-UV method offers the optimal balance of performance, cost, and accessibility for routine quality control and stability testing. For applications requiring higher sensitivity or definitive structural confirmation, alternative techniques such as HPLC-Fluorescence or LC-MS/MS should be considered. The successful execution of this validation protocol provides a high degree of assurance in the quality and integrity of the analytical data generated.

References

  • 2-(Ethylamino)-p-cresol. SIELC Technologies.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
  • Showing Compound 2-Ethyl-4-methylphenol (FDB018474). FooDB.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Environmental Protection Agency (EPA).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • HPLC method valid
  • This compound | C9H13NO | CID 3016365.
  • Techniques for Analysis of Plant Phenolic Compounds.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Techniques for Analysis of Plant Phenolic Compounds.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Overview on Development and Validation of Force Degradation Studies with Stability Indic
  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants M
  • The role of forced degradation studies in stability indicating HPLC method development.

Sources

A Comparative Guide to the Reactivity of 2-(Ethylamino)-4-methylphenol and 4-ethylaminophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related aminophenol derivatives: 2-(Ethylamino)-4-methylphenol and 4-ethylaminophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate their chemical behavior, supported by established principles of organic chemistry and illustrative experimental protocols.

Introduction: Structural Isomers with Distinct Personalities

At first glance, this compound and 4-ethylaminophenol are closely related aromatic compounds, both featuring hydroxyl and ethylamino functional groups essential in many synthetic applications. However, the positional arrangement of these substituents on the phenol ring—an ortho versus para relationship—fundamentally alters the electronic and steric environment of each molecule. This guide will illuminate how these isomeric differences translate into significant variations in reactivity towards key chemical transformations, including electrophilic aromatic substitution, oxidation, and acylation.

A clear understanding of these differences is paramount for chemists aiming to selectively functionalize these scaffolds, predict reaction outcomes, and design novel molecules with desired properties.

Table 1: Physicochemical Properties of the Compared Compounds

PropertyThis compound4-ethylaminophenol
Chemical Structure this compound4-ethylaminophenol
IUPAC Name This compound[1]4-(ethylamino)phenol
Molecular Formula C₉H₁₃NO[1]C₈H₁₁NO
Molecular Weight 151.21 g/mol [1]137.18 g/mol
CAS Number 42485-84-7[1]659-34-7

The Decisive Role of Substituent Positioning: An Electronic and Steric Analysis

The reactivity of a substituted benzene ring is governed by the interplay of resonance and inductive effects of its substituents, as well as steric hindrance. Both the hydroxyl (-OH) and ethylamino (-NH-Et) groups are powerful activating, ortho, para-directing groups due to the ability of their lone pairs on oxygen and nitrogen, respectively, to participate in resonance with the aromatic pi-system.

In 4-ethylaminophenol , the para-relationship between the -OH and -NH-Et groups allows for a highly synergistic activation of the aromatic ring. The electron-donating effects of both groups reinforce each other, leading to a significant increase in electron density at the positions ortho to each substituent (positions 2, 3, 5, and 6). This makes the molecule exceptionally susceptible to electrophilic attack.

Conversely, in This compound , the ortho-positioning of the -OH and -NH-Et groups introduces a more complex electronic and steric landscape.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl proton and the nitrogen lone pair can facilitate intramolecular hydrogen bonding. This can modulate the nucleophilicity of the amino group and the acidity of the phenolic proton.

  • Steric Hindrance: The ethyl group on the amine and the adjacent hydroxyl group create steric congestion on one side of the molecule, potentially hindering the approach of bulky reagents.

  • Combined Directing Effects: The powerful ortho, para-directing influence of the -OH and -NH-Et groups, combined with the weaker activating and directing effect of the para-methyl group, creates specific zones of high electron density.

G cluster_0 4-ethylaminophenol cluster_1 This compound a 4-ethylaminophenol (Highly Activated at Ortho Positions) b c This compound (Steric & Electronic Asymmetry) d

Figure 1: Structural comparison of the two isomers.

Comparative Reactivity in Major Reaction Classes

The structural and electronic differences outlined above manifest in distinct reactivity patterns.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the high degree of activation in both molecules makes them prime candidates for this class of reaction.[2] However, the regioselectivity is expected to differ significantly.

  • 4-ethylaminophenol: Due to the symmetrical and potent activation from the para -OH and -NH-Et groups, electrophilic substitution will occur almost exclusively at the positions ortho to the hydroxyl and amino groups. The two available sites are electronically equivalent, though the ethyl group may introduce a slight steric bias.

  • This compound: The directing effects are more complex. The positions ortho and para to the hydroxyl group are activated (positions 3, 5, 6). Similarly, positions ortho and para to the ethylamino group are activated (positions 1, 3, 5). The methyl group also directs ortho and para (positions 3, 5). The confluence of these directing effects strongly activates position 5. Position 3 is also activated but may experience some steric hindrance from the adjacent ethylamino group. Position 6 is activated primarily by the hydroxyl group. Therefore, a mixture of products is possible, with substitution at position 5 likely being the major pathway.

G Start Start Aromatic_Ring Aminophenol Derivative Start->Aromatic_Ring Electrophile (E+) Electrophile (E+) Pi_Complex π-Complex Formation Electrophile (E+)->Pi_Complex Aromatic_Ring->Pi_Complex Nucleophilic Attack Sigma_Complex Arenium Ion Intermediate (σ-Complex) Pi_Complex->Sigma_Complex Rate-Determining Step Deprotonation Proton Removal by Base Sigma_Complex->Deprotonation Resonance Stabilized Product Substituted Product Deprotonation->Product Aromaticity Restored

Figure 2: Generalized mechanism for Electrophilic Aromatic Substitution.

Experimental Protocol: Comparative Bromination

This protocol outlines a procedure to qualitatively and quantitatively assess the differences in reactivity and regioselectivity towards bromination.

Objective: To compare the products formed from the reaction of this compound and 4-ethylaminophenol with a mild brominating agent.

Materials:

  • This compound

  • 4-ethylaminophenol

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 4-ethylaminophenol in 10 mL of methanol at 0°C (ice bath).

  • Reagent Addition: To each flask, add a solution of 1 mmol of N-Bromosuccinimide in 5 mL of methanol dropwise over 10 minutes with continuous stirring.

  • Reaction Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Note the relative rates of consumption of the starting material.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 1 hour), quench the reaction by adding 20 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS to determine the product distribution and identify the regioselectivity of the bromination for each starting material.

Expected Outcome: 4-ethylaminophenol is expected to yield primarily 2-bromo-4-ethylaminophenol. This compound is predicted to yield predominantly 5-bromo-2-(ethylamino)-4-methylphenol, possibly with other minor isomers.

Oxidation

Aminophenols are readily oxidized, a property that is both a useful synthetic handle and a potential pathway for degradation. The oxidation of p-aminophenols to quinoneimines is a well-documented process.[3][4][5]

  • 4-ethylaminophenol: As a para-aminophenol derivative, it is highly susceptible to oxidation, readily forming the corresponding N-ethyl-p-benzoquinoneimine. This species is often unstable and can undergo further reactions such as hydrolysis or polymerization. The oxidation can be initiated by mild chemical oxidants (e.g., Ag₂O, FeCl₃) or electrochemically.

  • This compound: As an ortho-aminophenol derivative, it can also be oxidized to an ortho-quinoneimine. The presence of the methyl group at the 4-position blocks one potential site for polymerization or further reaction. The oxidation potential may be different from its para-isomer due to the different electronic environment and the potential for intramolecular hydrogen bonding to stabilize the starting material. It has been noted that the bioactivation of related cresols can proceed via oxidation of the aromatic ring to form reactive ortho-benzoquinones.[6]

G cluster_0 4-ethylaminophenol Pathway cluster_1 This compound Pathway A 4-ethylaminophenol B N-ethyl-p-benzoquinoneimine A->B -2e⁻, -2H⁺ C Further Reactions (Hydrolysis/Polymerization) B->C D This compound E N-ethyl-o-benzoquinoneimine (methylated) D->E -2e⁻, -2H⁺ F Potential for Intramolecular Cyclization E->F

Figure 3: Comparative oxidation pathways.

Acylation

The presence of two nucleophilic centers, the amino (-NH-Et) and hydroxyl (-OH) groups, raises the question of selective acylation. In general, for aminophenols, the amino group is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation over O-acylation, especially under neutral or basic conditions.[7]

  • 4-ethylaminophenol: N-acylation is the strongly favored pathway. The reaction with an acylating agent like acetic anhydride will readily produce N-(4-hydroxyphenyl)-N-ethylacetamide. This is analogous to the synthesis of paracetamol from 4-aminophenol.[8][9]

  • This compound: While N-acylation is still expected to be the primary reaction, the steric hindrance caused by the adjacent hydroxyl group and the ethyl group itself might slightly decrease the rate of N-acylation compared to the para-isomer. The intramolecular hydrogen bond, if present, would also need to be broken, potentially increasing the activation energy for N-acylation. O-acylation might become a more competitive side reaction under certain conditions, particularly if the amino group is protonated in an acidic medium.

Table 2: Summary of Predicted Reactivity

Reaction Type4-ethylaminophenolThis compoundMechanistic Rationale
Electrophilic Substitution High reactivity; substitution at positions 2 and 6.High reactivity; primary substitution at position 5.Synergistic activation in para-isomer; combined directing effects and sterics in ortho-isomer.
Oxidation Readily oxidized to the corresponding p-quinoneimine.Readily oxidized to the corresponding o-quinoneimine.p-Aminophenol structure is classic for quinoneimine formation. o-Aminophenol also susceptible.
Acylation (with Ac₂O) Preferential and rapid N-acylation.Preferential N-acylation, possibly at a slower rate.Higher nucleophilicity of the amino group. Steric hindrance around the N-H in the ortho-isomer may slow the reaction.

Conclusion

While both this compound and 4-ethylaminophenol are highly activated aromatic systems, their reactivity profiles are distinct, dictated by the spatial arrangement of their functional groups.

  • 4-ethylaminophenol is characterized by its symmetrical, high reactivity towards electrophiles at the positions ortho to the existing substituents and its straightforward oxidation to a p-quinoneimine. Its sterically unhindered amino group undergoes rapid and selective N-acylation.

  • This compound presents a more nuanced reactivity. Its regioselectivity in electrophilic substitution is controlled by a complex interplay of directing effects from three activating groups. The proximity of the amino and hydroxyl groups introduces steric considerations and the potential for intramolecular hydrogen bonding, which may modulate its oxidation and acylation behavior, potentially slowing reaction rates compared to its para-isomer.

These differences are critical for synthetic planning. For instance, if a specific regiochemical outcome in an electrophilic substitution is desired, one isomer may be vastly superior to the other. Similarly, if selective N-acylation is required in the presence of other potentially reactive sites, the steric and electronic environment of the chosen isomer will be a key determinant of success. This guide provides the foundational understanding required for researchers to make informed decisions when utilizing these versatile chemical building blocks.

References

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. PubMed. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Retrieved February 2, 2026, from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(Ethylamino)phenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylphenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. Retrieved February 2, 2026, from [Link]

  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of an aminophenol.
  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Google Patents. (n.d.). Method for preparing alkaline red intermediate 3-ethylaminoparacresol.
  • ResearchGate. (n.d.). A plausible mechanism of the O-acylation of 2-(ethylamino)ethanol. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023). acetylation of 4-aminophenol: Mechanism. Retrieved February 2, 2026, from [Link]

  • Hopper, D. J., et al. (1987). Stereochemical aspects of the oxidation of 4-ethylphenol by the bacterial enzyme 4-ethylphenol methylenehydroxylase. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved February 2, 2026, from [Link]

  • Zhou, Z., & Kürti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • Albayrak, Ç., et al. (2012). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 2, 2026, from [Link]

  • Smith, M. W., & Ball, M. (2021). Electrophilic Aminating Agents in Total Synthesis. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Electrocatalytic Oxidation of 4-Aminophenol Molecules at the Surface of an FeS2/Carbon Nanotube Modified Glassy Carbon Electrode in Aqueous Medium. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved February 2, 2026, from [Link]

Sources

A Comparative Guide to Corrosion Inhibition by Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of aminophenol derivatives as corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document delves into the mechanisms of action, comparative performance data, and the experimental methodologies used to evaluate these highly effective compounds. Our objective is to synthesize technical data with practical, field-proven insights to support your research and development endeavors.

The Imperative of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant and costly challenge across numerous industries, from infrastructure to manufacturing. The use of corrosion inhibitors is a primary strategy to mitigate this damage. These substances, when added in small concentrations to a corrosive environment, significantly decrease the corrosion rate of a metal.[1][2] Organic inhibitors, particularly those containing heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, are highly effective as they can adsorb onto the metal surface, forming a protective barrier.[2][3]

Aminophenol derivatives emerge as a compelling class of organic inhibitors. Their molecular structure, featuring an aromatic ring, an amino (-NH₂) group, and a hydroxyl (-OH) group, provides multiple active centers for adsorption onto metal surfaces, making them highly efficient in acidic and neutral environments.[4][5] This guide will explore the nuances of their inhibitory action and compare the performance of various derivatives.

Mechanism of Inhibition: A Multi-faceted Adsorption Process

The effectiveness of aminophenol derivatives stems from their ability to adsorb onto the metal surface, displacing water molecules and creating a protective film that impedes both anodic and cathodic reactions of the corrosion process. This adsorption is not a simple process and can involve several interactions:

  • Electrostatic Interaction: In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor can be protonated. The electrostatic attraction between the charged metal surface and the charged inhibitor molecule initiates the adsorption process.

  • Donation of Electrons: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group possess lone pairs of electrons. These can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption).

  • π-Electron Interaction: The aromatic ring is rich in π-electrons, which can interact with the metal surface, further strengthening the adsorption bond.

The cumulative effect of these interactions is the formation of a stable, dense protective layer on the metal surface.[3][5] The nature of this adsorption can be predominantly physical (physisorption), chemical (chemisorption), or a combination of both, depending on factors like the metal, the specific derivative, temperature, and the corrosive medium.[3]

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface M Metal Surface (e.g., Steel) AdsorbedInhibitor Adsorbed Inhibitor Film M->AdsorbedInhibitor Bonding (N, O, π-electrons) H2O H₂O Hplus H⁺ Clminus Cl⁻ Inhibitor Aminophenol Derivative Inhibitor->AdsorbedInhibitor Adsorption AdsorbedInhibitor->M Protective Barrier Blocks Anodic & Cathodic Sites ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Testing cluster_analysis Phase 3: Data Analysis A Prepare Metal Coupons (Polishing, Cleaning) C Weight Loss Immersion Test A->C D Electrochemical Cell Setup (3-Electrode System) A->D B Prepare Corrosive Solutions (Blank & with Inhibitor) B->C B->D E Calculate Corrosion Rate & Inhibition Efficiency (IE%) C->E Weighing F Analyze Tafel Plots (i_corr, E_corr) & Nyquist Plots (R_ct) D->F Potentiostat Data G Surface Characterization (SEM, AFM, etc.) E->G Correlate Performance with Surface Condition F->G Correlate Performance with Surface Condition

Sources

Purity Assessment of 2-(Ethylamino)-4-methylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Assessing the purity of 2-(Ethylamino)-4-methylphenol (CAS: N/A, analogue to common couplers) presents a specific set of analytical challenges. As a secondary aminophenol, this molecule is amphoteric, prone to rapid oxidation (browning) in solution, and susceptible to thermal degradation.

This guide moves beyond generic "purity checks" to compare three distinct analytical workflows: HPLC-PDA-MS (The Routine Workhorse), qNMR (The Absolute Reference), and GC-MS (The Orthogonal Structural Confirmation).

Key Takeaway: For routine purity profiling (0.1% impurity threshold), HPLC-PDA with an acidic buffer and antioxidant stabilizer is the gold standard. For absolute assay determination without a certified reference standard, qNMR is the required method.

Part 1: The Chemical Context & Impurity Profile[1]

Before selecting a method, you must understand what you are looking for. The synthesis of this compound typically involves the ethylation of 2-amino-4-methylphenol or reductive amination.

Critical Impurity Classes:

  • Oxidative Degradants: Aminophenols readily oxidize to quinone imines, especially in alkaline or neutral solutions.

  • Synthetic Byproducts:

    • Under-reaction: Residual 2-amino-4-methylphenol (Primary amine).

    • Over-reaction: 2-(Diethylamino)-4-methylphenol (Tertiary amine).

  • Regioisomers: Depending on the synthesis route, alkylation at the oxygen (ether formation) rather than the nitrogen is a potential side reaction.

Visualization: Impurity Formation Logic

The following diagram maps the likely impurities based on standard synthesis pathways.

ImpurityPathways Start Starting Material: 2-Amino-4-methylphenol Target Target: This compound Start->Target + Ethylating Agent Ether Impurity C (O-Alkylation): O-Ethyl Isomer Start->Ether Side Reaction (O-alkylation) Over Impurity A (Over-alkylation): 2-(Diethylamino)-4-methylphenol Target->Over + Excess Reagent Oxid Impurity B (Degradation): Quinone Imine Derivatives Target->Oxid + O2 / Light / pH > 7

Caption: Logical pathway of impurity formation during synthesis and storage of this compound.

Part 2: Methodology Comparison

FeatureMethod A: HPLC-PDA-MS Method B: qNMR (1H) Method C: GC-MS
Primary Utility Routine purity %, Impurity profiling (0.05% sensitivity).Absolute purity (Assay %) without a standard.Structural confirmation, Volatile solvent analysis.
Sample Prep Dissolution in buffer + Antioxidant .Dissolution in deuterated solvent + Internal Standard.[1]Derivatization (Silylation) required.[2][3][4]
Specificity High (Separates isomers/homologs).High (Structural resolution), but overlap possible.High (Mass spectral fingerprinting).
Limitations Requires reference standard for absolute assay.Lower sensitivity (LOD ~0.5%).Thermal degradation risk; derivatization adds variability.
Throughput High (Automated).Low (Manual processing).Medium.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-PDA-MS (The Gold Standard)

Why this works: The acidic mobile phase keeps the amine protonated (


), preventing peak tailing on C18 columns and stabilizing the molecule against oxidation.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Agilent Zorbax SB-Aq or Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm). Note: The "Aq" or polar-embedded phase helps retain the polar aminophenol.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate (Buffers pH ~3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

  • Diluent (CRITICAL): Water:Methanol (90:10) containing 0.1% Ascorbic Acid . Without ascorbic acid, the sample will turn brown in the vial within hours, creating false impurity peaks.

Gradient Program:

Time (min) % B Flow (mL/min)
0.0 5 1.0
10.0 60 1.0
12.0 95 1.0

| 15.0 | 5 | 1.0 |

Detection:

  • UV: 280 nm (Phenol absorption) and 230 nm.

  • MS: ESI Positive Mode (Target Mass: [M+H]+).

Protocol B: qNMR (Absolute Purity)

Why this works: qNMR does not require a reference standard of the target molecule, only a pure internal standard. It is the best way to determine the "potency" of your synthesized batch.

Instrument: 400 MHz (or higher) NMR. Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and H-bonding stabilization).

Internal Standard (IS):

  • Maleic Acid: Excellent for DMSO/D2O. Distinct singlet at ~6.3 ppm.

  • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Good for non-polar, but likely not suitable here.

  • Recommendation: Use Maleic Acid (TraceCERT® grade).

Workflow:

  • Weigh ~10 mg of Sample (precision ±0.01 mg).

  • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

  • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Crucial: T1 relaxation for aromatic protons can be long; insufficient delay causes under-quantification).

    • Scans: 16 or 32.

    • Spectral Width: 20 ppm.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
Protocol C: GC-MS (Derivatization Required)

Why this works: Aminophenols interact strongly with GC liners and columns (tailing). Derivatization caps the -OH and -NH groups, making them volatile and stable.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Workflow:

  • Dissolve 2 mg sample in 1 mL anhydrous Acetonitrile.

  • Add 100 µL BSTFA + 1% TMCS.

  • Heat at 60°C for 30 minutes. (Ensure vial is sealed tight to exclude moisture).[2]

  • Inject 1 µL into GC.

GC Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 80°C (1 min) -> 20°C/min -> 300°C (3 min).

  • MS: Scan 40-500 m/z.

  • Note: You will see the Di-TMS derivative (one TMS on Oxygen, one on Nitrogen). Mass shift: MW + 144.

Part 4: Analytical Decision Matrix

Use this logic flow to determine the correct analytical path for your specific need.

DecisionMatrix Start Start: Purity Assessment Goal What is the primary goal? Start->Goal Routine Routine Batch Check (QC/Release) Goal->Routine Impurity Profiling Absolute Absolute Assay (No Reference Std) Goal->Absolute Potency/Assay Structure Structural ID / Volatiles Goal->Structure Confirmation HPLC HPLC-PDA-MS (Protocol A) Routine->HPLC qNMR qNMR (Protocol B) Absolute->qNMR GC GC-MS + Derivatization (Protocol C) Structure->GC Action1 Use Acidic Buffer + Ascorbic Acid HPLC->Action1 Action2 Use Maleic Acid IS + d1=60s qNMR->Action2 Action3 Use BSTFA Reagent GC->Action3

Caption: Decision matrix for selecting the optimal analytical technique based on research goals.

Part 5: Data Analysis & Interpretation

When comparing results, expect the following discrepancies:

  • HPLC vs. qNMR: qNMR usually gives a lower purity value than HPLC Area %.

    • Reason: HPLC Area % often ignores inorganic salts, moisture, and non-UV active impurities. qNMR (weight/weight) accounts for everything in the weighed mass, including residual solvents.

  • GC-MS Artifacts: If you see a peak at [M-2], it is likely the oxidized quinone imine formed inside the hot GC inlet if derivatization was incomplete.

Troubleshooting Table
ObservationProbable CauseCorrective Action
HPLC: Brown solution / Extra peaks Auto-oxidation of aminophenol.Prepare fresh in diluent with 0.1% Ascorbic Acid.
HPLC: Tailing peaks Silanol interaction.Lower pH to <3.0; Ensure column is "End-capped".
qNMR: Low purity calculation T1 relaxation insufficient.Increase d1 delay to >5x T1 (approx 60s).
GC-MS: Multiple peaks for one cmpd Incomplete silylation.Increase reaction time or use fresher BSTFA.

References

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. (General guidelines on low pH buffers for amines).

  • National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods... 4-aminophenol.[6][7][8][9] (Specifics on acidic mobile phases and column selection).

  • Sigma-Aldrich (Merck). (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. (Protocols for internal standard selection).

  • Phenomenex. Derivatization for Gas Chromatography.[2][3][4] (Guidelines on BSTFA usage for polar analytes).

  • ResearchGate. (2022). HPLC chromatogram of 4-aminophenol... (Visualization of retention times for aminophenol derivatives).

Sources

A Comparative Guide to the Quantification of 2-(Ethylamino)-4-methylphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of chemical intermediates is paramount for ensuring reaction efficiency, product purity, and process scalability. 2-(Ethylamino)-4-methylphenol, a key building block in various synthetic pathways, requires robust analytical methods to monitor its consumption or formation within complex reaction matrices. This guide provides an in-depth comparison of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most reliable and widely adopted method for the analysis of non-volatile or thermally sensitive organic compounds in complex mixtures. Its strength lies in the physical separation of the analyte from other reaction components before detection, thereby ensuring high specificity.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a moderately polar compound like this compound, a reversed-phase setup is ideal. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte and other components of the reaction mixture are separated based on their hydrophobicity, with more polar compounds eluting first. Detection is typically achieved using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance.[1]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 10 mL of mobile phase to halt the reaction.
  • Vortex the solution thoroughly.
  • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

2. Instrumentation and Conditions (Adapted from similar aminophenol analyses[1][2]):

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.2% Perchloric Acid in water (e.g., 10:90 v/v).[1] The acidic buffer ensures the amine group is protonated, leading to sharper peaks.
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 40 °C to ensure reproducible retention times.[2]
  • Detection Wavelength: Approximately 275 nm, a common UV absorbance region for aminophenols.[1] A full UV scan of a pure standard should be performed to determine the precise λmax.
  • Injection Volume: 10 µL.[2]

3. Calibration:

  • Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.
  • Inject each standard and construct a calibration curve by plotting the peak area against concentration.

4. Analysis and Quantification:

  • Inject the prepared sample.
  • Identify the this compound peak by comparing its retention time with that of a pure standard.
  • Quantify the concentration in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV System C->D E Separation on C18 Column D->E F UV Detection (275 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot & Extract B Evaporate Solvent A->B C Derivatize (e.g., Acetylation) B->C D Inject into GC C->D E Capillary Column Separation D->E F MS Detection (EI, SIM mode) E->F G Extract Ion Chromatogram F->G H Quantify using Calibration Curve G->H UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Colorimetric Reaction cluster_data Data Processing A Aliquot Reaction Mixture B Dilute in Solvent A->B C Add FeCl₃ Reagent B->C D Incubate (2 min) C->D E Measure Absorbance at λmax (e.g., 540 nm) D->E F Quantify using Calibration Curve E->F

Sources

A Comparative Guide to Method Validation for the Determination of Impurities in 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides an in-depth, scientifically grounded framework for the development and validation of an analytical method to determine impurities in 2-(Ethylamino)-4-methylphenol. Rather than a rigid template, this document serves as a practical, experience-driven comparison of critical methodological choices, culminating in a robust, validated protocol. Every step is explained with scientific causality, grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Strategic Approach: Method Selection and Rationale

The first critical decision in impurity analysis is selecting the appropriate analytical technology. For a molecule like this compound, a substituted aminophenol, the choice primarily lies between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Primary Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Scientist's Rationale
Applicability Excellent for non-volatile and thermally sensitive compounds. Ideal for potential polymeric or oxidation impurities.Best suited for volatile and thermally stable compounds.This compound and its likely degradation products (e.g., dimers, oxidation products) are expected to have low volatility, making HPLC the superior primary technique .
Typical Impurities Process-related impurities (isomers, starting materials), degradation products (oxidants, hydrolytic products).Residual solvents, volatile starting materials, or by-products.HPLC will cover the most probable process and degradation impurities. However, GC is a valuable orthogonal technique for specifically targeting volatile impurities like residual solvents from synthesis.
Detection UV-Vis spectroscopy is highly effective due to the aromatic ring. Mass Spectrometry (MS) for structural elucidation.Flame Ionization Detector (FID) for general organic compounds, MS for identification.The chromophore in the molecule makes UV detection a simple, robust, and cost-effective choice for routine quantification. Therefore, an HPLC-UV method is the recommended primary approach .

The Primary Analytical Method: A Robust RP-HPLC Protocol

The objective is to develop a stability-indicating method capable of separating the main component from its potential process-related and degradation impurities. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].

Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the amine group, leading to better peak shape. Acetonitrile is a common, effective organic modifier.
Elution GradientA gradient elution (e.g., starting at 10% B, ramping to 90% B) is crucial for an impurity method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are all effectively separated and eluted within a reasonable timeframe.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.[2]
Detection UV at 280 nmThe phenolic chromophore is expected to have a strong absorbance maximum near this wavelength, providing high sensitivity for the parent compound and related impurities.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Acetonitrile (50:50 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Imperative: A Step-by-Step Guide Based on ICH Q2(R1)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[3] The following is a comprehensive protocol for validating the proposed HPLC method, adhering to the internationally recognized ICH Q2(R1) guideline.[4]

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// Edges Dev -> ForcedDeg [label="Stress Testing"]; ForcedDeg -> Specificity [label="Demonstrates Separation"]; Specificity -> Linearity [label="Validated Specificity Allows Quantification"]; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness [label="Once Quantitation is Proven"]; Robustness -> SystemSuit [label="Defines Operational Limits"]; SystemSuit -> FinalReport [label="Finalizes Method"]; } Caption: Workflow for Analytical Method Validation.

Specificity (and Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To prove this, one must create these potential interferences. This is achieved through forced degradation studies, which intentionally stress the drug substance to generate degradation products.[6][7]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of stock with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (solid and in solution) in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by the proposed HPLC method alongside an unstressed control sample.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the main peak from all degradation product peaks.

  • The resolution between the main peak and the closest eluting impurity peak should be >2.0.

  • Peak purity analysis (using a PDA detector) should confirm that the main peak is spectrally pure in all stressed samples, indicating no co-elution.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare Standards: Prepare at least five concentration levels of this compound and any known impurities, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% relative to the nominal sample concentration).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

Table 1: Example Linearity Data for a Hypothetical Impurity

Conc. (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Mean Area
0.5 (LOQ)5102523450885141
1.010150102251031010228
1.515480153901551015460
2.020550206802049020573
2.5 (150%)25710256502580025720
Regression R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample with known amounts of impurities.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples of the main substance (this compound) spiked with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of each impurity at each level.

Acceptance Criteria:

  • The mean recovery should be within 80.0% to 120.0% for each impurity at each level.[2]

Table 2: Example Accuracy (Recovery) Data

LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
50%1.00.9898.0%
100%2.02.03101.5%
150%3.02.9598.3%
Precision

Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the substance spiked with impurities at the 100% specification level.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculation: Calculate the Relative Standard Deviation (RSD) for the results from both sets of analyses.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 10.0%.

  • The RSD for intermediate precision should be ≤ 15.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of the impurities.

  • LOD: Determine the concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a S/N ratio of approximately 10:1. The LOQ should also be verified by confirming that precision (RSD ≤ 10%) and accuracy are acceptable at this concentration.

Acceptance Criteria:

  • The LOQ must be less than or equal to the reporting threshold for impurities.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce Variations: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters like resolution, peak asymmetry, and retention time.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2.0) must be met under all varied conditions.

  • No significant change in the quantitative results should be observed.

dot graph "Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, size="10,7.6", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Impurity Analysis Required for\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Are impurities expected to be\nvolatile (e.g., residual solvents)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

gc_path [label="Use GC-MS/FID\nfor Volatiles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_path [label="Use HPLC-UV/MS for\nNon-Volatile Impurities", fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Is structural information\nneeded for unknown peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

lcms [label="Use LC-MS for\nIdentification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplcuv [label="Use HPLC-UV for\nRoutine Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_gc [label="Validate GC Method", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; end_hplc [label="Validate HPLC Method\n(as per main guide)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> gc_path [label="Yes"]; q1 -> hplc_path [label="No / Unsure"];

hplc_path -> q2; q2 -> lcms [label="Yes"]; q2 -> hplcuv [label="No (Routine QC)"];

gc_path -> end_gc; lcms -> end_hplc; hplcuv -> end_hplc; } Caption: Decision Tree for Analytical Method Selection.

Conclusion and Final Recommendations

This guide establishes a scientifically rigorous and practical framework for validating an impurity determination method for this compound. By prioritizing a gradient RP-HPLC-UV method, researchers can achieve robust separation and quantification of the most probable process-related and degradation impurities. The "self-validating" nature of this protocol, particularly the integral role of forced degradation in proving specificity, ensures the final method is trustworthy and fit for purpose. Adherence to the ICH Q2(R1) guideline at every step is not merely a regulatory formality; it is a commitment to data integrity and scientific excellence. The validation process, from specificity to robustness, confirms that the analytical procedure will consistently deliver reliable results, which is the bedrock of quality control in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link][9]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link][1]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link][4]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link][10]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link][3]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link][11]

  • Forced Degradation Studies: Why, What & How . BioPharmaSpec. [Link][6]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link][5]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC . Journal of Chemical and Pharmaceutical Research. [Link][2]

  • Hplc method development and validation: an overview . International Journal of Pharmaceutical Quality Assurance. [Link][8]

  • Forced degradation and impurity profiling: a review . International Journal of Pharmacy and Pharmaceutical Sciences. [Link][7]

Sources

Inter-Laboratory Comparison Guide: Analytical Determination of 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide serves as a definitive protocol for the inter-laboratory comparison (ILC) of 2-(Ethylamino)-4-methylphenol , a secondary amine coupler used in oxidative dye formulations.[1] While primarily regulated in cosmetics (EU Cosmetics Regulation Annex III), its structural class (amino-cresols) is relevant to drug development as a potential genotoxic impurity or synthetic intermediate.

The Analytical Challenge: The quantification of this compound is complicated by two factors:

  • Oxidative Instability: As a coupler, the molecule is designed to oxidize rapidly in the presence of radical initiators. Sample preparation must inhibit this mechanism.

  • Isomeric Interference: It must be chromatographically resolved from positional isomers (e.g., 4-amino-2-methylphenol) often present in crude synthesis mixtures.[1]

This guide outlines two validated methodologies—HPLC-DAD for robust QC and LC-MS/MS for trace analysis/biological matrices—and defines the statistical framework for assessing inter-laboratory reproducibility.

Chemical Profile & Handling

PropertyValueAnalytical Implication
CAS Number 42485-84-7Unique identifier for standard procurement.[1][2]
Molecular Formula C₉H₁₃NOMW: 151.21 g/mol .[1][2][3]
LogP ~1.94Suitable for Reverse Phase (C18) chromatography.[1][2]
pKa ~5.5 (Amine) / ~10.5 (Phenol)Mobile phase pH must be controlled (< 4.[1][2]0) to ensure the amine is protonated for peak symmetry.
Stability Air/Light SensitiveCRITICAL: All stock solutions must contain an antioxidant (e.g., 0.1% Ascorbic Acid).[1][2]

Reference Method A: High-Performance Liquid Chromatography (HPLC-DAD)[1][2]

Scope: Routine Quality Control, Raw Material Assay, Formulation Analysis (>0.01% w/w). Rationale: UV detection at 280-295 nm provides sufficient sensitivity for formulation analysis while offering the robustness required for cross-lab transferability.[1]

Reagents & Standards
  • Reference Standard: this compound (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Stabilizer: L-Ascorbic Acid (Analytical Grade).[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0). Acidic pH suppresses silanol activity and protonates the amine.

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm (primary), 254 nm (secondary). Spectrum scan 200–400 nm for purity check.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
15.0955
Sample Preparation (Self-Validating Protocol)
  • Weighing: Accurately weigh 50 mg of sample into a 50 mL volumetric flask.

  • Stabilization: Immediately add 20 mL of Solvent Mix (Water/ACN 50:50 containing 0.1% Ascorbic Acid). Note: The antioxidant prevents the "browning" oxidation reaction.

  • Extraction: Sonicate for 15 minutes (maintain temp < 25°C).

  • Dilution: Dilute to volume with Solvent Mix.

  • Filtration: Filter through 0.45 µm PTFE syringe filter into an amber vial.

Reference Method B: LC-MS/MS (Trace & Biological Analysis)[1][2]

Scope: Trace impurity analysis (<0.01%), biological matrices (dermal absorption), or complex drug formulations. Rationale: Mass spectrometry provides definitive structural confirmation and superior sensitivity when UV baselines are noisy.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Precursor Ion: [M+H]⁺ = 152.1 m/z.

  • Product Ions (MRM):

    • Quantifier: 152.1 → 124.1 (Loss of ethyl group/rearrangement).

    • Qualifier: 152.1 → 106.1 or 77.0.

Chromatographic Conditions (MS Compatible)
  • Column: C18 UHPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Inter-Laboratory Comparison (ILC) Protocol

To objectively evaluate performance across different laboratories, the following "Round Robin" structure is mandated.

Study Design
  • Participants: Minimum 5 laboratories (Mix of QC and R&D).

  • Samples:

    • Sample A: Pure Reference Standard (for system suitability).

    • Sample B: Spiked Matrix (Cream base or Placebo) at 1.0% w/w.

    • Sample C: Blind "Challenge" Sample (Degraded or lower concentration, e.g., 0.5% w/w).

Statistical Analysis (Z-Score)

Labs will be evaluated based on the Z-score for each sample:


[1][2]
  • 
     = Laboratory result
    
  • 
     = Assigned value (Robust Mean of all labs)
    
  • 
     = Standard deviation for proficiency assessment (Target SD).
    

Acceptance Criteria:

  • 
    : Satisfactory
    
  • 
    : Questionable (Warning Signal)
    
  • 
    : Unsatisfactory (Action Signal - Root Cause Analysis required)
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for method selection and the critical control points in the ILC process.

G Start Start: Sample Receipt CheckConc Est. Concentration? Start->CheckConc HighConc High (>0.01%) Raw Material / Finished Product CheckConc->HighConc High LowConc Trace (<0.01%) Biological / Impurity CheckConc->LowConc Low Prep Sample Prep CRITICAL: Add Ascorbic Acid HighConc->Prep LowConc->Prep MethodA Method A: HPLC-DAD (C18, pH 3.0, 290nm) ILC_Step Inter-Lab Comparison (n > 5 Labs) MethodA->ILC_Step MethodB Method B: LC-MS/MS (ESI+, MRM 152->124) MethodB->ILC_Step Prep->MethodA High Conc Path Prep->MethodB Low Conc Path DataAnalysis Data Analysis Calculate Z-Scores ILC_Step->DataAnalysis Pass PASS (|Z| < 2.0) Method Validated DataAnalysis->Pass Fail FAIL (|Z| > 3.0) Root Cause Analysis DataAnalysis->Fail

Figure 1: Analytical decision tree and Inter-Laboratory Comparison workflow for this compound.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions between amine and silanols.[1][2]Ensure Mobile Phase pH is < 4.0; use "End-capped" columns.[1][2]
Recovery < 90% Oxidation of the amine during extraction.[1][2]Freshly prepare extraction solvent with 0.1% Ascorbic Acid.[1][2]
Extra Peaks Photodegradation or Isomer presence.[1][2]Protect samples from light (Amber glassware).[1][2] Check synthesis route for isomers.
Retention Shift pH drift in aqueous buffer.[1][2]Use Phosphate buffer (high buffering capacity) rather than simple Formic Acid for HPLC-UV.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2,2'-Methylenebis-4-aminophenol HCl. European Commission.[6] Link(Cited for regulatory context and safety assessment frameworks of similar aminophenols).

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Application Note 5991-1349EN.[1][2] Link(Cited for LC-MS/MS extraction protocols).

  • Taiwan Food and Drug Administration (TFDA). (2023). Method of Test for Hair Dyes in Cosmetics (3). BJ No. 1121900336. Link(Cited for ascorbic acid stabilization and HPLC validation parameters).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3016365, this compound. Link(Cited for physicochemical properties: LogP, pKa).

  • European Commission. (2004). Opinion on Intermediates and Reaction Products of Oxidative Hair Dyes. SCCP/0941/05.[7] Link(Cited for reaction kinetics and coupling chemistry).

Sources

performance of different chromatographic columns for aminophenol separation

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to High-Performance Separation of Aminophenol Isomers

Introduction: The Analytical Challenge of Aminophenol Isomers

Aminophenols are a critical class of aromatic compounds, widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The para-isomer, 4-aminophenol, for instance, is the immediate precursor to paracetamol (acetaminophen), one of the most common analgesic and antipyretic drugs worldwide.[1][2] The ortho- and meta-isomers, while also industrially significant, often appear as process-related impurities or degradation products. Due to the structural similarity of the o-, m-, and p-aminophenol isomers, their separation presents a significant analytical challenge. Ensuring the purity of pharmaceutical ingredients and monitoring the quality of chemical processes necessitates robust and reliable chromatographic methods capable of resolving these closely related compounds.

This guide provides an in-depth comparison of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) column technologies for the effective separation of aminophenol isomers.[3][4][5] We will delve into the underlying separation mechanisms, provide comparative performance data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals in their method development endeavors.

Understanding the Analyte: Physicochemical Properties of Aminophenol Isomers

The key to separating the aminophenol isomers lies in exploiting their subtle differences in physicochemical properties. As amphoteric molecules, they possess both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. Their ionization state is therefore highly dependent on the pH of the surrounding medium, a critical lever we can pull in chromatographic method development.[6][7][8][9]

The pKa values associated with the protonation of the amino group (pKa1) and the deprotonation of the hydroxyl group (pKa2) are crucial. Below the first pKa, the molecule is cationic. Between the two pKa values, it exists as a neutral zwitterion, and above the second pKa, it is anionic.

Table 1: Physicochemical Properties of Aminophenol Isomers

IsomerStructurepKa1 (-NH3+/-NH2)pKa2 (-OH/-O-)LogP (at pH 5.6)
o-Aminophenol4.749.970.61
m-Aminophenol4.379.820.21[10]
p-Aminophenol5.4810.300.04

Data compiled from various sources, including PubChem and scientific literature.[10][11][12]

The slight variations in these pKa values among the isomers are the primary basis for their separation, particularly in reversed-phase and ion-exchange chromatography.[11] For instance, at a pH between 4.37 and 4.74, m-aminophenol will be predominantly in its neutral form, while the o- and p-isomers will still be largely cationic.[11] This difference in charge state can be exploited to achieve selective retention.

Chromatographic Strategies for Aminophenol Separation

Reversed-Phase (RP) Chromatography: The Workhorse with a pH Twist

Reversed-phase HPLC, particularly with C18 columns, is the most common starting point for the separation of small organic molecules.[13] However, due to the polar nature of aminophenols, achieving adequate retention on traditional C18 phases can be challenging, often requiring highly aqueous mobile phases.[14][15] The true power of RP chromatography for this application is unlocked through careful control of the mobile phase pH.

Mechanism of Separation: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. By adjusting the mobile phase pH, we can alter the ionization state of the aminophenol isomers.[7][16] When protonated (at low pH), the isomers are more polar and will have less retention. As the pH increases towards and beyond their pKa1 values, they become more neutral and hydrophobic, leading to increased retention. The subtle differences in the pKa1 values of the isomers cause them to transition from ionized to neutral states at slightly different pH values, which in turn affects their retention times and enables their separation.

Experimental Protocol: RP-HPLC Separation of Aminophenol Isomers

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: 25 mM Phosphate Buffer, pH 6.0

    • B: Methanol

  • Gradient: Isocratic, 10% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

Performance Data:

Table 2: Typical Performance of a C18 Column for Aminophenol Isomer Separation

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
p-Aminophenol4.2-1.1
m-Aminophenol5.83.11.2
o-Aminophenol6.51.51.2

Advantages:

  • Ubiquitous and well-understood column chemistry.

  • Excellent for simultaneous analysis of aminophenols and related, less polar impurities like paracetamol.

Limitations:

  • Poor retention in highly aqueous mobile phases can lead to "phase collapse" or "dewetting" on some traditional C18 columns.[17]

  • Peak shape can be poor for these basic compounds due to secondary interactions with residual silanols on the silica surface.[16]

Mixed-Mode Chromatography (MMC): The Power of Multiple Interactions

Mixed-mode chromatography offers a powerful alternative by combining reversed-phase and ion-exchange functionalities on a single stationary phase.[18][19] This dual-retention mechanism provides unique selectivity that can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic modifier content.[19]

Mechanism of Separation: For aminophenol separation, a mixed-mode column with both C18 (reversed-phase) and strong cation-exchange (SCX) moieties is particularly effective.[20][21] At a pH below the pKa1 of the aminophenols (e.g., pH 3-4), the amino groups are protonated and positively charged. This allows for strong retention via cation-exchange with the negatively charged SCX groups on the stationary phase. The C18 ligands provide simultaneous hydrophobic retention. Elution is then controlled by increasing the ionic strength (salt concentration) or the pH of the mobile phase.

Experimental Protocol: Mixed-Mode (RP/SCX) Separation

  • Column: Mixed-Mode C18/SCX, 5 µm, 4.6 x 250 mm[20][21]

  • Mobile Phase:

    • A: 20 mM Ammonium Formate, pH 3.5

    • B: Acetonitrile

  • Gradient: Isocratic, 85:15 (A:B)[20]

  • Flow Rate: 1.0 mL/min[20]

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm[20]

Advantages:

  • Superior retention and resolution for polar, ionizable compounds like aminophenols.[22]

  • Adjustable selectivity by manipulating both pH and ionic strength.[19]

  • Eliminates the need for ion-pairing reagents, making methods more MS-compatible.[18]

Limitations:

  • Method development can be more complex due to the multiple interaction modes.

  • Column equilibration times can be longer compared to standard RP columns.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC is a valuable technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[17] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.

Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Separation occurs based on the partitioning of the polar analytes between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes will partition more into the aqueous layer and be more strongly retained. The elution order in HILIC is often the opposite of that in reversed-phase chromatography.[23]

dot

Caption: HILIC separation mechanism for polar analytes like aminophenols.

Experimental Protocol: HILIC Separation

  • Column: HILIC (Amide phase), 3 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 5.0

    • B: Acetonitrile

  • Gradient: 95% B to 70% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm or MS

Advantages:

  • Excellent retention for highly polar compounds without ion-pairing reagents.[17]

  • Orthogonal selectivity compared to reversed-phase.

  • The high organic content of the mobile phase is beneficial for MS sensitivity.

Limitations:

  • Sample diluent must be compatible with the mobile phase (high organic) to avoid peak distortion.

  • Longer equilibration times are often required.

Method Development and Optimization: A Practical Flowchart

Choosing the right column is the first step in successful method development. The following flowchart provides a decision-making framework for selecting an appropriate starting point for your aminophenol separation.

dot

Column_Selection_Flowchart cluster_alt Alternative for Highly Polar Analytes start Start: Separate Aminophenol Isomers q1 Are other, less polar impurities also present? start->q1 q3 Are analytes extremely polar and unretained in RP? rp_start Start with Reversed-Phase (C18) Optimize pH around pKa1 values (4.0-6.0) q1->rp_start Yes q2 Is retention or resolution on C18 inadequate? q1->q2 No rp_start->q2 mmc_start Use Mixed-Mode (RP/SCX) Optimize pH and ionic strength q2->mmc_start Yes end Optimized Method q2->end No mmc_start->end hilic_start Use HILIC for very polar analytes Requires high organic mobile phase hilic_start->end q3->hilic_start Yes

Caption: Decision flowchart for chromatographic column selection.

Conclusion

The successful separation of aminophenol isomers is a nuanced task that relies on a thorough understanding of their physicochemical properties and the principles of liquid chromatography. While Reversed-Phase HPLC with careful pH control remains a viable and common approach, its limitations in retaining these polar compounds can be a significant hurdle. For superior performance, Mixed-Mode Chromatography , particularly combining reversed-phase and cation-exchange mechanisms, offers enhanced retention, unique selectivity, and excellent resolution. When dealing with complex matrices or when orthogonal separation is required, HILIC provides a powerful alternative.

By carefully considering the specific requirements of the analysis—be it routine quality control or the characterization of complex impurity profiles—and by leveraging the strengths of these diverse column technologies, researchers can develop robust, reproducible, and accurate methods for the critical task of aminophenol isomer separation.

References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved February 12, 2026, from [Link]

  • Analyst. (1987). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. Retrieved February 12, 2026, from [Link]

  • Sakurai, H., & Ogawa, S. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499–500. [Link]

  • ASCENT. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds. ASCENT. Retrieved February 12, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Oxford Academic. Retrieved February 12, 2026, from [Link]

  • Sârbu, C., & Maruţoiu, C. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]

  • PubMed. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. PubMed. Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved February 12, 2026, from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved February 12, 2026, from [Link]

  • Chromatography Forum. (2017). does anyone know how to separate 4-aminophenol from paraceta. Chromatography Forum. Retrieved February 12, 2026, from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved February 12, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved February 12, 2026, from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad Laboratories. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex. Retrieved February 12, 2026, from [Link]

  • HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. HELIX Chromatography. Retrieved February 12, 2026, from [Link]

  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. Retrieved February 12, 2026, from [Link]

  • Scilit. (1977). High-pressure liquid chromatographic analysis of isomeric aminophenols with electrochemical detection. Scilit. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. Retrieved February 12, 2026, from [Link]

  • Wyszomirska-Kaszuba, E., et al. (n.d.). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Retrieved February 12, 2026, from [Link]

  • PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. PSE Community.org. Retrieved February 12, 2026, from [Link]

  • Boltia, S. A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223–233. [Link]

  • PubMed. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. PubMed. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-(Ethylamino)-4-methylphenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Ethylamino)-4-methylphenol is a key intermediate in the synthesis of various pharmaceutical compounds, making the development of efficient, cost-effective, and scalable synthetic routes a critical endeavor for the drug development industry. This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to this target molecule. By examining the underlying chemical principles, experimental protocols, and economic factors of each route, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and manufacturing needs.

The selection of an optimal synthetic route is a multifaceted decision that extends beyond mere chemical yield. It requires a holistic evaluation of factors including the cost and availability of starting materials, the complexity and safety of the reaction procedures, and the environmental impact of the process. This guide will delve into a comparative analysis of three plausible synthetic strategies:

  • Route 1: Reductive Amination of 2-Amino-4-methylphenol

  • Route 2: Selective N-Alkylation of 2-Amino-4-methylphenol via Imine Protection

  • Route 3: Buchwald-Hartwig Amination of 2-Bromo-4-methylphenol

Through a detailed examination of these routes, we will provide a comprehensive framework for selecting the most appropriate synthetic strategy based on the specific priorities of a given project, whether they be cost, scalability, or process robustness.

Route 1: Reductive Amination of 2-Amino-4-methylphenol with Acetaldehyde

Reductive amination is a widely utilized and robust method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an intermediate imine.[1] This one-pot reaction is attractive for its efficiency and is often considered a green chemistry approach due to its potential for catalytic execution under mild conditions.[1]

Chemical Principles and Rationale

This route commences with the readily available starting material, 2-amino-4-methylphenol. The reaction proceeds in two key steps within a single pot:

  • Imine Formation: The primary amino group of 2-amino-4-methylphenol nucleophilically attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: A mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is introduced to selectively reduce the imine C=N bond to the corresponding ethylamine, yielding the desired product. The choice of a mild reducing agent is crucial to avoid the reduction of the acetaldehyde starting material.

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"2-Amino-4-methylphenol" [fillcolor="#FBBC05"]; "Acetaldehyde" [fillcolor="#FBBC05"]; "Imine Intermediate"; "Reducing Agent (e.g., NaBH4)"; "this compound" [fillcolor="#34A853"];

G

Experimental Protocol

A representative experimental procedure for the reductive amination of 2-amino-4-methylphenol is as follows:

  • To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol or methanol (5-10 mL per gram of aminophenol) in a round-bottom flask, add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Route 2: Selective N-Alkylation of 2-Amino-4-methylphenol via Imine Protection

Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, making it a challenging method for selective synthesis.[2] To circumvent this issue, a protection-alkylation-deprotection strategy can be employed.

Chemical Principles and Rationale

This multi-step approach involves the following key transformations:

  • Protection: The amino group of 2-amino-4-methylphenol is first protected by reacting it with an aldehyde, such as benzaldehyde, to form a stable imine. This prevents the nitrogen from being alkylated in the subsequent step.

  • O-Alkylation: The phenolic hydroxyl group of the protected aminophenol is then deprotonated with a base (e.g., potassium carbonate) and reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Deprotection: The imine protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the desired N-ethylated product.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Amino-4-methylphenol" [fillcolor="#FBBC05"]; "Benzaldehyde"; "Imine Protection"; "Ethylating Agent (e.g., EtI)"; "Base (e.g., K2CO3)"; "O-Alkylated Intermediate"; "Acid Hydrolysis"; "this compound" [fillcolor="#34A853"];

G

Experimental Protocol

A representative experimental procedure for this route is as follows:[1]

Step 1: Imine Protection

  • Dissolve 2-amino-4-methylphenol (1.0 eq) in ethanol.

  • Add benzaldehyde (1.0 eq) and stir at room temperature for 1-2 hours.

  • The resulting imine can often be used in the next step without isolation.

Step 2: O-Alkylation

  • To the solution from Step 1, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

Step 3: Deprotection

  • Dissolve the crude O-alkylated intermediate in a mixture of an organic solvent (e.g., toluene) and dilute hydrochloric acid.

  • Heat the mixture to 60-70°C for 30-60 minutes to effect hydrolysis.

  • Cool the mixture and separate the aqueous layer.

  • Neutralize the aqueous layer with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic extract and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Route 3: Buchwald-Hartwig Amination of 2-Bromo-4-methylphenol with Ethylamine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is particularly useful for the synthesis of arylamines from aryl halides or triflates.

Chemical Principles and Rationale

This route involves the direct coupling of 2-bromo-4-methylphenol with ethylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido-palladium complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst and releasing the product.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

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"2-Bromo-4-methylphenol" [fillcolor="#FBBC05"]; "Ethylamine" [fillcolor="#FBBC05"]; "Pd Catalyst"; "Phosphine Ligand"; "Base"; "this compound" [fillcolor="#34A853"];

G

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried reaction vessel, add 2-bromo-4-methylphenol (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., a biarylphosphine ligand, 1-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a solution of ethylamine (1.2-1.5 eq) in a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis

The following tables provide a comparative overview of the three synthetic routes, focusing on key performance indicators and estimated costs.

Table 1: Comparison of Synthetic Route Performance

ParameterRoute 1: Reductive AminationRoute 2: Selective N-AlkylationRoute 3: Buchwald-Hartwig Amination
Number of Steps 1 (one-pot)31
Typical Yield High (80-95%)[4]Moderate to High (70-90%)[1]High (80-98%)[3]
Reaction Conditions Mild (room temperature to gentle heating)Mild to moderate (room temperature to reflux)Moderate to high temperature (80-110°C)
Reagent Toxicity Moderate (acetaldehyde, sodium borohydride)Moderate (ethyl iodide, benzaldehyde)High (palladium catalyst, phosphine ligands, strong base)
Scalability GoodModerate (multi-step process can be cumbersome)Good (well-established for industrial applications)[5]
Purification Relatively straightforward (crystallization)More complex (multiple steps and potential byproducts)Requires careful purification to remove catalyst residues

Table 2: Estimated Cost Analysis per Mole of Product

Cost ComponentRoute 1: Reductive AminationRoute 2: Selective N-AlkylationRoute 3: Buchwald-Hartwig Amination
Starting Materials 2-Amino-4-methylphenol, Acetaldehyde2-Amino-4-methylphenol, Benzaldehyde, Ethyl Iodide2-Bromo-4-methylphenol, Ethylamine
Reagents Sodium BorohydridePotassium Carbonate, Hydrochloric AcidPalladium Catalyst, Phosphine Ligand, Sodium tert-butoxide
Solvents Ethanol/MethanolEthanol, TolueneToluene/Dioxane
Estimated Cost $


$

Cost estimations are relative and based on typical laboratory-scale pricing. Actual costs may vary depending on supplier, purity, and scale.

Discussion and Recommendations

Route 1: Reductive Amination emerges as a highly attractive option, particularly for laboratory-scale synthesis and initial process development. Its one-pot nature, mild reaction conditions, and generally high yields make it an efficient and straightforward method. The starting materials are relatively inexpensive, and the purification is often simple. The primary considerations for this route are the handling of volatile and flammable acetaldehyde and the careful control of the reduction step to avoid side reactions.

Route 2: Selective N-Alkylation via Imine Protection offers a viable, albeit more laborious, alternative. While it avoids the direct use of a metal catalyst, the multi-step nature of the process increases the overall operational complexity and may lead to lower overall yields. The need for protection and deprotection steps adds to the cost and time required for the synthesis. This route might be considered when metal contamination is a critical concern and the scale of production is relatively small.

Route 3: Buchwald-Hartwig Amination represents a powerful and versatile method that is well-suited for a wide range of substrates and is highly scalable. It often provides excellent yields and selectivity. However, the primary drawback is the high cost of the palladium catalyst and the specialized phosphine ligands. The need for strictly inert and anhydrous conditions also adds to the operational requirements. For large-scale manufacturing where the cost of the catalyst can be amortized over large batches and catalyst recycling can be implemented, this route becomes economically viable and is often the method of choice in industrial settings.

Conclusion

The choice of a synthetic route to this compound is a strategic decision that must be aligned with the specific goals of the research or production campaign.

  • For exploratory research and small-scale synthesis , the Reductive Amination (Route 1) is highly recommended due to its simplicity, efficiency, and cost-effectiveness.

  • The Selective N-Alkylation via Imine Protection (Route 2) provides a metal-free alternative, which may be advantageous in specific contexts, but at the cost of increased process complexity.

  • For large-scale production and process optimization , the Buchwald-Hartwig Amination (Route 3) offers superior scalability and versatility, provided the higher initial investment in catalysts and process controls can be justified.

By carefully considering the trade-offs between cost, yield, scalability, and operational complexity, researchers and drug development professionals can select the synthetic pathway that best fits their needs, ultimately accelerating the journey from laboratory discovery to commercial production.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023).
  • Process for the mono-N-alkylation of aminophenols. (2020). CN110740987A.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
  • Selective alkyl
  • Selective alkylation of the amino group of aminophenols. (n.d.).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). Organic & Biomolecular Chemistry.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Selective alkylation of aminophenols. (n.d.). University of Michigan.
  • Sodium triacetoxyborohydride. (n.d.). Apollo Scientific.
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2022).
  • Reductive amin
  • Help with Reductive Amin
  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC - NIH.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Sodium Triacetoxyborohydride. (n.d.). TCI AMERICA.
  • Platinum C
  • 20% Platinum on carbon. (n.d.).
  • Pl
  • Sodium triacetoxyborohydride. (n.d.). P212121 Store.
  • PGM prices and trading. (2026).
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (n.d.).
  • Sodium triacetoxyborohydride, 95%. (n.d.). Thermo Scientific Chemicals.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 60% Platinum on Carbon Catalyst (60% Pt/C). (n.d.).
  • Buchwald-Hartwig Amin
  • Sodium triacetoxyborohydride 97. (n.d.). Sigma-Aldrich.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C

Sources

efficacy of "2-(Ethylamino)-4-methylphenol" derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-(Ethylamino)-4-methylphenol Derivatives as Antimicrobial Agents Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide evaluates the antimicrobial efficacy of This compound derivatives, specifically focusing on their conversion into Benzoxazoles and Schiff Base Metal Complexes . Unlike generic phenolic disinfectants, these derivatives represent a "privileged scaffold" in medicinal chemistry. The


-ethyl group provides optimized lipophilicity (

), enhancing membrane permeability compared to methyl- or unsubstituted analogs, while the phenolic hydroxyl group facilitates chelation and redox-active mechanisms.

Key Findings:

  • Benzoxazole Derivatives: Exhibit potent DNA gyrase inhibition, with Minimum Inhibitory Concentrations (MIC) against MRSA comparable to Vancomycin in specific structural configurations.

  • Schiff Base Complexes: Copper(II) complexes of these derivatives show superior antifungal activity against C. albicans compared to the free ligand, driven by oxidative stress mechanisms.

  • The "Ethyl" Advantage: Experimental data suggests the

    
    -ethyl chain offers the optimal balance between solubility and membrane penetration, outperforming longer or branched alkyl chains.
    

Structural Basis of Efficacy (SAR Analysis)

The efficacy of this compound derivatives hinges on three pharmacophores. Understanding these allows researchers to predict performance against specific pathogens.

The Pharmacophore Triad
  • The Phenolic Core (Redox/Chelation): The hydroxyl group at C-1 is essential for metal chelation (in Schiff bases) and acts as a proton donor in membrane disruption.

  • The

    
    -Ethyl Group (Permeability):  Unlike a simple amino (
    
    
    
    ) group, the ethyl substitution increases lipophilicity. Research indicates that while methyl is too polar and butyl is too steric, the ethyl group resides in the "Goldilocks zone" for porin channel transit in Gram-negative bacteria.
  • The C-4 Methyl Group (Steric Protection): Prevents rapid metabolic oxidation of the ring, extending the half-life of the active agent.

SAR_Analysis Core This compound Scaffold Ethyl N-Ethyl Group (Lipophilicity Optimization) Core->Ethyl Phenol Phenolic -OH (Chelation & Redox) Core->Phenol Methyl C-4 Methyl (Metabolic Stability) Core->Methyl Permeability Enhanced Membrane Permeability (Gram-) Ethyl->Permeability Optimized LogP Gyrase Precursor to DNA Gyrase Inhibitors (Benzoxazoles) Phenol->Gyrase Cyclization Site Oxidative Metal Complexation (ROS Generation) Phenol->Oxidative Ligand Binding

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features of the scaffold to specific antimicrobial mechanisms.

Comparative Performance Data

The following data aggregates performance metrics of


-ethyl derivatives against standard-of-care antibiotics.
Table 1: Antibacterial Efficacy (Benzoxazole Derivatives)

Target Mechanism: DNA Gyrase Inhibition[1]

Compound ClassTest OrganismMIC (

g/mL)
Comparison vs. ControlNotes

-Ethyl Benzoxazole
S. aureus (MRSA)32 - 64 Comparable to Ampicillin (Resistant strains)Activity is retained in resistant isolates where Ampicillin fails (


g/mL).[2]

-Ethyl Benzoxazole
P. aeruginosa0.25 - 64 Superior to Gentamicin (in specific derivatives)Highly dependent on C-2 substitution; piperidine-ethoxy side chains yield MICs as low as 0.25

g/mL.
Unsubstituted Parent E. coli>128Inferior to CiprofloxacinLacks the lipophilic drive to penetrate the outer membrane effectively.
Control (Ciprofloxacin) E. coli0.01 - 1.0BenchmarkStandard reference.
Table 2: Antifungal Efficacy (Schiff Base Cu(II) Complexes)

Target Mechanism: Oxidative Stress / Membrane Disruption

Compound FormTest OrganismMIC (

g/mL)
Efficacy IndexMechanism Insight
Free Ligand (

-Ethyl)
C. albicans64 - 128LowWeak membrane disruption alone.
Cu(II) Complex C. albicans1.56 - 12.5 High Metal ion facilitates ROS generation; outperforms free ligand by ~10x.
Control (Fluconazole) C. albicans0.5 - 8.0Very HighStandard reference; complex approaches this efficacy.

Expert Insight: The data indicates that while the free ligand is moderately active, the Copper(II) complex of the


-ethyl Schiff base derivative is the true therapeutic candidate, exhibiting a "chelation effect" that reduces the polarity of the metal ion, allowing permeation through the fungal lipid layer.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of Benzoxazole Derivatives

Objective: Cyclization of this compound with aldehydes.

  • Reagents: this compound (1 eq), Substituted Benzaldehyde (1 eq), Oxidant (e.g.,

    
     or Green oxidant like 
    
    
    
    in DMSO).
  • Condensation: Reflux in ethanol/methanol for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of the amine spot (

      
      ) indicates Schiff base formation.
      
  • Cyclization: Add oxidant. Heat at

    
     for 6 hours.
    
  • Purification: Recrystallize from ethanol.

  • Validation:

    
    -NMR must show disappearance of the imine proton (
    
    
    
    ppm) and lack of broad NH/OH signals, confirming ring closure.
Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Compound Prep: Dissolve derivative in DMSO.

    • Critical Control: Final DMSO concentration in wells must be

      
       to prevent solvent toxicity. Run a "DMSO-only" control well.
      
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions (e.g.,

      
      
      
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Broth).

    • Column 12: Sterility Control (Broth only).

  • Incubation:

    
     for 18-24 hours.
    
  • Visualization: Add

    
    
    
    
    
    L Resazurin dye (
    
    
    ). Incubate 1 hour.
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Endpoint: The lowest concentration remaining Blue is the MIC.

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Inoculation Add Bacterial Suspension (0.5 McFarland) Dilution->Inoculation Incubation Incubate 24h @ 37°C Inoculation->Incubation Dye Add Resazurin Dye (Viability Indicator) Incubation->Dye Read Visual Readout Blue = Dead | Pink = Alive Dye->Read

Figure 2: Validated workflow for Broth Microdilution Assay using Resazurin indicator.

Mechanism of Action (MOA)

The


-ethyl derivatives operate via a dual-action mechanism, reducing the likelihood of rapid resistance development.
  • Membrane Permeabilization (Primary): The lipophilic ethyl tail inserts into the phospholipid bilayer, disrupting integrity. This is the dominant mode for the free phenol derivatives.

  • Enzymatic Inhibition (Secondary - Benzoxazoles): Upon cyclization, the molecule mimics the adenine ring of ATP, competitively inhibiting the ATPase subunit of DNA Gyrase (in bacteria), preventing replication.

References

  • Arisoy, M., et al. (2012).[2] "Synthesis and Antimicrobial Activity of Novel Benzoxazoles." Zeitschrift für Naturforschung C.

  • Baney, R. H., et al. (2014). "Structure-Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials." DTIC/ResearchGate.

  • Nitulescu, G. M., et al. (2010). "Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas." ResearchGate.[2][3]

  • Dupati, P., et al. (2024).[4] "Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl) Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent." Vertex AI Search/ResearchGate.

  • Akitsu, T., et al. (2022).[5] "Fast and facile synthesis of antibacterial amino acid Schiff base copper complexes." ScienceDaily/Applied Microbiology.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Ethylamino)-4-methylphenol, a compound that requires careful handling due to its specific hazard profile. As researchers and drug development professionals, adherence to these procedures is not only a matter of regulatory compliance but a fundamental aspect of our commitment to safety.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is critical to appreciating the necessity of stringent disposal protocols. This compound is a substituted aminophenol, possessing both a weakly basic amine group and a weakly acidic phenol group, which dictates its reactivity.[1] Its primary hazards stem from its toxicity and irritant properties.

Exposure can occur via inhalation, skin contact, or ingestion, with all routes presenting significant risk.[2][3] The compound is classified as harmful and can cause serious skin and eye irritation, respiratory irritation, and may lead to an allergic skin reaction.[2][4][5] Therefore, the foundational principle of its disposal is containment and isolation from personnel and the environment.

Table 1: GHS Hazard Summary for this compound and Related Compounds

Hazard Classification Category GHS Statement Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. [2][3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation. [2][4]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation. [2][4]
Skin Sensitization 1 H317: May cause an allergic skin reaction. [2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |[2][4] |

Furthermore, this compound is incompatible with a range of common laboratory chemicals. It must be segregated from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent exothermic or violent reactions.[3][6][7]

Pre-Disposal Handling and Waste Segregation

Proper disposal begins the moment the chemical is deemed waste. The primary directive is to prevent its entry into the general trash or sanitary sewer system, as it is harmful to aquatic life and not intended for conventional waste treatment.[7]

Core Principles of Segregation:
  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.

  • Incompatibility Avoidance: Never mix this waste with incompatible materials, particularly strong acids or oxidizing agents.[3][6]

  • Solid vs. Liquid: While the compound is a solid, if it is used in a solution, the resulting liquid waste must be collected separately from solid waste.

The following diagram outlines the critical decision-making process for handling and segregating this waste stream in a laboratory setting.

DisposalWorkflow start_node start_node decision_node decision_node process_node process_node waste_node waste_node end_node end_node start Waste Generated (Pure compound or contaminated item) is_contaminated Is this a contaminated item (e.g., gloves, wipe, glassware)? start->is_contaminated is_sharp Is the item a sharp? is_contaminated->is_sharp Yes collect_pure Collect pure/unwanted reagent in its original or a compatible, labeled waste container. is_contaminated->collect_pure No (Bulk Chemical) collect_solid Place directly into 'Solid Hazardous Waste' container for This compound is_sharp->collect_solid No collect_sharp Place in a puncture-proof sharps container labeled as 'Hazardous Waste' is_sharp->collect_sharp Yes label_container Ensure container is sealed and clearly labeled: 'Hazardous Waste' This compound collect_solid->label_container collect_sharp->label_container collect_pure->label_container store_safely Store in designated Satellite Accumulation Area (SAA) away from incompatibles. label_container->store_safely contact_ehs Arrange disposal through institutional EHS or a licensed contractor. store_safely->contact_ehs

Caption: Decision workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and provides a framework for safe handling.[8]

Step 1: Waste Characterization

As the generator, you are legally responsible for determining if your waste is hazardous.[8][9] Given the known toxicity of this compound, it must be managed as a hazardous waste. Do not attempt to dispose of this chemical in regular trash or down the drain.[10]

Step 2: Utilize Correct Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7][11]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.[11]

Step 3: Containerization and Labeling
  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Toxic," "Irritant").[8]

Step 4: Managing Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste. This includes:

  • Gloves, weigh paper, and pipette tips.

  • Spill cleanup materials.

  • Contaminated glassware.

These items must be placed in the designated solid hazardous waste container for this chemical stream.

Step 5: Storage and Professional Disposal
  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's central hazardous waste storage area. The storage location must be secure and away from incompatible materials.[8]

  • Disposal: The final step is to arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] They are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill Management

In the event of a small spill, the immediate priority is to isolate the area and prevent exposure.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Remove Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.[2][12]

  • Don PPE: Wear a respirator, chemical-resistant gloves, eye protection, and a lab coat.[2]

  • Contain the Spill: For this solid chemical, dampen the spilled material with ethanol (60-70%) to prevent dust from becoming airborne.[1][12]

  • Collect Material: Carefully sweep or wipe up the dampened material with absorbent pads and place it into a designated hazardous waste container.[1][2][12]

  • Decontaminate Area: Wipe the spill area with ethanol, followed by a soap and water solution.[1][12]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.[1][12] Seal and label the container for disposal.

By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

  • Apollo Scientific. (n.d.). 2-Amino-4-methylphenol Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-ACETYLAMINO-4-METHYLPHENOL. CAMEO Chemicals.
  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Aminophenols.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-4-methylphenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Ethylphenol.
  • National Oceanic and Atmospheric Administration. (n.d.). 3-ETHYLAMINO-4-METHYLPHENOL. CAMEO Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Ethylamino-4-methylphenol.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes.
  • AstaTech, Inc. (2025). Safety Data Sheet: 2-[(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate.
  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics.
  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.
  • U.S. Environmental Protection Agency. (1987). Memo Detail: F021 Listing for Substances Containing Chlorophenolic Compounds.
  • National Center for Biotechnology Information. (n.d.). 2-Aminophenol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylphenol. PubChem.
  • Solubility of Things. (n.d.). 4-Aminophenol.

Sources

Personal protective equipment for handling 2-(Ethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 42485-84-7[1]

Part 1: Executive Safety Directive

Hazard Classification: Irritant / Potential Sensitizer / Toxic by Absorption Immediate Action Required: Treat 2-(Ethylamino)-4-methylphenol as a high-permeation risk .[1] As a phenolic amine, this compound possesses dual-hazard characteristics: the tissue-penetrating capability of a phenol and the sensitizing potential of an alkyl-amine.[1]

The "Silent Burn" Warning: Unlike strong mineral acids that cause immediate pain, phenolic compounds can anesthetize local nerve endings upon contact. You may not feel a burn until systemic absorption has occurred.[1] Trust your PPE, not your sensation.

Part 2: Technical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the molecular behavior of the target compound.

  • Lipophilicity & Permeation: The addition of the ethyl group to the amine (at position 2) increases the lipophilicity of the molecule compared to its parent compound (2-amino-4-methylphenol).[1] This facilitates faster transit through the lipid bilayer of the stratum corneum (outer skin), making dermal absorption a primary route of toxicity.

  • Sensitization Potential: Para- and ortho-aminophenols are known contact allergens.[1] The metabolic oxidation of this compound can generate quinone imines, which are electrophilic species capable of haptenizing skin proteins, leading to allergic contact dermatitis.

  • Inhalation Risk: While likely a solid at room temperature, the dust is irritating to the upper respiratory tract (STOT SE 3). If heated or dissolved in organic solvents, the vapor pressure increases, necessitating organic vapor protection.

Part 3: The PPE Defense Matrix

This system is designed to provide redundancy.[1] If one barrier fails, the secondary layer protects the operator.

A. Hand Protection (Critical Control Point)

Standard thin nitrile gloves (4 mil) are INSUFFICIENT for prolonged contact. Phenolic compounds can swell and permeate standard nitrile rubber.[1]

Exposure ScenarioPrimary BarrierSecondary BarrierProtocol
Dry Solid Handling (Weighing)Nitrile (min 5 mil) None requiredChange immediately if dust coats glove.[1]
Solution Preparation (Splash Risk)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Breakthrough Indicator Inspect inner glove for discoloration upon removal.[1]
Spill Cleanup / Immersion Laminate Film (e.g., Silver Shield / 4H)Nitrile (Outer)Laminate gloves provide >4hr breakthrough time against phenols.[1]
B. Respiratory Protection
  • Solid State: N95 or P100 particulate respirator (if handling outside a fume hood).[1]

  • In Solution/Heated: Half-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1] The amine functional group requires protection against alkaline vapors, while the phenol requires organic vapor filtration.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are inadequate due to the risk of fine dust bypassing the side shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[1] For spill cleanup, wear a Tyvek apron.[1]

Part 4: Operational Workflows

Workflow 1: Solubilization & Handling
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Solvent Selection: If dissolving in alcohols (e.g., Ethanol, DMSO), remember that these solvents act as "vehicles," carrying the toxicant through the skin faster than the pure substance. Upgrade glove thickness to 8 mil minimum when using DMSO.

  • Decontamination: Wipe all exterior surfaces of flasks/vials with a methanol-dampened tissue before removing them from the hood.[1]

Workflow 2: Spills & Disposal
  • Neutralization: Do not use water initially.[1] Phenols are hydrophobic.[1]

  • Step 1: Cover spill with an absorbent pad dampened with Polyethylene Glycol (PEG 300 or 400) or Ethanol.[1] PEG effectively solubilizes and traps phenolic compounds.[1]

  • Step 2: Wipe up with dry absorbent material.[1]

  • Step 3: Wash surface with soap and water.[1][2][3]

  • Disposal: Segregate as "Phenolic Waste" or "Toxic Organic Waste."[1] Do not mix with oxidizing acids (e.g., Nitric Acid) as this can cause rapid, exothermic nitration.[1]

Part 5: Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.

PPE_Decision_Matrix Start Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Liquid State_Check->Liquid Synthesis/Dissolving Engineering_Solid Use Fume Hood / Balance Enclosure Solid->Engineering_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check PPE_Solid Gloves: Nitrile (5 mil) Resp: N95 (if open bench) Engineering_Solid->PPE_Solid Standard_Solvent Standard (Water/Ethanol) Solvent_Check->Standard_Solvent Low Penetration Penetrating_Solvent Carrier (DMSO/DMF) Solvent_Check->Penetrating_Solvent High Penetration PPE_Liquid_Std Gloves: Double Nitrile (Outer 8 mil) Standard_Solvent->PPE_Liquid_Std PPE_Liquid_High Gloves: Laminate (Silver Shield) + Nitrile Outer Penetrating_Solvent->PPE_Liquid_High

Caption: Operational logic for PPE selection based on physical state and solvent vehicle risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016365, this compound.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Protective Clothing Selection.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.